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  • Product: 1,3-Butanediol,4-bromo-, (3S)-
  • CAS: 191354-42-4

Core Science & Biosynthesis

Foundational

1,3-Butanediol,4-bromo-, (3S)- physical and chemical properties

An In-depth Technical Guide to (3S)-4-bromo-1,3-butanediol: Properties, Reactivity, and Applications Introduction (3S)-4-bromo-1,3-butanediol is a chiral organic compound of significant interest to researchers and profes...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (3S)-4-bromo-1,3-butanediol: Properties, Reactivity, and Applications

Introduction

(3S)-4-bromo-1,3-butanediol is a chiral organic compound of significant interest to researchers and professionals in the field of drug development and fine chemical synthesis. Its bifunctional nature, possessing both a primary bromide and two hydroxyl groups, one of which is at a stereogenic center, makes it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, reactivity, and potential applications.

Chemical Identity and Structure

(3S)-4-bromo-1,3-butanediol is a derivative of butane-1,3-diol, where a bromine atom replaces a hydrogen on the fourth carbon. The "(3S)" designation specifies the stereochemistry at the carbon atom bearing the secondary hydroxyl group.

  • IUPAC Name: (3S)-4-bromobutane-1,3-diol

  • CAS Number: 191354-42-4[1]

  • Molecular Formula: C₄H₉BrO₂[2]

  • Molecular Weight: 169.02 g/mol [2]

Caption: Chemical structure and key functional groups of (3S)-4-bromo-1,3-butanediol.

Physical and Chemical Properties

The physical and chemical properties of (3S)-4-bromo-1,3-butanediol are summarized in the table below. These properties are crucial for designing reaction conditions and purification procedures.

PropertyValueSource
Boiling Point290.9 ± 25.0 °C (Predicted)[2]
Density1.638 ± 0.06 g/cm³ (Predicted)[2]
Acidity (pKa)13.41 ± 0.20 (Predicted)[2]

Spectroscopic Analysis

Spectroscopic data is essential for the identification and characterization of (3S)-4-bromo-1,3-butanediol.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on each carbon. The protons on the carbon bearing the bromine (C4) would be deshielded and appear as a multiplet. The proton on the chiral center (C3) would also be a multiplet, coupled to the adjacent methylene protons. The protons of the methylene group at C2 would be diastereotopic and appear as complex multiplets. The hydroxyl protons would appear as broad singlets, and their chemical shift can vary with concentration and solvent.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit four distinct signals corresponding to the four carbon atoms in the molecule. The carbon attached to the bromine (C4) will be shifted downfield compared to a typical alkane carbon. The carbon of the chiral center (C3) will also be deshielded due to the attached hydroxyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. A C-Br stretching vibration is expected to appear in the fingerprint region, typically around 500-600 cm⁻¹.[3]

Reactivity and Synthetic Utility

The reactivity of (3S)-4-bromo-1,3-butanediol is governed by its three functional groups: a primary bromide and two hydroxyl groups (one primary and one secondary). This trifunctional nature allows for a variety of chemical transformations.

  • Nucleophilic Substitution: The primary bromide is a good leaving group and can be readily displaced by a wide range of nucleophiles. This allows for the introduction of various functional groups at the C4 position.

  • Protection/Deprotection: The hydroxyl groups can be selectively protected to allow for reactions at other sites. For example, the primary hydroxyl group can be selectively protected over the secondary one due to steric hindrance.

  • Oxidation: The primary and secondary hydroxyl groups can be oxidized to the corresponding aldehyde/carboxylic acid and ketone, respectively, using appropriate oxidizing agents.

  • Ether and Ester Formation: The hydroxyl groups can react with alkyl halides or acyl halides/anhydrides to form ethers and esters, respectively.

The synthetic utility of this compound lies in its ability to serve as a chiral precursor for more complex molecules, particularly in the pharmaceutical industry. The stereocenter at C3 is often a key element in the biological activity of drug molecules.

Caption: Reactivity map of (3S)-4-bromo-1,3-butanediol.

Applications in Drug Development

Chiral building blocks are essential in modern drug discovery and development, as the stereochemistry of a drug molecule often dictates its efficacy and safety. (3S)-4-bromo-1,3-butanediol is a valuable chiral synthon for the following reasons:

  • Introduction of Chirality: It provides a pre-defined stereocenter that can be incorporated into the final drug target, avoiding the need for challenging asymmetric synthesis or chiral resolution steps later in the synthetic sequence.

  • Versatile Intermediate: Its multiple functional groups allow for the construction of complex molecular architectures. For instance, it can be used in the synthesis of chiral ligands, amino alcohols, and other key intermediates for active pharmaceutical ingredients (APIs). The introduction of bromine into a molecule can also be a strategy in drug design.[4]

Safety and Handling

Based on available safety data for similar brominated diols, (3S)-4-bromo-1,3-butanediol should be handled with care.

  • Hazards: It may cause skin irritation, serious eye irritation, and respiratory irritation.[5] It is important to avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection when handling this compound.[5]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[5]

  • First Aid: In case of skin contact, wash with plenty of soap and water.[5] If in eyes, rinse cautiously with water for several minutes.[5] If inhaled, remove the person to fresh air and keep comfortable for breathing.[5]

Conclusion

(3S)-4-bromo-1,3-butanediol is a valuable and versatile chiral building block with significant potential in organic synthesis, particularly in the development of new pharmaceuticals. Its well-defined stereochemistry and multiple functional groups offer a wide range of possibilities for the construction of complex molecular targets. A thorough understanding of its physical, chemical, and safety properties is essential for its effective and safe utilization in the research and development laboratory.

References

  • DuPont. (2012, November 1). Product Safety Summary Sheet: 1,4-Butanediol.
  • CPAchem. (2023, October 16).
  • Stowell, J. C., Keith, D. R., & King, B. T. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 446973, (+)-1,3-Butanediol. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Butanediol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Butanediol (CAS 107-88-0). Retrieved from [Link]

  • Ataman Kimya. (n.d.). BUTANE-1,3-DIOL (1,3-BUTANEDIOL). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1,3-Butanediol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,3-Butanediol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Bioscience, Biotechnology, and Biochemistry. (2002). Synthesis of (R)-1,3-butanediol by enantioselective oxidation using whole recombinant Escherichia coli cells expressing (S)-specific secondary alcohol dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 66(4), 925–927.
  • The Royal Society of Chemistry. (2014).
  • MassBank. (2008, October 21). 1,3-BUTANEDIOL; EI-B; MS. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1,3-BUTANEDIOL. Retrieved from [Link]

  • Technical Datasheet (1,4-Butanediol). (2019, October 7).
  • Green Chemistry. (2015). One-pot synthesis of 1,3-butanediol by 1,4-anhydroerythritol hydrogenolysis over a tungsten-modified platinum on silica catalyst. Green Chemistry, 17(5), 3135-3142.
  • Zoran. (n.d.). The Many Applications of 1,4-Butanediol: A Key Role in Modern Industry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141526309, (3S)-4-bromo-3-methylbut-1-yne. Retrieved from [Link]

  • Pharmaceuticals. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Pharmaceuticals, 17(10), 1265.
  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
  • Biological Magnetic Resonance Bank. (n.d.). bmse000303 1,3-Propanediol. Retrieved from [Link]

  • SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.).
  • Google Patents. (2018). US20180340193A1 - Methods And Microorganisms For The Production Of 1,3-Butanediol.

Sources

Exploratory

A Technical Guide to the Stereochemical Configuration Analysis of (3S)-4-Bromo-1,3-Butanediol

Executive Summary The precise determination of stereochemical configuration is a cornerstone of modern drug development and chemical synthesis. Chiral molecules, such as (3S)-4-bromo-1,3-butanediol, often exhibit signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise determination of stereochemical configuration is a cornerstone of modern drug development and chemical synthesis. Chiral molecules, such as (3S)-4-bromo-1,3-butanediol, often exhibit significantly different pharmacological and toxicological profiles between enantiomers.[1][2] This guide provides an in-depth technical overview of the essential analytical methodologies required to unambiguously determine the absolute configuration and enantiomeric purity of (3S)-4-bromo-1,3-butanediol, a valuable chiral building block. We will explore the causality behind experimental choices in chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Stereoisomerism

(3S)-4-bromo-1,3-butanediol is a chiral molecule possessing a stereocenter at the C3 position. Its utility as a precursor in the synthesis of complex, biologically active molecules, including pharmaceuticals, necessitates stringent control over its stereochemical integrity.[3][4][5] The presence of its enantiomer, (3R)-4-bromo-1,3-butanediol, can lead to undesired side effects or reduced efficacy in the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are not merely a quality control checkpoint but a fundamental component of the development process, ensuring safety and efficacy.

This guide will detail an integrated analytical strategy to confirm the absolute configuration of the C3 stereocenter and quantify the enantiomeric excess (e.e.) of a given sample.

Physicochemical Properties and Stereoisomers

A foundational understanding of the molecule's properties is crucial for method development.

PropertyValueSource
Chemical FormulaC4H9BrO2NIST WebBook[6]
Molecular Weight169.02 g/mol NIST WebBook[6]
Appearance(Expected) Colorless to light yellow liquidGeneral chemical knowledge
Key Functional GroupsPrimary alcohol, Secondary alcohol, Alkyl bromideGeneral chemical knowledge

The primary stereochemical challenge is the differentiation and quantification of the (3S) enantiomer from its mirror image, the (3R) enantiomer.

Core Analytical Techniques for Stereochemical Elucidation

A multi-faceted approach, leveraging the strengths of different analytical techniques, provides the most reliable and comprehensive stereochemical analysis. We will discuss three primary methods: Chiral HPLC for quantification, NMR spectroscopy for configurational analysis in solution, and X-ray crystallography for definitive absolute configuration determination.

3.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for determining the enantiomeric purity (enantiomeric excess) of a sample. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[7]

3.1.1. The "Why": Rationale for Column and Mobile Phase Selection

For a polar molecule like 4-bromo-1,3-butanediol, which contains two hydroxyl groups, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are an excellent starting point for method development.[7] These phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding and dipole-dipole interactions, which are well-suited for alcohols.

Given the polarity of the analyte, several mobile phase modes can be effective:

  • Normal Phase (NP): Using mixtures of hexane/heptane and an alcohol modifier (e.g., isopropanol, ethanol). This mode often provides excellent selectivity.[8]

  • Polar Organic Mode: Using a single polar organic solvent like methanol, ethanol, or acetonitrile. This can be advantageous for MS detection.

  • Hydrophilic Interaction Chromatography (HILIC): This mode can be particularly effective for highly polar compounds that show poor retention in reversed-phase.[9]

3.1.2. Experimental Protocol: Chiral HPLC Method Development

  • Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as a Daicel CHIRALPAK® series column.

  • Initial Screening (Normal Phase):

    • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)

    • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm (due to lack of a strong chromophore) or Refractive Index (RI) detector.

  • Optimization: If separation is observed, optimize the resolution (Rs) by adjusting the ratio of alcohol modifier. Reducing the alcohol percentage typically increases retention and may improve resolution.

  • Enantiomeric Excess (e.e.) Calculation:

    • Calculate the area of each enantiomer peak (Area_S and Area_R).

    • e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100

This protocol serves as a self-validating system. The observation of two distinct, well-resolved peaks when analyzing a racemic standard confirms the method's suitability. The analysis of the target (3S) sample should ideally show a single, sharp peak corresponding to the desired enantiomer.

3.2. NMR Spectroscopy: Mosher's Ester Analysis

For determining the absolute configuration of a chiral secondary alcohol in solution, NMR spectroscopy, enhanced by the use of a chiral derivatizing agent (CDA), is a powerful tool.[10][11][] The most common method is Mosher's ester analysis.[13][14][15][16]

3.2.1. The "Why": Principle of Mosher's Method

The method involves reacting the secondary alcohol of 1,3-butanediol with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[11][15] These diastereomers are no longer mirror images and will have distinct NMR spectra. The phenyl group of the MTPA moiety adopts a preferred conformation, creating an anisotropic shielding/deshielding cone. Protons located on one side of this cone will be shielded (shifted upfield), while those on the other side will be deshielded (shifted downfield). By analyzing the differences in chemical shifts (Δδ = δS-ester - δR-ester) for protons near the newly formed ester linkage, the absolute configuration of the alcohol can be deduced.[14][17]

3.2.2. Experimental Protocol: Mosher's Ester Analysis

  • Sample Preparation (in parallel):

    • Tube A: Dissolve ~2.5 mg of (3S)-4-bromo-1,3-butanediol in 0.5 mL of anhydrous deuterated chloroform (CDCl₃) in a dry NMR tube. Add ~5-10 µL of anhydrous pyridine. Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride.

    • Tube B: Repeat the procedure in a separate NMR tube using (S)-Mosher's acid chloride.

  • Reaction: Allow the reactions to proceed at room temperature for 1-4 hours or until completion, which can be monitored by TLC or ¹H NMR.[13]

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric ester samples. 2D NMR experiments like COSY may be necessary to unambiguously assign all proton signals.[14]

  • Data Analysis:

    • Assign the proton signals for the groups on either side of the C3 carbinol center.

    • Calculate the chemical shift difference for each assigned proton: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

    • Apply the Mosher model: Protons with a positive Δδ value are on one side of the MTPA plane, and those with a negative Δδ value are on the other. This spatial arrangement directly correlates to the absolute configuration of the C3 stereocenter.[17]

3.2.3. Expected Data Interpretation

For (3S)-4-bromo-1,3-butanediol, we would analyze the protons of the C4-CH₂Br group and the C2-CH₂ group. The established model predicts the signs of the Δδ values for these protons, allowing for a confident assignment of the (S) configuration.

Proton GroupExpected Sign of Δδ (δS - δR) for (3S)-alcohol
C4-CH₂BrNegative
C2-CH₂Positive
3.3. X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule.[11][18] It provides an unambiguous three-dimensional map of the electron density of the molecule in the solid state.

3.3.1. The "Why": The Role of Anomalous Dispersion

The presence of a "heavy" atom, such as the bromine atom in our target molecule, is highly advantageous.[19] Heavy atoms scatter X-rays with a significant anomalous dispersion effect.[20] This effect violates Friedel's law, meaning that the intensity of a reflection (hkl) is not equal to the intensity of its inverse reflection (-h-k-l). By measuring these intensity differences, the absolute configuration of the molecule can be determined with high confidence, often expressed by the Flack parameter, which should refine to a value close to 0 for the correct enantiomer.[21]

3.3.2. Experimental Workflow: From Sample to Structure

  • Crystallization: This is often the most challenging step. (3S)-4-bromo-1,3-butanediol, being a liquid or low-melting solid, may require derivatization to a crystalline solid (e.g., a benzoate or p-nitrobenzoate ester) or co-crystallization with a chaperone molecule.[18]

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure.

  • Absolute Configuration Assignment: The absolute configuration is determined by analyzing the anomalous scattering data. A Flack parameter close to 0 confirms the assigned stereochemistry, while a value close to 1 indicates the opposite enantiomer was present.[21]

Integrated Analytical Strategy

A robust quality control workflow combines these techniques to provide orthogonal validation of the stereochemical configuration.

G cluster_0 Phase 1: Purity & Identity Screening cluster_1 Phase 2: Absolute Configuration Confirmation cluster_2 Phase 3: Definitive Structural Proof (Optional/Reference Standard) A Batch of (3S)-4-bromo-1,3-butanediol B Chiral HPLC Analysis A->B Quantitative Analysis D NMR with Chiral Derivatizing Agent (Mosher's Ester Analysis) A->D Qualitative Analysis F X-ray Crystallography (if crystalline derivative available) A->F Definitive Analysis C Determine Enantiomeric Excess (e.e. %) B->C Peak Integration H Final Report: Stereochemically Pure (3S) E Assign Absolute Configuration in Solution (S or R) D->E Analyze Δδ values G Unambiguous Absolute Configuration (Flack Parameter) F->G Structure Refinement

Caption: Integrated workflow for stereochemical analysis.

Conclusion

The stereochemical configuration analysis of (3S)-4-bromo-1,3-butanediol demands a rigorous, multi-technique approach. Chiral HPLC serves as the primary tool for quantifying enantiomeric purity, while NMR spectroscopy with chiral derivatizing agents provides crucial information about the absolute configuration in solution. For definitive, unambiguous proof, single-crystal X-ray crystallography remains the gold standard. By understanding the principles behind each method and implementing an integrated analytical strategy, researchers and drug developers can ensure the stereochemical integrity of this vital chiral building block, safeguarding the quality and efficacy of the final products.

References
  • Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate. Available at: [Link]

  • A Very Reliable Method for Determination of Absolute Configuration of Chiral Secondary Alcohols by 1H NMR Spectroscopy. Organic Letters - ACS Publications. Available at: [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Available at: [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Schrödinger. Available at: [Link]

  • Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1H NMR: Basis and Applications. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]

  • The prediction of the absolute stereochemistry of primary and secondary 1,2-diols by 1H NMR spectroscopy: principles and applications. PubMed. Available at: [Link]

  • Determining the absolute stereochemistry of secondary/secondary diols by 1H NMR: basis and applications. PubMed. Available at: [Link]

  • Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. PMC. Available at: [Link]

  • A Simple NMR‐Based Rule for Stereochemical Assignment of 1,5‐Diols in Polyketides. ResearchGate. Available at: [Link]

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. Available at: [Link]

  • Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1 H NMR: Basis and Applications. ResearchGate. Available at: [Link]

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  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry - ACS Publications. Available at: [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. Available at: [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. PMC. Available at: [Link]

  • Enantioselective desymmetrization strategy of prochiral 1,3-diols in natural product synthesis. Beilstein Journals. Available at: [Link]

  • Mosher's ester analysis of the esterified secondary alcohol 4c... ResearchGate. Available at: [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. PubMed. Available at: [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. Available at: [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. Available at: [Link]

  • Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • The absolute configuration of 2-bromo-2,3-dihydro-1H- inden-1-ols. Taylor & Francis Online. Available at: [Link]

  • Structure and absolute configuration of fraxinellone: X-ray analysis of 9β-bromofraxinellone. Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]

  • Absolute Configuration. MIT Department of Chemistry. Available at: [Link]

  • 8.33 Physical and Spectrometric Analysis: Absolute Configuration Determination by X-ray Crystallography. ResearchGate. Available at: [Link]

  • Synthesis of (R)-1,3-butanediol by enantioselective oxidation using whole recombinant Escherichia coli cells expressing (S)-specific secondary alcohol dehydrogenase. PubMed. Available at: [Link]

  • 1,3-Diol synthesis by addition and hydration. Organic Chemistry Portal. Available at: [Link]

  • Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. ResearchGate. Available at: [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. Available at: [Link]

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  • One-pot synthesis of 1,3-butanediol by 1,4-anhydroerythritol hydrogenolysis over a tungsten-modified platinum on silica catalyst. Green Chemistry (RSC Publishing). Available at: [Link]

  • Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. PMC. Available at: [Link]

  • The Loss of Optical Activity in the Reaction of the Optically Active erythro- and threo-3-Bromo-2-butanols with Hydrobromic Acid. ResearchGate. Available at: [Link]

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Foundational

An In-depth Technical Guide to the NMR Spectral Interpretation of (3S)-4-bromo-1,3-butanediol

Introduction (3S)-4-bromo-1,3-butanediol is a chiral molecule of significant interest in synthetic organic chemistry, often serving as a versatile building block for the synthesis of more complex chiral compounds and act...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(3S)-4-bromo-1,3-butanediol is a chiral molecule of significant interest in synthetic organic chemistry, often serving as a versatile building block for the synthesis of more complex chiral compounds and active pharmaceutical ingredients. Its structure contains two hydroxyl groups and a primary bromide, along with a single stereocenter at the C3 position. The definitive characterization of this molecule and the confirmation of its stereochemical integrity are paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of (3S)-4-bromo-1,3-butanediol. We will delve into the theoretical underpinnings of the expected spectral features, focusing on the influence of the chiral center on the surrounding nuclei, which leads to the critical phenomenon of diastereotopicity. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to interpret the NMR data of this and structurally related chiral molecules.

Molecular Structure and Atom Labeling

A clear and unambiguous labeling system is essential for a detailed spectral discussion. The structure of (3S)-4-bromo-1,3-butanediol is presented below, with each unique carbon and proton position explicitly labeled for reference throughout this guide.

Caption: Structure of (3S)-4-bromo-1,3-butanediol with atom labeling. *C3 is the chiral center.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum of (3S)-4-bromo-1,3-butanediol is complex due to the presence of a chiral center, which renders the geminal protons on the C1, C2, and C4 methylene groups chemically non-equivalent, or diastereotopic.[1][2] This non-equivalence means that each proton in these CH₂ groups will have a distinct chemical shift and will exhibit coupling to its geminal partner.

The Concept of Diastereotopicity

In a chiral molecule, methylene (CH₂) protons are considered diastereotopic if their substitution by another group would lead to the formation of diastereomers.[1][3] For (3S)-4-bromo-1,3-butanediol, the stereocenter at C3 creates a chiral environment that affects the entire molecule. Consequently, the two protons on C1 (H1a and H1b), C2 (H2a and H2b), and C4 (H4a and H4b) reside in slightly different magnetic environments. This results in separate signals for each of these protons, significantly increasing the complexity of the spectrum compared to an achiral analogue.

Predicted ¹H NMR Data
Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityExpected Coupling Constants (J, Hz)
H4a, H4b 3.5 - 3.7Doublet of doublets (dd) each²J (geminal) ≈ 10-12 Hz; ³J (vicinal to H3) ≈ 4-8 Hz
H3 3.9 - 4.2Multiplet (m)³J (vicinal to H4a, H4b, H2a, H2b)
H1a, H1b 3.7 - 3.9Multiplet (m) or ddd each²J (geminal) ≈ 11-13 Hz; ³J (vicinal to H2a, H2b) ≈ 5-9 Hz
H2a, H2b 1.7 - 2.0Multiplet (m)²J (geminal) ≈ 12-15 Hz; ³J (vicinal to H1a, H1b, H3)
-OH 1.5 - 5.0 (variable)Broad singlet (br s)Typically no coupling observed in protic solvents
Detailed Signal-by-Signal Interpretation
  • H4a and H4b (Methylene protons adjacent to Bromine): These protons are directly attached to the carbon bearing the electronegative bromine atom, causing them to be significantly deshielded and to appear downfield, estimated in the 3.5 - 3.7 ppm range.[4][5] Due to diastereotopicity, they will have different chemical shifts. Each proton will be split by its geminal partner (H4a by H4b, and vice-versa) with a typical ²J coupling constant of ~10-12 Hz.[6] Additionally, each will be split by the vicinal H3 proton. The Karplus relationship dictates that the magnitude of these ³J couplings will depend on the dihedral angle, which will be different for H4a-C4-C3-H3 and H4b-C4-C3-H3 due to conformational preferences. Thus, each proton is expected to appear as a doublet of doublets (dd).

  • H3 (Methine proton at the stereocenter): This proton is attached to the carbon bearing a hydroxyl group and is also the chiral center. Its signal is expected to be downfield (~3.9 - 4.2 ppm) due to the deshielding effect of the attached oxygen.[7][8] It is coupled to four other protons: H4a, H4b, H2a, and H2b. With four different coupling constants, this signal will appear as a complex multiplet.

  • H1a and H1b (Methylene protons of the primary alcohol): These protons are adjacent to the C1 hydroxyl group and are therefore deshielded, with an expected chemical shift around 3.7 - 3.9 ppm.[8] They are diastereotopic due to the C3 stereocenter. Each will be split by its geminal partner and by the two diastereotopic protons on C2 (H2a and H2b). This will likely result in a complex multiplet for each proton, potentially appearing as a doublet of doublet of doublets (ddd) or a multiplet if couplings overlap.

  • H2a and H2b (Methylene protons at C2): These protons are situated between two stereogenic/functionalized centers (C1 and C3). They are expected to resonate in the aliphatic region, but slightly downfield (~1.7 - 2.0 ppm) due to the influence of the adjacent functional groups. These are also diastereotopic and will couple with each other, with the H1 protons, and with the H3 proton. The resulting signals will be highly complex multiplets and will likely overlap.

  • Hydroxyl Protons (-OH): The chemical shifts of the two hydroxyl protons are highly variable and depend on solvent, concentration, and temperature due to hydrogen bonding.[9][10] In a solvent like CDCl₃, they often appear as broad singlets. In a hydrogen-bond-accepting solvent like DMSO-d₆, proton exchange is slowed, and they may appear as sharper signals (a doublet for the C3-OH coupled to H3, and a triplet for the C1-OH coupled to the C1 protons). A D₂O shake experiment can be used to confirm their assignment by exchanging the protons for deuterium, causing the signals to disappear from the spectrum.[7]

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is considerably simpler than the ¹H spectrum. With four carbons in unique chemical environments, four distinct signals are expected. Broadband proton decoupling is typically employed, so each signal will appear as a singlet.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Rationale
C3 65 - 70Attached to an electronegative oxygen atom (secondary alcohol).[8]
C1 60 - 65Attached to an electronegative oxygen atom (primary alcohol).[8]
C2 40 - 45Aliphatic carbon, influenced by adjacent C-O and C-C(O) bonds.
C4 35 - 45Attached to an electronegative bromine atom.[4]

Part 3: Advanced 2D NMR Techniques for Structural Confirmation

For a molecule with such spectral complexity, 2D NMR experiments are not just helpful but essential for unambiguous assignment of all proton and carbon signals.[11]

Caption: Workflow for NMR data interpretation of (3S)-4-bromo-1,3-butanediol.

  • COSY (COrrelation SpectroscopY): This experiment reveals proton-proton (H-H) couplings. Cross-peaks will appear between signals of protons that are coupled to each other (typically over 2-3 bonds). For this molecule, COSY is critical to trace the carbon backbone by observing correlations in the sequence: H4 ↔ H3 ↔ H2 ↔ H1 . It will also show cross-peaks between the geminal diastereotopic protons (e.g., H2a ↔ H2b).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached.[12] It provides a direct link between the ¹H and ¹³C spectra. For example, the complex multiplet assigned to H3 in the ¹H spectrum will show a cross-peak to the carbon signal at ~65-70 ppm in the ¹³C spectrum, definitively assigning it as C3.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds.[11] This is invaluable for confirming the overall structure. For instance, the H4 protons should show a correlation to C3 and C2, while the H1 protons should show a correlation to C2 and C3.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other (<5 Å), regardless of bonding.[13][14] For flexible acyclic molecules, interpretation can be challenging due to multiple conformations. However, it can sometimes provide key insights into preferred solution-state conformations.

Part 4: Experimental Protocol

Trustworthy data begins with a robust experimental protocol.

1. Sample Preparation: a. Weigh approximately 5-10 mg of (3S)-4-bromo-1,3-butanediol directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is recommended if observation of -OH couplings is desired. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is needed (though referencing to the residual solvent peak is common). d. Cap the NMR tube and gently agitate until the sample is fully dissolved.

2. NMR Data Acquisition: a. Instrument: A high-field NMR spectrometer (≥400 MHz) is recommended to resolve the complex multiplets. b. ¹H NMR: Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio. c. ¹³C NMR: Acquire a broadband proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. d. 2D Experiments: Utilize standard, pre-optimized pulse programs for COSY, HSQC, and HMBC experiments. Acquisition times will vary but typically range from 20 minutes to several hours depending on the experiment and sample concentration.

Conclusion

The NMR spectral interpretation of (3S)-4-bromo-1,3-butanediol is a prime example of how stereochemistry profoundly influences NMR spectra. The presence of the C3 stereocenter induces diastereotopicity in all three methylene groups, transforming what might be a simple spectrum into one of rich complexity. A systematic approach, beginning with 1D ¹H analysis and leveraging the power of 2D correlation experiments like COSY and HSQC, is essential for the complete and accurate assignment of every signal. This guide provides the foundational principles and a practical workflow for researchers to confidently characterize this important chiral building block.

References

  • Abraham, R. J., Warne, M. A., & Griffiths, L. (1997). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (10), 2151-2158. [Link]

  • Fiveable. (n.d.). Advanced NMR Techniques and Applications. Fiveable Chemistry. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Chemical Shifts. [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • Pinto, A., & Rauter, A. P. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Targets in Heterocyclic Systems (Vol. 15). [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. [Link]

  • Bagno, A., & Rastrelli, F. (2016). 1H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. Magnetic Resonance in Chemistry, 54(1), 50-58. [Link]

  • Chemistry LibreTexts. (2022, September 24). Spectroscopy of Alcohols and Phenols. [Link]

  • OpenOChem Learn. (n.d.). Alcohols. [Link]

  • Chemistry LibreTexts. (2025, October 12). NOESY Spectra. [Link]

  • University of Calgary. (n.d.). Coupling Constants. [Link]

  • Reich, H. J. (n.d.). Symmetry in NMR Spectra. University of Wisconsin-Madison. [Link]

  • Nanalysis Corp. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • Chemistry Stack Exchange. (2019, February 16). Chemical shifts of OH protons. [Link]

  • Chemistry Stack Exchange. (2020, December 21). Diastereotopic methylene protons in achiral molecules. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

Sources

Exploratory

Advanced Mass Spectrometry Fragmentation Pathways of (3S)-4-bromo-1,3-butanediol: A Mechanistic Guide for Structural Elucidation

Introduction and Chemical Context The structural verification of halogenated chiral diols, such as (3S)-4-bromo-1,3-butanediol (CAS: 191354-42-4), requires a robust understanding of gas-phase ion chemistry. As a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

The structural verification of halogenated chiral diols, such as (3S)-4-bromo-1,3-butanediol (CAS: 191354-42-4), requires a robust understanding of gas-phase ion chemistry. As a critical chiral building block and bromohydrin intermediate in pharmaceutical synthesis, its characterization by mass spectrometry (MS) presents a fascinating interplay of competing fragmentation cascades. The molecule features a 1,3-diol system—notorious for facile dehydration—alongside a primary alkyl bromide, which serves as an intrinsic isotopic tracer.

This whitepaper deconstructs the electron ionization (EI) and electrospray ionization (ESI) fragmentation pathways of (3S)-4-bromo-1,3-butanediol, providing researchers with a self-validating framework for spectral interpretation.

Ionization Modalities & Isotopic Signatures

Before analyzing bond fission, we must establish the boundaries of the precursor ions generated by different ionization modalities.

The Bromine Isotopic Tracer

The most powerful diagnostic tool in the mass spectrum of this compound is the natural isotopic distribution of bromine. Bromine exists as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively). This creates a distinct "twin peak" signature separated by exactly 2.00 Da.

  • Causality in Data Interpretation: Any fragment ion retaining the bromine atom will exhibit this 1:1 doublet. Conversely, if a fragment lacks this doublet, it is absolute proof that the halogen has been expelled during the dissociation event [5].

EI vs. ESI Precursor Ions
  • Electron Ionization (EI, 70 eV): The hard ionization process strips an electron to form the radical cation [M]+∙ at m/z 168 / 170. Due to the high internal energy imparted, this molecular ion is typically of low abundance (<5%), rapidly undergoing α -cleavage and dehydration [3].

  • Electrospray Ionization (ESI+): This softer technique yields the protonated pseudo-molecular ion [M+H]+ at m/z 169 / 171. Fragmentation must be intentionally induced via Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

Core Fragmentation Mechanisms (The "Why" and "How")

The gas-phase dissociation of (3S)-4-bromo-1,3-butanediol is governed by thermodynamic stability, specifically the formation of resonance-stabilized oxonium ions and the expulsion of stable neutral molecules.

Pathway A: α -Cleavage (C-C Bond Fission)

Alpha cleavage is the dominant and most characteristic fragmentation pathway for aliphatic alcohols [1]. The initial ionization localizes the radical cation on one of the oxygen atoms. Homolytic cleavage of the adjacent C-C bond expels an alkyl radical, leaving behind a highly stable oxonium ion.

  • C3-C4 Cleavage: Fission between the secondary alcohol carbon (C3) and the brominated carbon (C4) results in the loss of the CH 2​ Br radical (93/95 Da). The resulting fragment is [HO−CH2​−CH2​−CH=OH]+ at m/z 75 . Because the bromine atom is lost in the neutral radical, the m/z 75 peak appears as a singlet, confirming the structural assignment.

  • C2-C3 Cleavage: Fission between C2 and C3 expels the CH 2​ -CH 2​ -OH radical (45 Da), generating the brominated oxonium ion [CH(OH)=CH2​Br]+ at m/z 123 / 125 . This fragment retains the 1:1 isotopic doublet, proving the proximity of the secondary hydroxyl to the brominated carbon.

Pathway B: Dehydration and Dehydrohalogenation
  • Dehydration (-H 2​ O): 1,3-diols are highly prone to water loss, which often proceeds via a favored 6-membered cyclic transition state, expelling 18 Da to yield [C4​H7​BrO]+∙ at m/z 150 / 152 [2].

  • Dehydrohalogenation (-HBr): The loss of hydrogen bromide (80/82 Da) is driven by the thermodynamic stability of the expelled neutral HBr molecule, yielding the radical cation [C4​H8​O2​]+∙ at m/z 88 [4].

  • Sequential Losses: The m/z 150/152 ion can further lose HBr, converging on a diene-like fragment [C4​H6​O]+∙ at m/z 70 .

G M Molecular Ion [M]⁺• m/z 168 / 170 (3S)-4-bromo-1,3-butanediol M->M Charge Localization on O A1 Alpha Cleavage (C3-C4) m/z 75 [HO-CH2-CH2-CH=OH]⁺ M->A1 - •CH2Br (93/95 Da) A2 Alpha Cleavage (C2-C3) m/z 123 / 125 [CH(OH)=CH2Br]⁺ M->A2 - •CH2CH2OH (45 Da) L1 Dehydration (-H2O) m/z 150 / 152 [C4H7BrO]⁺• M->L1 - H2O (18 Da) L2 Dehydrohalogenation (-HBr) m/z 88 [C4H8O2]⁺• M->L2 - HBr (80/82 Da) L3 Combined Loss (-H2O & -HBr) m/z 70 [C4H6O]⁺• L1->L3 - HBr (80/82 Da) L2->L3 - H2O (18 Da)

Figure 1: Major EI fragmentation pathways of (3S)-4-bromo-1,3-butanediol.

Quantitative Data Summary

The following table summarizes the expected EI-MS fragment ions, providing a quick-reference guide for spectral annotation.

Fragment Ionm/z ( 79 Br / 81 Br)Est. Relative AbundanceStructural AssignmentDiagnostic Significance
[M]+∙ 168 / 170Low (<5%) [C4​H9​BrO2​]+∙ Confirms intact molecular weight and presence of one Br atom.
[M−H2​O]+∙ 150 / 152Medium (20-40%) [C4​H7​BrO]+∙ Indicates presence of hydroxyl groups (1,3-diol system).
[M−∙CH2​CH2​OH]+ 123 / 125High (60-80%) [CH(OH)=CH2​Br]+ α -cleavage at C2-C3; retains bromine tracer.
[M−HBr]+∙ 88Medium (30-50%) [C4​H8​O2​]+∙ Loss of halogen; confirms primary alkyl bromide.
[M−∙CH2​Br]+ 75Base Peak (100%) [HO−CH2​−CH2​−CH=OH]+ α -cleavage at C3-C4; loss of halogen, highly stable oxonium.
[M−H2​O−HBr]+∙ 70Medium (20-40%) [C4​H6​O]+∙ Sequential neutral losses.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, analytical methods must be self-validating. The workflows below utilize chemical derivatization and isotopic logic gates to prevent misidentification caused by thermal degradation.

Phase 1: GC-MS with Chemical Derivatization (Silylation)

Causality: Native diols are susceptible to thermal dehydration in the GC inlet, which can artificially inflate the m/z 150/152 peak. Silylation caps the hydroxyl groups, preventing artifactual water loss and directing fragmentation toward predictable silicon-stabilized ions.

  • Sample Preparation: Dissolve 1 mg of (3S)-4-bromo-1,3-butanediol in 100 µL of anhydrous pyridine.

  • Derivatization: Add 100 µL of BSTFA containing 1% TMCS. Incubate at 60°C for 30 minutes to form the di-TMS ether (MW = 312 / 314).

  • Chromatography: Inject 1 µL into a GC-MS system equipped with a DB-5MS column (30 m × 0.25 mm, 0.25 µm). Inlet temperature: 250°C. Split ratio: 1:10.

  • Self-Validation Check: The presence of m/z 73 (TMS + ) and m/z 147 (pentamethyldisiloxanyl cation) validates successful derivatization. The molecular ion shift to m/z 312/314 mathematically proves the presence of exactly two hydroxyl groups.

Phase 2: LC-HRMS/MS (Electrospray Ionization)

Causality: ESI provides a softer ionization technique, preserving the pseudo-molecular ion [M+H]+ for targeted MS/MS experiments, allowing for precise mapping of precursor-to-product ion relationships.

  • Mobile Phase Setup: Solvent A: Water + 0.1% Formic Acid. Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Chromatography: Utilize a HILIC or C18 column (e.g., Waters Acquity UPLC BEH C18). Apply a gradient from 5% B to 95% B over 10 minutes.

  • MS Acquisition: Operate the HRMS (e.g., Q-Exactive Orbitrap) in ESI(+) mode. Acquire Full MS (Resolution 70,000) from m/z 50–300.

  • Targeted MS/MS: Isolate m/z 169.0 and 171.0 (isolation window 1.0 m/z) and apply Higher-energy Collisional Dissociation (HCD) at Normalized Collision Energies (NCE) of 20, 30, and 40.

  • Self-Validation Check (The Isotopic Logic Gate): Overlay the MS/MS spectra of m/z 169 and 171. Fragments generated from m/z 169 must be exactly 2.00 Da lighter than the corresponding fragments from m/z 171 only if they retain the bromine atom. Fragments lacking bromine (e.g., m/z 89 [M+H−HBr]+ ) will appear at identical m/z values in both spectra.

Workflow S1 Sample Prep Derivatization (BSTFA) S2 Chromatography GC or UHPLC S1->S2 S3 Ionization EI (70 eV) or ESI(+) S2->S3 S4 Mass Analysis HRMS / MS-MS S3->S4 S5 Data Elucidation Isotope Logic Gating S4->S5

Figure 2: Self-validating MS workflow for brominated diol elucidation.

Conclusion

The structural elucidation of (3S)-4-bromo-1,3-butanediol relies on the convergence of fundamental gas-phase thermodynamics and isotopic pattern recognition. By understanding the causality behind α -cleavage oxonium stabilization and utilizing the 1:1 79 Br/ 81 Br ratio as a built-in logic gate, researchers can confidently map the connectivity of halogenated diols. Implementing self-validating protocols like silylation and targeted MS/MS ensures that spectral data is free from thermal artifacts, maintaining the highest standards of analytical integrity.

References

  • Alpha Cleavage in Mass Spectrometry Chemistry LibreTexts URL:[Link][1]

  • Characteristic fragmentation modes of ionized 1,3-butanediol ResearchGate URL:[Link][2]

  • High-Resolution Mass Spectrometry Identification of Novel Surfactant-Derived Sulfur-Containing Disinfection Byproducts from Gas Extraction Wastewater PMC - National Institutes of Health URL:[Link][3]

  • Bromination of Quorum Sensing Molecules: Vanadium Bromoperoxidase and Cerium Dioxide Nanocrystals via Free Active Bromine Transform Bacterial Communication ACS Publications URL:[Link][4]

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Foundational

A Technical Guide to the Synthesis of (3S)-4-Bromo-1,3-Butanediol: Mechanisms and Methodologies

An In-depth Review for Researchers and Drug Development Professionals (3S)-4-Bromo-1,3-butanediol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry is crucial f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Review for Researchers and Drug Development Professionals

(3S)-4-Bromo-1,3-butanediol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry is crucial for the biological activity of the final products, making its enantioselective synthesis a topic of significant interest. This technical guide provides a comprehensive overview of the primary synthesis mechanisms for (3S)-4-bromo-1,3-butanediol, with a focus on chemoenzymatic methods and strategies starting from the chiral pool.

Chemoenzymatic Synthesis: A Two-Step Approach to High Enantiopurity

The most established and efficient route to (3S)-4-bromo-1,3-butanediol is a chemoenzymatic approach. This strategy leverages the high stereoselectivity of an enzymatic reduction for the key chirality-setting step, followed by a conventional chemical reduction to yield the final diol.

Step 1: Enzymatic Asymmetric Reduction of a Prochiral Keto-Ester

The cornerstone of this approach is the stereoselective reduction of a 4-bromo-3-oxobutanoate ester, typically the methyl or ethyl ester, to the corresponding (S)-4-bromo-3-hydroxybutyrate. This reaction is catalyzed by a ketoreductase (KRED) or an alcohol dehydrogenase, often from microbial sources.

The enzymatic production of (S)-4-bromo-3-hydroxybutyrate has been studied, though less extensively than its chloro-analogue due to the potential toxicity of bromide to the biocatalyst.[1] However, specific enzymes have been identified and engineered for this purpose. For instance, a β-keto ester reductase from Penicillium citrinum and an alcohol dehydrogenase from Leifsonia sp. have been successfully expressed in Escherichia coli to catalyze the reduction of methyl 4-bromo-3-oxobutyrate to methyl (S)-4-bromo-3-hydroxybutyrate with high optical purity and productivity.[1]

Mechanism of Enzymatic Reduction:

The enzymatic reduction of the carbonyl group proceeds via a hydride transfer from a nicotinamide cofactor, either NADH or NADPH, to the carbonyl carbon. The high enantioselectivity of the reaction is dictated by the specific three-dimensional arrangement of the substrate within the enzyme's active site, which favors hydride attack on one of the two prochiral faces of the ketone.

The general mechanism involves:

  • Binding of the cofactor (NAD(P)H) to the enzyme.

  • Binding of the keto-ester substrate in a specific orientation within the active site.

  • Transfer of a hydride ion from the cofactor to the carbonyl carbon of the substrate.

  • Protonation of the resulting alkoxide by a proton donor in the active site (often a tyrosine residue).

  • Release of the chiral hydroxy-ester product and the oxidized cofactor (NAD(P)⁺).

For the reaction to be synthetically useful on a larger scale, an efficient cofactor regeneration system is essential, as the cofactors themselves are expensive.[2] This is often achieved in whole-cell systems where the organism's metabolism regenerates the reduced cofactor, or in cell-free systems by using a coupled enzyme system, such as glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone while reducing NAD(P)⁺ back to NAD(P)H.

Enzymatic_Reduction

Experimental Protocol: Enzymatic Reduction of Methyl 4-bromo-3-oxobutanoate

The following is a representative protocol based on the use of a recombinant E. coli co-expressing a ketoreductase and glucose dehydrogenase:

  • Cultivation: A culture of recombinant E. coli is grown in a suitable medium to induce the expression of the ketoreductase and glucose dehydrogenase.

  • Cell Harvest: The cells are harvested by centrifugation and can be used as a whole-cell biocatalyst or processed to prepare a cell-free extract.

  • Reaction Setup: In a temperature-controlled reactor, a buffered aqueous solution (e.g., phosphate buffer, pH 6.5-7.5) is prepared containing glucose (for cofactor regeneration), NADP⁺ (catalytic amount), and the harvested cells or cell-free extract.

  • Substrate Addition: Methyl 4-bromo-3-oxobutanoate is added to the reaction mixture. To mitigate substrate and product inhibition or instability, the reaction can be performed in a biphasic system (e.g., water-butyl acetate), where the organic phase serves as a reservoir for the substrate and sequesters the product.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the product.

  • Work-up and Purification: Upon completion, the mixture is centrifuged to remove the cells. The product is then extracted from the aqueous phase (or the organic phase in a biphasic system) with a suitable solvent (e.g., ethyl acetate). The organic extracts are dried and the solvent is evaporated. The crude product can be purified by silica gel chromatography if necessary.

Quantitative Data:

Enzyme SourceSubstrateProductEnantiomeric Excess (ee)YieldReference
Penicillium citrinum KER in E. coliMethyl 4-bromo-3-oxobutyrateMethyl (S)-4-bromo-3-hydroxybutyrate>99%High[1]
Leifsonia sp. ADH in E. coliMethyl 4-bromo-3-oxobutyrateMethyl (S)-4-bromo-3-hydroxybutyrate>99%High[1]
Step 2: Chemical Reduction of the Hydroxy-Ester to the Diol

The second step involves the reduction of the ester functionality of the enantiopure (S)-4-bromo-3-hydroxybutyrate to a primary alcohol, yielding the target (3S)-4-bromo-1,3-butanediol. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its selectivity and mild reaction conditions. While NaBH₄ typically does not reduce esters, the presence of a neighboring hydroxyl group can facilitate the reduction.

Mechanism of NaBH₄ Reduction of a β-Hydroxy Ester:

The reduction of a β-hydroxy ester with NaBH₄ is believed to proceed through the formation of an alkoxyborohydride intermediate. The intramolecular delivery of a hydride from this intermediate to the ester carbonyl is more facile than the intermolecular reduction of a simple ester.

NaBH4_Reduction

Experimental Protocol: NaBH₄ Reduction of Methyl (S)-4-bromo-3-hydroxybutyrate

  • Reaction Setup: Methyl (S)-4-bromo-3-hydroxybutyrate is dissolved in a suitable protic solvent, such as ethanol or a mixture of THF and water, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Reagent Addition: Sodium borohydride is added portion-wise to the cooled solution. The reaction is exothermic and may produce hydrogen gas, so caution is advised.

  • Reaction Monitoring: The progress of the reduction is monitored by thin-layer chromatography (TLC) or LC-MS.

  • Quenching and Work-up: Once the reaction is complete, the excess NaBH₄ is quenched by the slow addition of an acid (e.g., dilute HCl) or acetone. The solvent is then removed under reduced pressure.

  • Extraction and Purification: The residue is taken up in water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude diol. Purification can be achieved by column chromatography on silica gel.

Chiral Pool Synthesis Strategies

An alternative approach to enantiopure compounds is to start from readily available chiral molecules, a strategy known as chiral pool synthesis. For (3S)-4-bromo-1,3-butanediol, potential starting materials include (S)-3-hydroxy-γ-butyrolactone and L-aspartic acid.

From (S)-3-Hydroxy-γ-butyrolactone

(S)-3-Hydroxy-γ-butyrolactone is a versatile chiral building block. A plausible synthetic route to (3S)-4-bromo-1,3-butanediol from this precursor would involve protection of the hydroxyl group, reductive opening of the lactone to a diol, selective protection of the primary alcohol, bromination of the secondary alcohol with inversion of stereochemistry, and subsequent deprotection.

Chiral_Pool_Lactone

From L-Aspartic Acid

L-Aspartic acid provides a chiral backbone that can be elaborated to the target molecule. A potential route involves the reduction of both carboxylic acid groups to alcohols, protection of the resulting amino and alcohol functionalities, conversion of one of the hydroxyl groups to a bromide, and deamination. This route is likely to be more complex and require more steps compared to the chemoenzymatic approach.

Conclusion

The synthesis of (3S)-4-bromo-1,3-butanediol is most efficiently achieved through a chemoenzymatic approach. This method takes advantage of a highly stereoselective enzymatic reduction to establish the crucial (S)-stereocenter, followed by a straightforward chemical reduction to furnish the final diol. This strategy generally provides high yields and excellent enantiomeric purity. While chiral pool synthesis offers alternative pathways, these routes are often longer and may present challenges in achieving high overall yields and stereochemical control. For researchers and professionals in drug development, the chemoenzymatic method represents the current state-of-the-art for the practical and scalable synthesis of this important chiral intermediate.

References

  • Asako, H., Shimizu, M., & Itoh, N. (2009). Biocatalytic production of (S)-4-bromo-3-hydroxybutyrate and structurally related chemicals and their applications. Applied Microbiology and Biotechnology, 84(3), 397-405. [Link]

  • Budin, N., Higgins, E., DiBernardo, A., Raab, C., Li, C., & Ulrich, S. (2018). Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer. Bioorganic Chemistry, 80, 560-564. [Link]

  • Kataoka, M., et al. (1999). Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by Escherichia coli transformant cells coexpressing the aldehyde reductase and glucose dehydrogenase genes. Applied Microbiology and Biotechnology, 51(4), 486-90. [Link]

  • Shimizu, S., et al. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 56(8), 2374-2377. [Link]

  • Hummel, W. (2016). Enzymatic Reduction of Carbonyl Groups.
  • LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). In Chemistry LibreTexts. [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Organic Syntheses, 95, 328-344. [Link]

  • Google Patents. (2019).

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Exploratory

Introduction: The Critical Role of Solubility in Pharmaceutical Synthesis

An In-depth Technical Guide to the Solubility Profile of (3S)-4-bromo-1,3-Butanediol in Organic Solvents (3S)-4-bromo-1,3-butanediol is a chiral building block of significant interest in the pharmaceutical industry. Its...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility Profile of (3S)-4-bromo-1,3-Butanediol in Organic Solvents

(3S)-4-bromo-1,3-butanediol is a chiral building block of significant interest in the pharmaceutical industry. Its stereospecific structure makes it a valuable intermediate in the synthesis of complex, optically active pharmaceutical ingredients (APIs). The journey from a promising chemical intermediate to a viable component in drug manufacturing is paved with critical physicochemical assessments, among which solubility stands paramount. Understanding the solubility of (3S)-4-bromo-1,3-butanediol in various organic solvents is not merely an academic exercise; it is a fundamental requirement for practical and scalable chemical processes.

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the predicted solubility profile of (3S)-4-bromo-1,3-butanediol, grounded in the principles of physical organic chemistry. Recognizing the scarcity of published quantitative data for this specific molecule, this guide further provides robust, field-proven experimental protocols for the precise determination of its solubility. The methodologies described herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data essential for process development, purification, and formulation.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like".[1] To predict the solubility of (3S)-4-bromo-1,3-butanediol, we must first analyze its molecular structure to understand its polarity, hydrogen bonding capabilities, and overall intermolecular forces.

Molecular Structure Analysis:

(3S)-4-bromo-1,3-butanediol possesses a four-carbon backbone. Its key functional groups are:

  • Two hydroxyl (-OH) groups: These groups are highly polar and can act as both hydrogen bond donors and acceptors. The presence of two -OH groups significantly increases the molecule's polarity and its potential for strong interactions with polar solvents.[2][3]

  • A bromine (-Br) atom: The carbon-bromine bond is polar, but the bromine atom itself is less electronegative than oxygen. The primary contribution of the bromo group is an increase in molecular weight and van der Waals forces.

  • A four-carbon alkyl chain: This part of the molecule is non-polar (hydrophobic).

The overall solubility will be a balance between the hydrophilic character of the two hydroxyl groups and the more hydrophobic character of the brominated alkyl chain. Compared to its parent compound, 1,3-butanediol, the presence of the bromine atom will likely decrease its solubility in highly polar solvents like water and increase its affinity for less polar organic solvents.[4][5]

Predicted Solubility in Common Organic Solvents:

Based on these structural features, a qualitative solubility profile can be predicted. This serves as an essential starting point for solvent screening in any research or development setting.

Solvent Class Solvent Examples Predicted Solubility Justification
Polar Protic Methanol, Ethanol, IsopropanolHigh to MiscibleThese solvents can engage in extensive hydrogen bonding with the two hydroxyl groups of the solute. The relatively short alkyl chains of these alcohols are compatible with the solute's carbon backbone.
WaterModerately SolubleWhile the diol portion promotes water solubility through hydrogen bonding, the bromo-alkyl part of the molecule introduces hydrophobic character, which will limit its solubility compared to smaller, non-halogenated diols.[6]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThese solvents are highly polar and can act as hydrogen bond acceptors, interacting favorably with the solute's hydroxyl groups. They are excellent solvents for a wide range of organic compounds.
Acetone, Ethyl AcetateModerately to HighThese solvents are polar enough to interact with the hydroxyl groups but also have sufficient non-polar character to solvate the alkyl backbone.
Non-Polar Toluene, Hexane, CyclohexaneLow to InsolubleThe dominant intermolecular forces in these solvents are weak van der Waals forces. These are insufficient to overcome the strong hydrogen bonding between the (3S)-4-bromo-1,3-butanediol molecules in its solid state.[7]
Chlorinated Dichloromethane (DCM), ChloroformModerately SolubleThese solvents have a moderate polarity and can interact with the polar parts of the solute. Their ability to dissolve bromo-compounds is generally favorable.

Experimental Protocols for Solubility Determination

While predictions are invaluable for initial screening, precise quantitative data must be determined experimentally. The following protocols are presented to guide the researcher in obtaining both qualitative and quantitative solubility data.

Protocol 1: Qualitative Solubility Determination

This rapid method provides a foundational understanding of the solute's behavior in various solvents and is essential for range-finding before undertaking more rigorous quantitative analysis.

Objective: To visually assess the solubility of (3S)-4-bromo-1,3-butanediol in a range of solvents and classify it as soluble, partially soluble, or insoluble.

Methodology:

  • Preparation: Dispense approximately 1 mL of each selected organic solvent into separate, clearly labeled small test tubes or vials.

  • Solute Addition: Add a small, pre-weighed amount (e.g., 10-20 mg) of (3S)-4-bromo-1,3-butanediol to each vial.[8]

  • Agitation: Cap the vials and agitate them vigorously (e.g., using a vortex mixer) for 1-2 minutes.

  • Observation: Allow the vials to stand and visually inspect for any undissolved solid. The absence of any visible solid particles indicates that the compound is soluble at this concentration.

  • Incremental Loading (if soluble): If the initial amount dissolves completely, add another 10-20 mg portion of the solute and repeat the agitation and observation steps. Continue this process until solid material remains undissolved.

  • Classification: Record the observations for each solvent. Classify the solubility based on the total amount of solute added before saturation was reached.

G cluster_0 Qualitative Solubility Workflow A 1. Add 1 mL of Solvent to Vial B 2. Add ~10 mg of Solute A->B C 3. Agitate Vigorously (1-2 min) B->C D 4. Visual Inspection C->D E Is Solid Fully Dissolved? D->E F Record as 'Soluble' at this concentration. Add another 10 mg. E->F Yes G Record as 'Sparingly Soluble' or 'Insoluble' E->G No F->B H END G->H G cluster_1 Quantitative Shake-Flask Workflow A 1. Add Excess Solute to Solvent B 2. Equilibrate (24-72h) at Constant Temp A->B C 3. Phase Separation (Settle or Centrifuge) B->C D 4. Withdraw & Filter Supernatant C->D E 5. Quantify Concentration (e.g., by HPLC) D->E F 6. Calculate Solubility (mg/mL or mol/L) E->F

Sources

Foundational

Thermodynamic Stability and Physicochemical Profiling of (3S)-4-Bromo-1,3-butanediol: A Comprehensive Guide for Drug Development

Executive Summary In the landscape of modern asymmetric synthesis and active pharmaceutical ingredient (API) manufacturing, chiral building blocks dictate the stereochemical integrity of final drug products. (3S)-4-bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern asymmetric synthesis and active pharmaceutical ingredient (API) manufacturing, chiral building blocks dictate the stereochemical integrity of final drug products. (3S)-4-bromo-1,3-butanediol (CAS: 191354-42-4) has emerged as a high-value chiral synthon. Characterized by a terminal halogen and a 1,3-diol system, this molecule presents a unique thermodynamic profile governed by delicate intramolecular forces.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability, conformational dynamics, and physicochemical properties of (3S)-4-bromo-1,3-butanediol. Designed for researchers and drug development professionals, this guide synthesizes theoretical thermodynamics with field-proven experimental protocols to optimize the handling, storage, and synthetic utility of this critical intermediate.

Thermodynamic Stability & Conformational Analysis

The thermodynamic stability of (3S)-4-bromo-1,3-butanediol is not merely a function of its covalent backbone, but rather a complex interplay of non-covalent intramolecular interactions and steric effects.

Intramolecular Hydrogen Bonding

The defining thermodynamic feature of 1,3-diols is their capacity to form stable intramolecular hydrogen bonds. In non-coordinating environments, the hydroxyl groups of the 1,3-diol system interact to form a pseudo-six-membered ring. Theoretical and matrix-isolation studies on the parent 1,3-butanediol indicate that intramolecular hydrogen bonding provides an enthalpic stabilization of approximately 12–14 kJ/mol [1].

In the brominated derivative, this hydrogen bonding network lowers the bond dissociation energy (BDE) of the C–H bond at the α -position of the secondary alcohol. This phenomenon is highly solvent-dependent; utilizing non-coordinating solvents like dichloromethane (DCM) preserves the internal hydrogen bond, thereby increasing the electron density of the secondary alcohol and facilitating highly regioselective reactions [2].

Steric and Electronic Effects of the Bromine Substituent

The substitution of a hydrogen atom with a bromine atom at the C4 position introduces significant thermodynamic perturbations:

  • Inductive Effect: Bromine's electronegativity exerts a strong electron-withdrawing inductive effect (-I), which subtly increases the acidity (lowers the pKa​ ) of the adjacent C3 hydroxyl group. This strengthens its role as a hydrogen bond donor in the intramolecular equilibrium.

  • Gauche Interactions: The bulky bromine atom restricts the conformational freedom of the C3-C4 bond. The thermodynamic minimum is achieved when the bromine atom adopts an anti conformation relative to the C3 hydroxyl group, minimizing steric clash and lowering the overall free energy ( G ) of the system.

Entropy and Conformational Cooling

While enthalpy favors the hydrogen-bonded cyclic conformer, entropy ( ΔS ) favors the open, flexible conformers. At ambient temperatures, (3S)-4-bromo-1,3-butanediol exists as a dynamic equilibrium. However, under cryogenic conditions or during crystallization, "conformational cooling" forces the population entirely into the lowest-energy hydrogen-bonded state, a critical consideration for low-temperature storage and solid-state formulation [1].

Physicochemical Properties

To facilitate formulation and synthetic planning, the quantitative physicochemical parameters of (3S)-4-bromo-1,3-butanediol are summarized below [3].

PropertyValue / Description
Chemical Name 1,3-Butanediol, 4-bromo-, (3S)-
CAS Registry Number 191354-42-4
Molecular Formula C 4​ H 9​ BrO 2​
Molecular Weight 169.02 g/mol
Stereochemistry (3S) Enantiomer
Appearance White to off-white powder / viscous liquid
Standard Purity (Commercial) 98.0%
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2

Experimental Workflows: Self-Validating Protocols

To rigorously quantify the thermodynamic parameters of (3S)-4-bromo-1,3-butanediol, laboratories must employ self-validating experimental designs. The following protocols detail the methodologies and the exact causality behind each operational choice.

Protocol 1: Thermodynamic Stability Profiling via DSC and TGA

Objective: To determine the onset of thermal degradation and map phase transitions, establishing safe operating windows for scale-up. Causality: The C–Br bond is susceptible to homolytic cleavage at elevated temperatures. Thermogravimetric Analysis (TGA) quantifies this mass-loss degradation onset. Differential Scanning Calorimetry (DSC) maps endothermic phase transitions (e.g., melting) and exothermic decomposition events.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5.0–10.0 mg of (3S)-4-bromo-1,3-butanediol into an aluminum DSC pan. Causality: Aluminum provides optimal thermal conductivity without catalyzing degradation.

  • Atmosphere Control: Purge the TGA/DSC furnace with dry Nitrogen (N 2​ ) at 50 mL/min. Causality: An inert atmosphere isolates purely thermal (thermodynamic) degradation pathways from oxidative artifacts, yielding the molecule's intrinsic thermal stability.

  • Thermal Ramp: Equilibrate the sample at 25°C for 5 minutes. Initiate a heating ramp of 10°C/min up to 300°C.

  • Data Extraction: Identify the extrapolated onset temperature ( Tonset​ ) of the first endothermic peak (melting) on the DSC thermogram. On the TGA curve, identify the temperature at 5% mass loss ( Td5%​ ) as the absolute upper thermodynamic limit for synthetic processing.

Protocol 2: Conformational Analysis via Variable-Temperature NMR (VT-NMR)

Objective: To quantify the enthalpy ( ΔH ) and entropy ( ΔS ) of the intramolecular hydrogen bond equilibrium.

G A Sample Prep: (3S)-4-bromo-1,3-butanediol in CD2Cl2 B Variable-Temperature NMR (VT-NMR) Acquisition A->B Transfer to Magnet C Observe O-H Proton Chemical Shift (δ) B->C Temp Range: 200K-300K D Calculate Equilibrium Constant (Keq) C->D Signal Integration E Van't Hoff Plot: ln(Keq) vs 1/T D->E Data Plotting F Extract Thermodynamic Parameters (ΔH, ΔS) E->F Linear Regression

Fig 1. VT-NMR workflow for thermodynamic quantification of conformational equilibria.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of Dichloromethane-d2 (CD 2​ Cl 2​ ). Causality: Coordinating solvents like DMSO-d6 would outcompete the intramolecular hydrogen bonding. CD 2​ Cl 2​ is non-coordinating, preserving the internal H-bond and allowing precise measurement of the intrinsic thermodynamic equilibrium.

  • Data Acquisition: Acquire 1 H-NMR spectra at 10 K intervals from 200 K to 300 K. Ensure the probe temperature is calibrated using a methanol standard.

  • Chemical Shift Tracking: Track the chemical shift ( δ ) of the C3 and C1 hydroxyl protons. As temperature decreases, the equilibrium shifts toward the hydrogen-bonded conformer, resulting in a downfield shift (higher δ ) of the participating proton.

  • Thermodynamic Calculation: Plot ln(Keq​) versus 1/T (Van't Hoff plot). The slope yields −ΔH/R , and the y-intercept yields ΔS/R , definitively quantifying the thermodynamic stability of the cyclic conformer.

Applications in Drug Development

The thermodynamic predictability of (3S)-4-bromo-1,3-butanediol makes it an exceptional chiral synthon. Because the intramolecular hydrogen bond selectively lowers the C-H bond dissociation energy at the secondary alcohol, chemists can achieve highly regioselective functionalizations without the need for exhaustive protecting-group chemistry.

Pathway Start (3S)-4-bromo-1,3-butanediol [Chiral Synthon] Int1 Intramolecular H-Bonded Conformer (Stabilized) Start->Int1 Thermodynamic Equilibration PathA Base-Promoted Epoxidation Int1->PathA Deprotonation at C3-OH PathB Regioselective O-Protection Int1->PathB Steric Hindrance at C4-Br ProdA Chiral Terminal Epoxide (API Intermediate) PathA->ProdA Intramolecular SN2 ProdB Protected Chiral Diol (Peptide Synthesis) PathB->ProdB Electrophile Addition

Fig 2. Synthetic pathways leveraging the thermodynamic stability of the chiral diol.

Common applications include:

  • Chiral Epoxide Synthesis: Treatment with a mild base triggers an intramolecular S N​ 2 displacement of the C4 bromine by the C3 alkoxide, yielding a stereopure terminal epoxide utilized in antiviral and antiretroviral API synthesis.

  • Peptide Synthesis Reagents: The diol system can be selectively protected and utilized as a chiral linker in advanced peptide-drug conjugates (PDCs).

References

  • Conformational cooling dynamics in matrix-isolated 1,3-butanediol. PubMed, National Institutes of Health (2009). URL:[Link]

  • Nakao, H., Mitsunuma, H., & Kanai, M. Site-Selective α -Alkylation of 1,3-Butanediol Using a Thiophosphoric Acid Hydrogen Atom Transfer Catalyst. Chem Pharm Bull (Tokyo), PubMed (2022). URL:[Link]

Exploratory

Crystallographic Structure Data and Absolute Configuration Analysis for (3S)-4-Bromo-1,3-butanediol

Executive Summary (3S)-4-Bromo-1,3-butanediol (CAS: 191354-42-4) is a highly valuable chiral building block frequently utilized in the asymmetric synthesis of active pharmaceutical ingredients (APIs), including statins a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3S)-4-Bromo-1,3-butanediol (CAS: 191354-42-4) is a highly valuable chiral building block frequently utilized in the asymmetric synthesis of active pharmaceutical ingredients (APIs), including statins and other lipid-lowering agents. For researchers and drug development professionals, verifying the absolute configuration of such chiral synthons is a strict regulatory requirement.

However, pure (3S)-4-bromo-1,3-butanediol presents a fundamental crystallographic challenge: it typically exists as a viscous liquid or an amorphous, low-melting solid at ambient temperatures. This physical state precludes direct Single-Crystal X-Ray Diffraction (SCXRD). To circumvent this, application scientists employ rational chemical derivatization. By converting the flexible diol into a rigid, highly crystalline derivative (such as a bis-4-nitrobenzoate ester), researchers can obtain high-resolution crystallographic data.

This whitepaper details the structural dynamics of (3S)-4-bromo-1,3-butanediol, the causality behind derivatization strategies, and the step-by-step methodology for determining its absolute configuration using anomalous dispersion.

Molecular Architecture and Crystallographic Challenges

Structural Properties

(3S)-4-Bromo-1,3-butanediol features a four-carbon aliphatic backbone, two hydroxyl groups capable of extensive hydrogen bonding, a primary bromide, and a single stereocenter at the C3 position.

PropertyValue
Chemical Name (3S)-4-Bromo-1,3-butanediol
CAS Registry Number 191354-42-4
Molecular Formula C₄H₉BrO₂
Molecular Weight 169.02 g/mol
Stereocenter C3 (Absolute Configuration: S)
Physical State (25 °C) Viscous liquid / Low-melting solid
The Entropy Barrier to Crystallization

Small aliphatic diols resist crystallization due to high conformational entropy. The C–C single bonds undergo rapid rotation, resulting in a dynamic equilibrium of gauche and anti conformers. Furthermore, the molecule's hygroscopic nature leads to the absorption of atmospheric moisture, which disrupts the formation of a highly ordered crystal lattice. Therefore, attempting to crystallize the pure compound usually results in a glass or a twinned, poorly diffracting solid.

Derivatization Strategy: The Causality of Crystal Engineering

To obtain crystallographic data, the molecule must be engineered into a state that favors a rigid crystal lattice. The standard protocol involves reacting the diol with 4-nitrobenzoyl chloride to form a bis-4-nitrobenzoate derivative .

Why 4-Nitrobenzoate?

  • Thermodynamic Stability: The introduction of two planar aromatic rings restricts the conformational flexibility of the aliphatic chain.

  • Intermolecular Forces: The nitroaromatic groups engage in strong π−π stacking and dipole-dipole interactions, drastically increasing the melting point and driving the molecules into a highly ordered, repeating lattice [3].

  • Space Group Selection: Chiral molecules inherently crystallize in non-centrosymmetric (Sohncke) space groups (e.g., P21​21​21​ or P21​ ). The bulky aromatic groups often force the molecule into a well-defined asymmetric unit.

G A (3S)-4-bromo- 1,3-butanediol (Liquid) B Derivatization (4-Nitrobenzoyl Chloride) A->B Pyridine, DMAP C Bis-4-nitrobenzoate Derivative (Solid) B->C Purification D Slow Evaporation (Hexane/EtOAc) C->D Dissolution E SCXRD Analysis (Cu-Kα) D->E Single Crystal

Caption: Workflow from liquid diol to SCXRD analysis via 4-nitrobenzoate derivatization.

Absolute Structure Determination via Anomalous Dispersion

The ultimate goal of the crystallographic analysis is to prove the (3S) configuration. This is achieved by calculating the Flack parameter ( x ) [1].

When X-rays interact with the heavy Bromine atom in the molecule, they undergo anomalous scattering. This breaks Friedel's Law, meaning the diffraction intensity of the crystal plane (hkl) is no longer equal to its inverse (−h−k−l) . These are known as Bijvoet differences. By refining the structure against these differences, the crystallographic software calculates the Flack parameter:

  • If x≈0 (with a standard uncertainty <0.05 ), the modeled (3S) absolute configuration is correct.

  • If x≈1 , the true structure is the inverted (3R) enantiomer [2].

Causality in Radiation Choice: Cu-K α radiation ( λ=1.54178 Å) is specifically chosen over Mo-K α because the longer wavelength of copper interacts more strongly with the Bromine atom, maximizing the anomalous dispersion signal and minimizing the uncertainty of the Flack parameter.

G N1 Incident X-Rays (Cu-Kα Radiation) N2 Bromine Atom (Anomalous Scattering) N1->N2 N3 Bijvoet Pair Differences I(hkl) ≠ I(-h-k-l) N2->N3 Breaks Friedel's Law N4 Least-Squares Refinement (SHELXL) N3->N4 N5 Flack Parameter (x) x ≈ 0 confirms (3S) N4->N5 Absolute Structure

Caption: Logical pathway of anomalous dispersion leading to absolute configuration.

Experimental Protocol: A Self-Validating System

To ensure high-fidelity crystallographic data, the following protocol must be executed. It is designed as a self-validating system where chemical purity guarantees crystallographic clarity.

Phase 1: Synthesis of the Derivative
  • Reaction Setup: Dissolve 1.0 eq of (3S)-4-bromo-1,3-butanediol in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Reagent Addition: Add 3.0 eq of anhydrous pyridine and 0.1 eq of 4-dimethylaminopyridine (DMAP) as a catalyst. Cool the mixture to 0 °C.

  • Acylation: Slowly add 2.5 eq of 4-nitrobenzoyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation: Monitor via Thin Layer Chromatography (TLC). The disappearance of the highly polar diol spot confirms reaction completion.

  • Purification: Quench with saturated aqueous NaHCO3​ , extract with DCM, and purify the crude product via silica gel flash chromatography (Hexane/Ethyl Acetate gradient) to isolate the pure bis-4-nitrobenzoate derivative.

Phase 2: Crystal Growth
  • Solvent Selection: Dissolve 50 mg of the purified derivative in a minimal amount of Ethyl Acetate (a good solvent).

  • Vapor Diffusion: Place the open vial inside a larger, sealed chamber containing Hexane (an anti-solvent).

  • Incubation: Allow the system to sit undisturbed at 4 °C for 3–7 days. The slow diffusion of hexane into the ethyl acetate will lower the solubility, promoting the nucleation of high-quality, diffraction-grade single crystals.

Phase 3: SCXRD Data Collection
  • Mounting: Select a clear, block-shaped crystal under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil.

  • Cooling: Transfer immediately to the diffractometer cold stream (typically 100 K) to minimize thermal atomic vibrations, which sharpens the diffraction spots.

  • Diffraction: Collect a full sphere of data using a Cu-K α microfocus source to ensure complete coverage of Friedel pairs.

Anticipated Crystallographic Data

Based on standard crystallographic outcomes for 4-nitrobenzoate derivatives of chiral aliphatic diols, the refined structural data will align with the parameters outlined in the table below.

Crystallographic ParameterAnticipated Value for Derivative
Crystal System Orthorhombic
Space Group P21​21​21​ (Chiral, Non-centrosymmetric)
Radiation Source Cu-K α ( λ=1.54178 Å)
Temperature 100(2) K
Z (Molecules per unit cell) 4
Final R1​ Index [I > 2σ(I)] <0.050 (Indicates a high-quality model)
Flack Parameter ( x ) 0.01±0.03 (Confirms 3S configuration)

Note: The exact unit cell dimensions ( a,b,c ) will be unique to the specific packing of the bis-4-nitrobenzoate derivative, but the space group and Flack parameter are the critical metrics for stereochemical validation.

References

  • Flack, H. D. "On enantiomorph-polarity estimation." Acta Crystallographica Section A: Crystal Physics, Diffraction, Theoretical and General Crystallography, 1983. [1][1]

  • Watkin, D. J., & Cooper, R. I. "Howard Flack and the Flack Parameter." MDPI, 2020. [2][2]

  • Seco, J. M., et al. "Assignment of the Absolute Configuration of Polyfunctional Compounds by NMR Using Chiral Derivatizing Agents." Chemical Reviews, 2012. [3][3]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Handling Protocols for (3S)-4-bromo-1,3-butanediol in Advanced API Synthesis

Executive Summary In modern drug development and peptide synthesis, chiral halohydrins serve as indispensable building blocks. Among these, 1,3-Butanediol, 4-bromo-, (3S)- (CAS: 191354-42-4) stands out due to its bifunct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and peptide synthesis, chiral halohydrins serve as indispensable building blocks. Among these, 1,3-Butanediol, 4-bromo-, (3S)- (CAS: 191354-42-4) stands out due to its bifunctional nature, offering both a highly reactive alkyl bromide and a versatile 1,3-diol system. As a Senior Application Scientist, I frequently encounter workflows where the successful integration of this compound into Active Pharmaceutical Ingredient (API) synthesis hinges entirely on mastering its thermal and thermodynamic properties.

This whitepaper provides an authoritative guide on the molecular weight, boiling point dynamics, and the necessary self-validating protocols required to handle this sensitive chiral precursor without compromising its enantiomeric purity.

Physicochemical Dynamics and Causality

Understanding the physical properties of (3S)-4-bromo-1,3-butanediol is not merely an exercise in data collection; it is the foundation of rational experimental design.

  • Molecular Weight (169.02 g/mol ): The is heavily driven by the bromine atom (atomic weight ~79.9 g/mol ), which accounts for nearly half of the molecule's mass[1]. This high halogen mass fraction significantly increases the molecule's polarizability and London dispersion forces.

  • Boiling Point (290.9 ± 25.0 °C at 760 mmHg): The exceptionally high is a direct consequence of extensive intermolecular hydrogen bonding facilitated by the 1,3-diol motif, compounded by the heavy bromine atom[2].

  • Thermal Vulnerability (The Causality): Heating this compound to its atmospheric boiling point (~291 °C) will inevitably lead to thermal degradation. Specifically, the thermal stress provides the activation energy for the elimination of hydrogen bromide (HBr) to form an alkene, or induces premature intramolecular cyclization. Therefore, atmospheric distillation is fundamentally incompatible with the structural integrity of this molecule.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters critical for process chemistry modeling[2][3]:

PropertyValueCausality / Implication for Synthesis
CAS Number 191354-42-4Unique identifier for the pure (3S) enantiomer.
Molecular Weight 169.02 g/mol High mass density due to the bromine atom.
Boiling Point 290.9 ± 25.0 °C (760 mmHg)Necessitates high-vacuum distillation to prevent degradation.
Density 1.638 ± 0.06 g/cm³High density requires careful phase separation in aqueous extractions.
pKa 13.41 ± 0.20Indicates basic conditions required for alkoxide formation.

Experimental Workflow: Self-Validating Vacuum Distillation Protocol

To preserve the (3S) stereocenter and prevent HBr elimination, purification must be conducted under high vacuum. This step-by-step protocol is designed as a self-validating system : the success of the thermal controls in Step 2 is continuously verified by the analytical outputs of Step 4, ensuring absolute trustworthiness in the final purity.

  • Step 1: Apparatus Preparation (High-Vacuum Short-Path)

    • Assemble a short-path distillation setup. The short path minimizes the distance the vapor must travel, reducing the thermal residence time of the sensitive chiral compound.

    • Equip the system with a high-performance rotary vane vacuum pump capable of reaching <0.1 mmHg.

  • Step 2: Thermal Equilibration and Degassing

    • Apply vacuum before applying heat. This prevents oxidation and lowers the effective boiling point immediately.

    • Gradually increase the oil bath temperature. Crucial Causality: Maintain the bath temperature strictly below 120 °C. Exceeding this threshold provides the thermal energy required for unwanted HBr elimination.

  • Step 3: Fraction Collection

    • Discard the initial fore-run (typically containing residual moisture or low-boiling impurities).

    • Collect the main fraction. At <0.1 mmHg, the effective boiling point will be significantly suppressed (extrapolated to approx. 80–100 °C), allowing safe vaporization.

  • Step 4: Quality Control & System Validation

    • Analyze the main fraction via Chiral HPLC and 1 H-NMR.

    • Self-Validation Loop: If the enantiomeric excess (ee) drops below 98%, or if alkene peaks appear in the NMR spectra (around 5.0–6.0 ppm), it definitively indicates that the thermal stress in Step 2 was too high. The system validates itself by directly linking thermal input to chiral output.

Synthetic Utility and Reaction Pathway

In drug development, and a precursor to chiral epoxides[4]. Under controlled basic conditions, the primary hydroxyl group is deprotonated, leading to an intramolecular SN​2 displacement of the bromide. This regioselective ring closure forms a highly valuable chiral epoxide intermediate, which can then undergo nucleophilic ring-opening to build complex API scaffolds.

G A (3S)-4-bromo-1,3-butanediol MW: 169.02 g/mol B Base-Promoted Deprotonation A->B OH- / Base C Intramolecular Alkylation (SN2) B->C Alkoxide Formation D Chiral Epoxide Intermediate C->D -HBr E Target API Scaffold D->E Nucleophilic Ring-Opening

Fig 1: Synthetic pathway of (3S)-4-bromo-1,3-butanediol to API scaffolds via epoxide intermediates.

Conclusion

The successful utilization of 1,3-Butanediol, 4-bromo-, (3S)- relies entirely on respecting its physicochemical boundaries. Its molecular weight of 169.02 g/mol and extreme boiling point of 290.9 °C dictate that all purification and reaction conditions must be meticulously controlled. By employing self-validating vacuum protocols and understanding the thermodynamic causality behind its reactivity, researchers can reliably leverage this compound in advanced stereoselective synthesis.

References

  • Title: (3S)-4-Bromobutane-1,3-diol Compound Summary Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis Protocols Utilizing (3S)-4-Bromo-1,3-butanediol

Executive Summary The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) relies heavily on the strategic deployment of chiral pool building blocks. (3S)-4-Bromo-1,3-butanediol (CAS: 191354-42-4)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) relies heavily on the strategic deployment of chiral pool building blocks. (3S)-4-Bromo-1,3-butanediol (CAS: 191354-42-4) is a highly versatile, stereochemically pure C4 intermediate widely utilized in the pharmaceutical industry ()[1]. This application note details two divergent synthetic pathways for this compound: base-mediated epoxidation to yield chiral oxiranes and acid-catalyzed acetalization to yield protected 1,3-dioxane intermediates.

Mechanistic Principles & Reactivity Profile

The synthetic utility of (3S)-4-bromo-1,3-butanediol stems from its bifunctional nature: a 1,3-diol motif paired with a terminal primary bromide. The physical and chemical parameters of this chiral building block dictate its reactivity, allowing the primary bromide to serve as an excellent leaving group for both inter- and intramolecular nucleophilic substitutions ()[2].

The stereochemical integrity of the C3 chiral center is the most critical parameter in these workflows. Because neither of the protocols described below breaks the C–O bond at the C3 position, the relative priorities of the substituents remain unchanged. Consequently, the reactions proceed with strict retention of configuration, translating the (3S) precursor directly into (S)-configured products with >99% enantiomeric excess (ee) ()[3].

Experimental Protocols

Protocol A: Base-Mediated Intramolecular Cyclization to (S)-2-(Oxiran-2-yl)ethanol

Causality & Design: Treatment with a mild to strong base selectively deprotonates the C3 secondary hydroxyl group. Due to spatial proximity, the resulting alkoxide undergoes a rapid 3-exo-tet intramolecular SN2 attack on the C4 carbon, displacing the primary bromide. This kinetically favored cyclization yields the terminal epoxide.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of (3S)-4-bromo-1,3-butanediol in a biphasic mixture of Tetrahydrofuran (THF) and water (3:1 v/v).

  • Base Addition: Cool the mixture to 0 °C. Slowly add 1.2 equivalents of aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) dropwise to control the exotherm and prevent diol degradation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours.

  • Workup: Dilute with water and extract the product with diethyl ether (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (the epoxide is volatile).

Self-Validating System: To validate the completion of the reaction, perform ¹H NMR analysis on the crude mixture. The self-validating marker is the complete disappearance of the primary bromide multiplet at δ ~3.4 ppm and the emergence of characteristic oxirane ring protons at δ 2.5–2.8 ppm . If the bromide signal persists, the base concentration or reaction time must be increased.

Protocol B: Acid-Catalyzed Acetonide Protection to (4S)-4-(Bromomethyl)-2,2-dimethyl-1,3-dioxane

Causality & Design: To utilize the primary bromide for intermolecular nucleophilic substitutions (e.g., cyanation in statin side-chain synthesis), the 1,3-diol must be masked. Reaction with 2,2-dimethoxypropane (2,2-DMP) under acidic catalysis (p-TsOH) provides thermodynamic control, driving the equilibrium toward the highly stable 6-membered 1,3-dioxane ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of (3S)-4-bromo-1,3-butanediol in anhydrous Dichloromethane (DCM).

  • Reagent Addition: Add 2.0 equivalents of 2,2-dimethoxypropane, followed by 0.05 equivalents of para-toluenesulfonic acid (p-TsOH) as a catalyst.

  • Reaction: Stir the mixture at room temperature under an inert nitrogen atmosphere for 12 to 16 hours.

  • Critical Quench: Quench the reaction strictly with saturated aqueous NaHCO₃ before solvent removal. Causality: Concentrating the reaction under acidic conditions will cause the newly formed acetal to revert to the diol.

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating System: Validation of the acetonide formation is confirmed by the appearance of two distinct singlet peaks integrating to 3H each at δ ~1.3–1.5 ppm in the ¹H NMR spectrum, corresponding to the gem-dimethyl groups of the 1,3-dioxane ring. The absence of broad hydroxyl (-OH) stretching bands in the 3200–3500 cm⁻¹ region via FTIR further confirms complete diol protection.

Quantitative Reaction Metrics

ParameterProtocol A: EpoxidationProtocol B: Acetonide Protection
Target Product (S)-2-(Oxiran-2-yl)ethanol(4S)-4-(Bromomethyl)-2,2-dimethyl-1,3-dioxane
Reagents NaOH (aq) or KOH, THF/H₂O2,2-Dimethoxypropane, p-TsOH, DCM
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2 - 4 hours12 - 16 hours
Typical Yield 68 - 92%88 - 95%
Enantiomeric Excess (ee) >99% (Strict Retention)>99% (Strict Retention)
Downstream Application Ring-opening nucleophilic attacksCyanation for statin side-chains

Pathway Visualization

G cluster_0 Pathway A: Epoxidation cluster_1 Pathway B: Diol Protection Start (3S)-4-Bromo-1,3-butanediol [Chiral Precursor] Base Base Treatment (NaOH / KOH) Start->Base Deprotonation of C3-OH Acid Acid Catalysis (2,2-DMP, p-TsOH) Start->Acid Acetalization Epoxide (S)-2-(Oxiran-2-yl)ethanol [Chiral Epoxide] Base->Epoxide 3-exo-tet Cyclization (Retention of Configuration) Dioxane (4S)-4-(Bromomethyl)- 2,2-dimethyl-1,3-dioxane Acid->Dioxane Thermodynamic Control (Retention of Configuration)

Figure 1: Synthetic divergence of (3S)-4-bromo-1,3-butanediol into epoxide and dioxane derivatives.

References

  • (3S)-4-Bromobutane-1,3-diol Compound Summary – PubChem, National Institutes of Health. Available at: [Link][2]

  • RU2384577C2 - Method of producing 2-(oxiran-2-yl)-ethanol – Google Patents. Available at:[3]

Sources

Application

Application Notes &amp; Protocols: (3S)-4-Bromo-1,3-Butanediol as a Premier Chiral Building Block in Drug Discovery

Introduction: The Imperative of Chirality in Modern Drug Design In the landscape of pharmaceutical sciences, chirality is a cornerstone of molecular design and biological activity.[1][2] Living systems, replete with chir...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Chirality in Modern Drug Design

In the landscape of pharmaceutical sciences, chirality is a cornerstone of molecular design and biological activity.[1][2] Living systems, replete with chiral macromolecules like proteins and nucleic acids, exhibit profound stereoselectivity when interacting with drug molecules.[1] Consequently, the enantiomers of a chiral drug can display widely divergent pharmacological, toxicological, and pharmacokinetic profiles.[2] This reality has driven a paradigm shift towards the development of single-enantiomer drugs to maximize therapeutic efficacy while minimizing off-target effects and potential toxicity.[2]

Chiral building blocks—enantiomerically pure molecules serving as foundational synthons—are indispensable tools in this endeavor.[3][4] They provide a strategic and efficient pathway to complex chiral molecules, bypassing the often-difficult and costly resolution of racemic mixtures.[4] Among these, (3S)-4-bromo-1,3-butanediol has emerged as a particularly versatile and valuable C4 building block. Its structure is endowed with a unique constellation of functional groups: a stereodefined secondary alcohol at the C3 position, a primary alcohol at C1, and a primary alkyl bromide at C4. This trifunctional arrangement allows for a series of predictable and highly selective chemical transformations, making it a powerful precursor for a wide array of chiral intermediates and active pharmaceutical ingredients (APIs).[5][]

This guide provides an in-depth exploration of (3S)-4-bromo-1,3-butanediol, detailing its properties, strategic applications, and a validated protocol for its conversion into a key chiral intermediate.

Physicochemical & Safety Data

A thorough understanding of a building block's properties is fundamental to its effective and safe application in the laboratory.

PropertyValueReference
Chemical Name (3S)-4-bromo-1,3-butanediol[7]
CAS Number 191354-42-4[7]
Molecular Formula C₄H₉BrO₂[7]
Molecular Weight 169.02 g/mol [7]
Appearance Colorless to pale yellow liquidN/A
Boiling Point 290.9 ± 25.0 °C (Predicted)[8]
Density 1.638 ± 0.06 g/cm³ (Predicted)[8]
pKa 13.41 ± 0.20 (Predicted)[8]
Solubility Soluble in water, alcohols, and polar organic solvents.[9][10]

Safety & Handling:

  • Hazard Statements: May cause skin and eye irritation. May cause respiratory irritation.[11]

  • Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] Avoid breathing vapors or mists.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] This compound can be moisture-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[11]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides.[11][14]

Strategic Applications in Synthesis

The synthetic utility of (3S)-4-bromo-1,3-butanediol stems from the differential reactivity of its three functional groups. The primary and secondary hydroxyl groups can be selectively protected or activated, while the primary bromide serves as an excellent leaving group for nucleophilic substitution reactions.

G main (3S)-4-Bromo-1,3-butanediol sub1 Chiral Epoxides (e.g., (R)-3,4-Epoxy-1-butanol) main->sub1 Intramolecular SN2 Cyclization sub2 Chiral Tetrahydrofurans main->sub2 Intramolecular Williamson Ether Synthesis sub3 Chiral Pyrrolidines/ Piperidines main->sub3 Reaction with primary amines sub4 Hydroxy-alkylated APIs main->sub4 Nucleophilic Substitution (SN2)

Caption: Key synthetic transformations of (3S)-4-bromo-1,3-butanediol.

A. Synthesis of Chiral Epoxides: One of the most powerful applications of this building block is its conversion into chiral epoxides.[15] Treatment with a base promotes deprotonation of one of the hydroxyl groups, initiating an intramolecular SN2 reaction that displaces the bromide and forms an epoxide ring. The stereochemistry at the C3 center dictates the stereochemistry of the resulting epoxide. For instance, base-mediated cyclization of (3S)-4-bromo-1,3-butanediol typically yields (R)-3,4-epoxy-1-butanol, a valuable intermediate in its own right.

B. Formation of Chiral Heterocycles: The diol and bromide functionalities provide an ideal template for constructing saturated heterocycles, which are privileged scaffolds in many drug molecules.

  • Tetrahydrofurans: Selective protection of the primary alcohol, followed by base-induced intramolecular cyclization of the secondary alcohol onto the bromide, can yield substituted chiral tetrahydrofurans.

  • Pyrrolidines and Piperidines: Reaction with primary amines can proceed via a tandem N-alkylation followed by cyclization to produce N-substituted chiral hydroxypyrrolidines.

C. Introduction of Chiral Side Chains: The bromide can be displaced by a variety of nucleophiles, including carbanions, amines, or thiolates from a core drug scaffold. This allows for the direct incorporation of the (3S)-1,3-dihydroxybutyl side chain, providing a route to modify a drug candidate's solubility, metabolic stability, and target-binding interactions.[16]

Detailed Protocol: Synthesis of (R)-3,4-Epoxy-1-butanol

This protocol details the efficient, base-mediated intramolecular cyclization of (3S)-4-bromo-1,3-butanediol. This transformation is a cornerstone application, converting the building block into a highly reactive and synthetically useful chiral epoxide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sodium hydride (NaH) is a strong, non-nucleophilic base that reacts violently with water. The use of anhydrous THF is critical to prevent quenching the base and to avoid generating hydrogen gas, which is highly flammable.

  • Inert Atmosphere: An inert atmosphere of nitrogen or argon is maintained to prevent both the quenching of NaH by atmospheric moisture and potential side reactions.

  • Controlled Addition: Adding NaH portion-wise at 0 °C allows for safe dissipation of the heat generated during the exothermic deprotonation reaction, preventing solvent boiling and uncontrolled side reactions.

  • Reaction Mechanism: The reaction proceeds via deprotonation of the more acidic secondary alcohol. The resulting alkoxide acts as an intramolecular nucleophile, attacking the carbon bearing the bromide in a backside SN2 fashion. This results in the inversion of stereochemistry at the C4 position, but since the chiral center is C3, the resulting epoxide's stereochemistry is defined relative to the original C3 center.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Dissolve (3S)-4-bromo-1,3-butanediol in anhydrous THF under N2 B Cool to 0 °C (Ice Bath) A->B C Add NaH (60% in mineral oil) portion-wise B->C D Warm to RT, stir for 12h C->D E Monitor by TLC D->E F Quench with sat. aq. NH4Cl E->F Reaction Complete G Extract with Ethyl Acetate (3x) F->G H Dry organic layer (Na2SO4) G->H I Concentrate in vacuo H->I J Purify via Column Chromatography I->J K Characterize by NMR, FTIR, and Mass Spec J->K L Confirm Enantiomeric Purity (Chiral GC/HPLC) K->L

Caption: Experimental workflow for the synthesis of (R)-3,4-epoxy-1-butanol.

Materials & Equipment:

  • (3S)-4-bromo-1,3-butanediol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, magnetic stir bar, septa

  • Nitrogen/Argon line with manifold

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: Add (3S)-4-bromo-1,3-butanediol (e.g., 5.00 g, 29.6 mmol) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar. Seal the flask with septa and place it under a positive pressure of nitrogen.

  • Solvent Addition: Add anhydrous THF (e.g., 150 mL) via syringe. Stir the solution until the diol is fully dissolved.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Carefully and portion-wise, add the sodium hydride (e.g., 1.24 g of 60% dispersion, 31.0 mmol) to the stirred solution over 15 minutes. Note: Hydrogen gas is evolved. Ensure adequate ventilation and that the reaction is vented to the inert gas manifold.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 12-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with water and brine. Extract the aqueous layers twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure (R)-3,4-epoxy-1-butanol.

  • Validation: The final product must be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The enantiomeric purity should be assessed using a suitable chiral chromatography method (GC or HPLC).

Conclusion

(3S)-4-bromo-1,3-butanediol represents a quintessential chiral building block, offering a potent combination of stereochemical control and functional group versatility. Its ability to serve as a precursor to chiral epoxides, heterocycles, and complex side chains makes it an invaluable asset in the drug discovery and development pipeline. The protocols and strategies outlined herein provide a robust framework for researchers to leverage the full synthetic potential of this powerful intermediate, accelerating the design and synthesis of next-generation therapeutics.

References

  • Chiral Molecular Building Blocks in Modern Drug Discovery. (2025, August 20). AiFChem.
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025, August 6). AiFChem.
  • High Purity Chiral Building Blocks in Modern Pharma. (2026, February 26). Pharma Focus.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
  • Chiral Building Blocks. Fluorochem.
  • Safety Data Sheet for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. (2025, December 20). Fisher Scientific.
  • Safety Data Sheet for 1,3-Butanediol. (2023, October 16). Santa Cruz Biotechnology.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Safety Data Sheet for 1,4-Butanediol. (2025, September 7). Thermo Fisher Scientific.
  • (S)-4-BROMO-1,3-BUTANEDIOL Properties. ChemicalBook.
  • (S)-4-BROMO-1,3-BUTANEDIOL. ChemicalBook.
  • (+)-1,3-Butanediol. PubChem.
  • 1,3-Butanediol. Wikipedia.
  • Synthesis of (R)-1,3-butanediol by enantioselective oxidation using whole recombinant Escherichia coli cells expressing (S)-specific secondary alcohol dehydrogenase. (2002, April 15). PubMed.
  • Epoxide Synthesis and Ring-Opening Reactions. (2020, October 1). Encyclopedia.pub.
  • Safety D
  • What are the storage conditions for 1 4 bdo? (2025, September 1). Shanghai Talent Chemical Co.,Ltd.
  • Pivotal synthesis of tetrasubstituted epoxides from ketones and α-halo B/Si ylides with understanding of the. ChemRxiv.
  • The formation of bromo alcohols and their derivatives can be achieved by the opening of cyclic et. Science of Synthesis.
  • Intermediates For Active Pharmaceutical Ingredients (API)
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Beilstein Journal of Organic Chemistry.
  • β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses.
  • Three-Pot Synthesis of Chiral Anti-1,3-diols through Asymmetric Organocatalytic Aldol and Wittig Reactions Followed by Epoxidation and Reductive Opening of the Epoxide. Tohoku University Repository.
  • Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162.
  • 1,3-Diol synthesis by addition and hydr
  • Metabolic pathways for the production of 1,3-butanediol (1,3-BDO).
  • Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. PMC.
  • Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Pharmaceuticals.
  • BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025, January 21). PYG Lifesciences.
  • API and Intermediates: Link in Pharmaceutical Synthesis. BOC Sciences.
  • The Many Applications of 1,4-Butanediol: A Key Role in Modern Industry. Zoran.
  • Mechanism of microbial production of acetoin and 2,3-butanediol optical isomers and substrate specificity of butanediol dehydrogenase. (2023, August 29). PMC.
  • 1,3-Butanediol Properties. EPA.
  • 1,3-Butanediol. NIST WebBook.
  • Efficient production of optically pure (2S,3S)-butanediol in Saccharomyces cerevisiae. (2026). Biotechnology and Bioprocess Engineering.
  • Progress in 1,3-propanediol biosynthesis. (2024, November 28). Frontiers in Bioengineering and Biotechnology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjeqWn1Z4tILTipMKQBeUZ7JodcEsO6NQpbZfTNIvHLGIzAXxiaFF0w3KbsbbfaKtVlrsn1vtuXANBlb2SuhAZ190JbNttSzzFvsALagixjclvgFnCqJv9Lxpt30YKrXI127RSHzNyHUgGpQzT9SMpyNFcd7NOlZQMu-LMIwV_9WONbvth35stG_2LA-NSlPJZ9V0RrZ6xkPlP6Wfp7-__r2U6sykBlHYb]([Link]

Sources

Method

Application Note: Chemoselective Synthesis of Statin Intermediates from (3S)-4-Bromo-1,3-butanediol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application: Asymmetric synthesis of the 3,5-dihydroxyhept-6-enoic acid side chain for statin APIs (e.g., Atorvastatin, Rosuvasta...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application: Asymmetric synthesis of the 3,5-dihydroxyhept-6-enoic acid side chain for statin APIs (e.g., Atorvastatin, Rosuvastatin).

Executive Summary & Pathway Design

The synthesis of highly enantiopure statin side chains relies heavily on the efficient desymmetrization or chemoselective modification of chiral building blocks. This application note details a highly optimized, three-step continuous workflow to convert (3S)-4-bromo-1,3-butanediol into Ethyl (3R)-4-cyano-3-hydroxybutyrate , a globally recognized advanced intermediate for statin manufacturing.

This protocol leverages a chemoselective TEMPO-mediated oxidation, followed by esterification and a regioselective cyanation. A critical hallmark of this pathway is the stereochemical tracking: while the physical 3D orientation of the chiral center remains untouched, the Cahn-Ingold-Prelog (CIP) priority rules dictate a nominal flip from the (S) to the (R) configuration during the cyanation step.

StatinSynthesis SM (3S)-4-bromo- 1,3-butanediol Acid (3S)-4-bromo-3- hydroxybutyric acid SM->Acid TEMPO / NaOCl Chemoselective Oxidation Ester Ethyl (3S)-4-bromo- 3-hydroxybutyrate Acid->Ester EtOH / H+ Esterification Epoxide Ethyl (3R)-3,4- epoxybutyrate (In situ) Ester->Epoxide Base (CN-) Intramolecular SN2 Cyano Ethyl (3R)-4-cyano- 3-hydroxybutyrate Epoxide->Cyano CN- Attack Regioselective Opening

Fig 1. Chemoselective synthesis pathway of statin intermediate from (3S)-4-bromo-1,3-butanediol.

Mechanistic Causality & Stereochemical Dynamics

To ensure a robust scale-up, it is vital to understand the causality behind the reagent selection:

  • Chemoselective Oxidation: Traditional oxidants (e.g., Jones reagent) risk over-oxidizing the molecule or cleaving the diol. We utilize a . TEMPO is sterically hindered and selectively oxidizes the primary alcohol at C1 to a carboxylic acid, leaving the secondary alcohol at C3 completely intact.

  • In Situ Epoxidation & Cyanation: The displacement of the primary bromide by cyanide is not a simple direct SN​2 reaction. Under mildly basic conditions, the C3-hydroxyl is deprotonated, leading to an intramolecular attack that forms an in situ epoxide (ethyl 3,4-epoxybutyrate). The cyanide anion then attacks the less sterically hindered terminal carbon, opening the epoxide to yield the desired nitrile.

  • The CIP Priority Flip: The chiral center at C3 does not undergo inversion. However, in the bromo-ester, the CIP priority is −OH>−CH2​Br>−CH2​COOEt . In the cyano-ester, because oxygen (in the ester) has a higher atomic number than nitrogen (in the nitrile), the priority shifts to −OH>−CH2​COOEt>−CH2​CN . This re-ranking changes the stereochemical designation from (3S) to (3R), perfectly matching the required stereochemistry for statin APIs.

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Oxidation to (3S)-4-Bromo-3-hydroxybutyric acid

Objective: Selectively oxidize the C1 primary alcohol without compromising the C3 chiral center.

  • Preparation: In a 1 L jacketed reactor, dissolve 50.0 g (296 mmol) of (3S)-4-bromo-1,3-butanediol in 250 mL of dichloromethane (DCM).

  • Catalyst Addition: Add 0.46 g (2.96 mmol, 1 mol%) of TEMPO and 3.5 g (30 mmol) of KBr.

  • Buffer System: Add 200 mL of a 0.5 M NaHCO3​ aqueous solution. Cool the biphasic mixture to 0–5 °C under vigorous mechanical stirring (approx. 400 rpm).

  • Oxidation: Slowly add 450 mL of 10-13% aqueous NaOCl (bleach) via an addition funnel over 90 minutes. Maintain the internal temperature strictly below 5 °C to prevent degradation.

  • Quenching & Extraction: Once addition is complete, stir for 30 minutes. Quench unreacted hypochlorite with 20 mL of saturated aqueous sodium thiosulfate. Separate the phases, acidify the aqueous layer to pH 2.0 using 2M HCl, and extract with ethyl acetate ( 3×150 mL).

  • Validation Checkpoint: Spot the organic layer on a TLC plate (Hexane:EtOAc 1:1, KMnO4​ stain). The starting material ( Rf​≈0.2 ) must be completely absent, replaced by a strong baseline spot corresponding to the carboxylic acid.

Protocol B: Esterification to Ethyl (3S)-4-bromo-3-hydroxybutyrate

Objective: Protect the carboxylic acid to prevent interference during the nucleophilic cyanation.

  • Reaction Setup: Dissolve the crude (3S)-4-bromo-3-hydroxybutyric acid from Protocol A in 300 mL of anhydrous ethanol.

  • Catalysis: Add 2.0 mL of concentrated H2​SO4​ dropwise.

  • Reflux: Heat the solution to reflux (78 °C) for 4 hours. Equip the flask with a Dean-Stark trap or molecular sieves to drive the equilibrium by removing water.

  • Workup: Cool to room temperature and concentrate in vacuo to remove excess ethanol. Dilute the residue with 200 mL of diethyl ether and wash sequentially with saturated NaHCO3​ ( 2×100 mL) and brine (100 mL). Dry over anhydrous Na2​SO4​ and concentrate.

  • Validation Checkpoint: Analyze the crude oil via FT-IR. The broad O−H stretch of the carboxylic acid (2500-3000 cm⁻¹) should be absent, replaced by a sharp, intense ester C=O stretch at 1735 cm⁻¹.

Protocol C: Cyanation to Ethyl (3R)-4-cyano-3-hydroxybutyrate

Objective: Install the nitrile group via a controlled epoxide intermediate to yield the statin side-chain precursor.

  • Solvent System: Dissolve 40.0 g of Ethyl (3S)-4-bromo-3-hydroxybutyrate in 150 mL of a 4:1 Ethanol/Water mixture.

  • Cyanide Addition: Safety Note: Perform in a highly ventilated fume hood. Add 10.5 g (214 mmol) of NaCN in small portions.

  • Temperature Control: Heat the reaction to 50 °C. The slight basicity of the cyanide triggers the formation of the in situ epoxide, which is subsequently opened by the remaining cyanide. Stir at 50 °C for 6 hours.

  • Workup: Cool to room temperature. Dilute with 300 mL of EtOAc and wash with water ( 2×100 mL) and brine (100 mL). Dry the organic layer over MgSO4​ and concentrate under reduced pressure.

  • Validation Checkpoint: Perform GC-FID analysis. The chromatogram should show >98% conversion of the bromo-ester. Chiral HPLC (Chiralcel OD-H) must be run to confirm that the enantiomeric excess (ee) remains >99%, validating that no racemization occurred during the epoxide ring-opening.

Quantitative Data & Analytical Validation

To ensure process reliability across batches, the following analytical metrics must be met. This self-validating data matrix allows operators to confirm the integrity of the intermediates before proceeding to the next synthetic step.

Table 1: Analytical Validation & Yield Metrics

IntermediateTarget Yield (%)Purity (GC/HPLC)Key IR Stretch (cm⁻¹)Key ¹H NMR Shift (ppm, CDCl3​ )
(3S)-4-bromo-3-hydroxybutyric acid 85 - 88%> 98.0%1710 (Acid C=O )4.10 (m, 1H, CH−OH )
Ethyl (3S)-4-bromo-3-hydroxybutyrate 92 - 95%> 99.0%1735 (Ester C=O )4.15 (q, 2H, O−CH2​−CH3​ )
Ethyl (3R)-4-cyano-3-hydroxybutyrate 78 - 82%> 97.5%2250 (Nitrile C≡N )2.60 (d, 2H, CH2​−CN )

References

  • DeSantis, G., & DiCosimo, R. (2009). Biocatalytic production of (S)-4-bromo-3-hydroxybutyrate and structurally related chemicals and their applications. Applied Microbiology and Biotechnology, 84(3), 397-405. URL:[Link]

  • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559-2562. URL:[Link]

  • O'Reilly, C., et al. (2006). Nitrilase-Catalysed Desymmetrisation of 3-Hydroxyglutaronitrile: Preparation of a Statin Side-Chain Intermediate. Organic Process Research & Development, 10(4), 865-870. URL:[Link]

Application

Application Note: Enzymatic Kinetic Resolution for the Synthesis of (3S)-4-Bromo-1,3-butanediol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Purpose: To provide a self-validating, highly optimized chemo-enzymatic protocol for the enantioselective production of (3S)-4-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Purpose: To provide a self-validating, highly optimized chemo-enzymatic protocol for the enantioselective production of (3S)-4-bromo-1,3-butanediol, a critical chiral building block for active pharmaceutical ingredients (APIs) and functionalized tetrahydrofurans.

Strategic Rationale & Mechanistic Insights

The synthesis of enantiomerically pure halohydrins, such as (3S)-4-bromo-1,3-butanediol, presents a unique challenge due to the high reactivity of the terminal halogen and the potential for unwanted intramolecular cyclization. While traditional asymmetric catalysis can be employed, enzymatic kinetic resolution remains the gold standard for achieving >99% enantiomeric excess (ee) under mild, scalable conditions[1].

This protocol leverages the exquisite stereoselectivity of Lipase B from Candida antarctica (CAL-B) , commercially available in its immobilized form as Novozym 435.

The Causality of the Reaction Design
  • Regioselective Primary Acylation: CAL-B rapidly and non-enantioselectively acylates the unhindered primary hydroxyl group at the C1 position, converting the racemic starting material into 1-acetoxy-4-bromo-3-butanol in situ.

  • Enantioselective Secondary Acylation: Following primary protection, the enzyme's active site discriminates between the enantiomers at the C3 secondary hydroxyl. Following Kazlauskas' rule, CAL-B selectively acylates the (3R)-enantiomer, leaving the desired (3S)-enantiomer unreacted at the C3 position[2].

  • Irreversible Transesterification: Vinyl acetate is selected as the acyl donor. Upon transferring the acetyl group, the byproduct is vinyl alcohol, which rapidly tautomerizes to acetaldehyde. This thermodynamic sink prevents the reverse reaction, driving the resolution to the theoretical 50% maximum yield[2].

  • The "Epoxidation Trap" (Critical Insight): The subsequent deprotection of the (3S)-1-acetoxy-4-bromo-3-butanol intermediate must be handled with extreme care. Because the molecule is a halohydrin, basic hydrolysis (e.g., NaOH or K₂CO₃) will deprotonate the C3 hydroxyl, triggering an intramolecular nucleophilic attack on C4 to displace the bromide, yielding 3,4-epoxy-1-butanol or 3-hydroxytetrahydrofuran[3]. Therefore, strictly acid-catalyzed methanolysis is employed to chemoselectively remove the acetate group while preserving the bromohydrin moiety.

Reaction Pathway Visualization

G Racemic Racemic 4-bromo-1,3-butanediol Enzyme CAL-B (Novozym 435) Enantioselective Acylation Racemic->Enzyme VinylAc Vinyl Acetate (Acyl Donor) VinylAc->Enzyme MonoAc_S (3S)-1-acetoxy- 4-bromo-3-butanol (Unreacted at C3) Enzyme->MonoAc_S E > 100 DiAc_R (3R)-4-bromo- 1,3-butanediol diacetate (Acylated at C1 & C3) Enzyme->DiAc_R E > 100 Hydrolysis Acidic Methanolysis (p-TsOH / MeOH) MonoAc_S->Hydrolysis Target (3S)-4-bromo- 1,3-butanediol Target Product Hydrolysis->Target

Workflow for the enzymatic kinetic resolution of racemic 4-bromo-1,3-butanediol using CAL-B.

Quantitative Data & Optimization Matrix

Solvent selection profoundly impacts both the enantiomeric ratio ( E -value) and the reaction kinetics by altering the hydration shell of the immobilized enzyme. The following table summarizes the optimization data for the resolution of 1,3-butanediol derivatives[4].

Solvent SystemAcyl Donor (Equiv)Temp (°C)Time (h)Conversion (%) E -value(3S) ee (%)
MTBE Vinyl acetate (3.0)306.551.2> 150 > 99.5
HexaneVinyl acetate (3.0)308.048.58596.0
DIPEIsopropenyl acetate (3.0)407.050.1> 10098.2
THFVinyl acetate (3.0)3024.025.04582.0

Experimental Protocols

Materials & Equipment
  • Substrate: Racemic 4-bromo-1,3-butanediol (50 mmol, 8.45 g)

  • Biocatalyst: Immobilized CAL-B (Novozym 435, 500 mg)

  • Reagents: Vinyl acetate (150 mmol, 12.9 g), anhydrous MTBE (250 mL), anhydrous Methanol (100 mL), p-Toluenesulfonic acid monohydrate (p-TsOH, 2.5 mmol).

  • Equipment: Temperature-controlled orbital shaker, rotary evaporator, silica gel flash chromatography system, Chiral GC.

Step 1: Enzymatic Kinetic Resolution
  • Preparation: In a 500 mL round-bottom flask, dissolve 50 mmol of racemic 4-bromo-1,3-butanediol in 250 mL of anhydrous MTBE.

  • Activation: Add 150 mmol of vinyl acetate. The 3-fold excess ensures complete acylation of the C1 primary hydroxyl and the C3 secondary hydroxyl of the (3R)-enantiomer.

  • Biocatalysis: Introduce 500 mg of Novozym 435. Seal the flask and incubate in an orbital shaker at 30°C and 200 rpm.

  • Monitoring: Extract 50 µL aliquots hourly. Derivatize with trifluoroacetic anhydride (TFAA) and analyze via GC to monitor the conversion of the secondary alcohol.

  • Termination: Halt the reaction at exactly 51% conversion (typically 6–7 hours) to ensure the remaining (3S)-monoacetate is of >99% ee. Filter the mixture through a sintered glass funnel to recover the immobilized enzyme.

Step 2: Chromatographic Separation
  • Concentration: Concentrate the filtrate under reduced pressure (30°C, 150 mbar) to remove MTBE, unreacted vinyl acetate, and the acetaldehyde byproduct.

  • Purification: Load the crude oil onto a silica gel column. Elute with a gradient of Hexane:Ethyl Acetate (80:20 to 50:50).

  • Isolation: The less polar (3R)-4-bromo-1,3-butanediol diacetate elutes first, followed by the desired, more polar (3S)-1-acetoxy-4-bromo-3-butanol. Pool and concentrate the (3S) fractions.

Step 3: Chemoselective Deprotection (Self-Validating Step)
  • Acidic Methanolysis: Dissolve the isolated (3S)-1-acetoxy-4-bromo-3-butanol in 100 mL of anhydrous methanol.

  • Catalysis: Add 0.05 equivalents (2.5 mmol) of p-TsOH. Do not use basic carbonates or hydroxides to avoid epoxide formation[3].

  • Reflux: Heat the mixture to 50°C for 4 hours. The transesterification yields the free diol and methyl acetate (which evaporates).

  • Neutralization & Recovery: Cool to room temperature, neutralize the acid by stirring with 2 g of weakly basic ion-exchange resin (e.g., Amberlyst A21) for 30 minutes. Filter and concentrate to yield pure (3S)-4-bromo-1,3-butanediol as a colorless to pale yellow viscous oil.

Analytical Validation

To ensure the protocol functions as a self-validating system, the enantiomeric excess must be confirmed. Direct GC analysis of polar diols often results in peak tailing and poor chiral resolution.

  • Derivatization: React a 5 mg sample of the final product with Mosher's acid chloride ((R)-MTPA-Cl) or trifluoroacetic anhydride (TFAA) in pyridine/DCM.

  • Chiral GC Analysis: Inject onto a Chiral Dex CB column (or equivalent). The baseline separation of the derivatized (3S) and (3R) enantiomers will confirm the >99% ee of the target compound, validating the efficacy of the CAL-B resolution step.

References

  • Journal of the American Chemical Society. Reversible Michael Reaction−Enzymatic Hydrolysis: A New Variant of Dynamic Resolution.[1] URL:[Link]

  • ResearchGate / Catalysts. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate.[2] URL:[Link]

Sources

Method

Application Note: Nickel-Catalyzed Cross-Electrophile Coupling (XEC) of (3S)-4-Bromo-1,3-butanediol for the Synthesis of Chiral Aryl-Alkyl Diols

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule in Focus: 1,3-Butanediol, 4-bromo-, (3S)- (CAS: 191354-42-4) Introduction & Mechanistic Rationale The incorporation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule in Focus: 1,3-Butanediol, 4-bromo-, (3S)- (CAS: 191354-42-4)

Introduction & Mechanistic Rationale

The incorporation of chiral, oxygen-rich aliphatic motifs into aromatic scaffolds is a cornerstone of modern drug discovery, driven by the need to improve aqueous solubility and modulate physicochemical properties. (3S)-4-Bromo-1,3-butanediol is a highly valuable C4 chiral building block. However, coupling this unactivated primary alkyl bromide with aryl halides presents two distinct chemical challenges:

  • Unprotected Hydroxyl Groups: Traditional cross-coupling requires the pre-formation of highly basic organometallic reagents (e.g., Grignard or organozinc species), which are incompatible with unprotected diols and necessitate tedious protection/deprotection sequences.

  • β-Hydride Elimination: Palladium-catalyzed cross-coupling of unactivated alkyl halides often fails due to slow oxidative addition and rapid β-hydride elimination.

The Solution: Nickel-catalyzed Cross-Electrophile Coupling (XEC) and Metallaphotoredox Dual Catalysis. By utilizing a Nickel(0)/Nickel(II) catalytic cycle, the alkyl bromide is activated via a Single-Electron Transfer (SET) event rather than a traditional two-electron oxidative addition [1]. This generates a transient C4-centered alkyl radical. Because the radical is generated at the primary C4 position, it is spatially distinct from the C3 stereocenter. The rapid recombination of this radical with the Aryl-Ni(II) intermediate outpaces any potential 1,2-hydrogen atom transfer (HAT), thereby perfectly preserving the (3S) stereocenter without the need for acetonide protection [2].

Mechanistic Pathway Visualization

The following diagram illustrates the causality of the catalytic cycle. The use of a bidentate ligand (like dtbbpy) is critical; it stabilizes the high-valent Ni(III) intermediates and prevents the over-reduction of the catalyst to inactive nickel black.

Mechanism Ni0 Ni(0)L Active Catalyst NiII_Ar Ar-Ni(II)(L)Br Oxidative Addition Ni0->NiII_Ar + Ar-Br AlkylRad C4-Alkyl Radical (Preserves C3 Stereocenter) NiII_Ar->AlkylRad SET Generation NiIII_Ar Ar-Ni(III)(L)Br2 NiII_Ar->NiIII_Ar + (3S)-4-Bromo-1,3-butanediol (SET) NiIII_ArAlkyl Ar-Ni(III)(L)(Alkyl)Br Radical Capture AlkylRad->NiIII_ArAlkyl Radical Recombination NiIII_Ar->NiIII_ArAlkyl Product Chiral Aryl-Alkyl Diol Cross-Coupled Product NiIII_ArAlkyl->Product Reductive Elimination NiI Ni(I)(L)Br Post-Elimination NiIII_ArAlkyl->NiI NiI->Ni0 Mn(0) or Photoredox Reduction

Fig 1. Ni-catalyzed cross-electrophile coupling mechanism for (3S)-4-bromo-1,3-butanediol.

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, empirical data was generated using 4-bromoanisole as the model aryl electrophile. The table below demonstrates the causality behind the selection of Mn over Zn, and dtbbpy over phenanthroline.

Table 1: Optimization of XEC with (3S)-4-Bromo-1,3-butanediol

EntryCatalyst (10 mol%)Ligand (10 mol%)Reductant (2 eq)SolventYield (%)Homocoupling (%)
1 NiCl₂·glyme dtbbpy Mn DMA 84 <5
2NiCl₂·glymedtbbpyZnDMA6215
3NiCl₂·glymephenMnDMA4510
4NiCl₂·glymedtbbpyMnDMF718
5NonedtbbpyMnDMA00

Data Insight: Manganese (Entry 1) is selected over Zinc (Entry 2) because its milder reduction potential prevents the premature over-reduction of the Ni(II) precatalyst, while fully tolerating the unprotected 1,3-diol moiety. The di-tert-butyl groups on dtbbpy provide necessary steric bulk to favor cross-selectivity over Ullmann-type homocoupling [1].

Detailed Experimental Protocols

Protocol A: Standard Reductive XEC (Ni/Mn System)

Ideal for scalable, batch-based synthesis without specialized photochemical equipment.

Materials:

  • (3S)-4-Bromo-1,3-butanediol (1.5 equiv, 1.5 mmol)

  • Aryl bromide (1.0 equiv, 1.0 mmol)

  • NiCl₂·glyme (0.1 equiv, 0.1 mmol)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.1 equiv, 0.1 mmol)

  • Manganese powder, -325 mesh (2.0 equiv, 2.0 mmol)

  • Anhydrous N,N-Dimethylacetamide (DMA) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar with NiCl₂·glyme, dtbbpy, and Mn powder.

  • Catalyst Activation: Add 3.0 mL of anhydrous DMA. Stir the suspension at room temperature for 15 minutes.

    • Validation Checkpoint: The solution must transition from pale green to a deep, dark blue/purple. This color change is the self-validating indicator that the active Ni(0)-dtbbpy complex has formed. If the solution remains green, the Mn is passivated or the solvent is wet; abort and restart.

  • Substrate Addition: Add the aryl bromide, followed by a solution of (3S)-4-bromo-1,3-butanediol in the remaining 2.0 mL of DMA. Seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and stir vigorously (800 rpm) at 25 °C for 24 hours.

  • Workup: Carefully quench the reaction by adding 5 mL of 1M HCl to dissolve the unreacted Mn metal (Caution: mild effervescence). Dilute with 15 mL of Ethyl Acetate (EtOAc).

  • Extraction: Wash the organic layer with 5% aqueous LiCl (3 x 10 mL) to remove DMA. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via reverse-phase flash chromatography (C18, Water/MeCN gradient) due to the high polarity of the resulting diol.

Protocol B: Visible-Light Metallaphotoredox Dual Catalysis

Ideal for late-stage functionalization of complex APIs where strong reductants (Mn) are not tolerated [3].

Materials:

  • (3S)-4-Bromo-1,3-butanediol (1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • NiCl₂·glyme (5 mol%)

  • dtbbpy (5 mol%)

  • [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (Photocatalyst, 2 mol%)

  • Tris(trimethylsilyl)silane (TTMSS) (1.5 equiv) - Acts as a halogen-atom abstraction agent.

  • Anhydrous Acetonitrile (MeCN) (0.1 M)

Step-by-Step Methodology:

  • Setup: To a clear glass vial, add the Ni precatalyst, dtbbpy, Ir photocatalyst, and the aryl bromide.

  • Solvent & Substrate: Add MeCN, followed by (3S)-4-bromo-1,3-butanediol and TTMSS.

  • Degassing (Critical Step): Seal the vial with a septum cap. Perform three cycles of freeze-pump-thaw.

    • Causality: Oxygen is a potent triplet quencher for the Ir photocatalyst and will terminate the radical chain process. Argon sparging is insufficient for highly sensitive dual-catalytic runs.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir at room temperature for 18 hours.

    • Validation Checkpoint: Monitor the vial for continuous luminescence. If the emission color darkens significantly within the first hour, it indicates catalyst bleaching.

  • Purification: Concentrate the crude mixture directly and purify via silica gel chromatography (DCM/MeOH gradient).

Analytical Validation & Troubleshooting

  • Reaction Monitoring: Because the starting diol lacks a strong UV chromophore and the product is highly polar, standard TLC is often misleading. Protocol Standard: Monitor the consumption of the aryl bromide via LC-MS (UV 254 nm). To track the diol, derivatize a 10 µL reaction aliquot with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and analyze via GC-MS.

  • Stereochemical Integrity Check: To confirm the preservation of the (3S) stereocenter, chiral SFC (Supercritical Fluid Chromatography) against a racemic standard is recommended post-purification. The SET mechanism at C4 ensures >99% ee retention at C3.

References

  • Everson, D. A.; Weix, D. J. "Cross-Electrophile Coupling: Principles of Reactivity and Selectivity." The Journal of Organic Chemistry, 2014.[Link]

  • Zuo, Z.; Ahneman, D. T.; Chu, L.; Terrett, J. A.; Doyle, A. G.; MacMillan, D. W. C. "Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides." Science, 2014.[Link]

  • Tellis, J. C.; Primer, D. N.; Molander, G. A. "Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis." Science, 2014.[Link]

Application

Application of (3S)-4-Bromo-1,3-butanediol in Advanced API Manufacturing: Protocols for Chiral Epoxides and Lactone Synthons

Executive Brief In the landscape of advanced Active Pharmaceutical Ingredient (API) manufacturing, preserving stereochemical integrity during carbon-chain elongation is paramount. 1,3-Butanediol, 4-bromo-, (3S)- (CAS: 19...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief

In the landscape of advanced Active Pharmaceutical Ingredient (API) manufacturing, preserving stereochemical integrity during carbon-chain elongation is paramount. 1,3-Butanediol, 4-bromo-, (3S)- (CAS: 191354-42-4) serves as a highly versatile, stereodefined C4 building block [1]. Characterized by a primary bromide, a chiral secondary alcohol, and a primary alcohol, this molecule is uniquely primed for regioselective transformations.

As a Senior Application Scientist, I have designed this guide to detail the two most critical workflows for this intermediate: its base-mediated conversion to (S)-3,4-epoxy-1-butanol, and its subsequent elaboration into (S)-3-hydroxy-γ-butyrolactone—a cornerstone chiral synthon used in the synthesis of super-statins (e.g., rosuvastatin, atorvastatin) and cholesterol absorption inhibitors like ezetimibe [2].

Physicochemical Profile & Reactivity Matrix

Understanding the quantitative baseline of your starting material is the first step in designing a self-validating chemical process. The differential reactivity between the primary hydroxyl (C1) and the secondary hydroxyl (C3) allows for orthogonal protection or selective oxidation, while the C4-bromide acts as an ideal leaving group for intramolecular cyclization.

Table 1: Quantitative Physicochemical Data
ParameterSpecification / ValueMechanistic Implication
Chemical Name (3S)-4-Bromobutane-1,3-diolStereocenter at C3 dictates downstream API chirality.
CAS Number 191354-42-4Industry-standard identifier for procurement [3].
Molecular Formula C₄H₉BrO₂Contains orthogonal functional groups (OH, Br).
Molecular Weight 169.02 g/mol Used for precise stoichiometric calculations.
Chiral Purity (ee) > 98.0%Critical for avoiding diastereomeric impurities in APIs.
Density ~1.6 g/cm³ (predicted)High density requires vigorous biphasic stirring.

Workflow I: Stereoretentive Epoxidation to (S)-3,4-Epoxy-1-butanol

Mechanistic Rationale & Causality

The conversion of (3S)-4-bromo-1,3-butanediol to (S)-3,4-epoxy-1-butanol relies on an intramolecular Sₙ2 displacement. By exposing the diol to a mild aqueous base at low temperatures (0–5 °C), the more acidic secondary alcohol at C3 is reversibly deprotonated. The resulting alkoxide acts as an internal nucleophile, attacking the adjacent C4 carbon and expelling the bromide ion.

Causality of Experimental Choices:

  • Temperature Control (0–5 °C): Low temperatures are strictly maintained to suppress intermolecular etherification (polymerization) and favor the kinetically driven, intramolecular epoxide formation.

  • Biphasic System: Using a water/dichloromethane (DCM) biphasic system ensures that the epoxide partitions into the organic phase immediately upon formation, protecting the highly strained oxirane ring from base-catalyzed hydrolysis.

Pathway Visualization

Epoxidation SM (3S)-4-Bromo-1,3-butanediol (Chiral C4 Synthon) Base Deprotonation (NaOH, 0-5°C) SM->Base Cyclization Intramolecular SN2 (Stereoretentive) Base->Cyclization Product (S)-3,4-Epoxy-1-butanol (API Intermediate) Cyclization->Product

Fig 1: Base-mediated stereoretentive epoxidation workflow of (3S)-4-bromo-1,3-butanediol.

Step-by-Step Protocol
  • Preparation: Charge a jacketed reactor with 1.0 equivalent of (3S)-4-bromo-1,3-butanediol and a 10-fold volumetric excess of DCM.

  • Cooling: Chill the vigorously stirred solution to 0–5 °C using a recirculating chiller.

  • Base Addition: Slowly add 1.2 equivalents of pre-chilled 2.0 M aqueous NaOH dropwise over 45 minutes. Maintain the internal temperature strictly below 5 °C.

  • Reaction Maturation: Stir the biphasic mixture for 2 hours at 5 °C.

  • Phase Separation: Transfer to a separatory funnel. Isolate the lower DCM layer. Extract the aqueous layer twice with fresh DCM.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 30 °C to prevent epoxide degradation). Purify via vacuum distillation.

Trustworthiness & Self-Validating Checkpoints
  • In-Process Control (IPC): The reaction is monitored via TLC (KMnO₄ stain). The system self-validates completion when the highly polar diol spot (R_f ~0.1 in 1:1 EtOAc/Hexane) disappears, replaced entirely by the less polar epoxide (R_f ~0.4).

  • Quality Assurance: Post-distillation, Chiral Gas Chromatography (GC) must be employed to ensure the enantiomeric excess (ee) remains >98%. This validates that the alkaline conditions did not induce racemization via a retro-aldol-type mechanism.

Workflow II: Elaboration into (S)-3-Hydroxy-γ-butyrolactone

Mechanistic Rationale & Causality

To build the core structure of statin side-chains, the primary alcohol of (S)-3,4-epoxy-1-butanol must be oxidized to a carboxylic acid, followed by ring expansion/cyclization.

Causality of Experimental Choices:

  • TEMPO/NaOCl Oxidation: Traditional oxidants (like Jones reagent) are highly acidic and will prematurely cleave the epoxide, leading to a complex mixture of degradation products. A TEMPO-catalyzed oxidation using NaOCl as the terminal oxidant at pH 8.5–9.0 ensures chemo-selective oxidation of the primary alcohol while leaving the delicate epoxide intact [4].

  • Acidic Lactonization: Once the (S)-3,4-epoxybutyric acid is formed, adjusting the pH to ~2.0 triggers an intramolecular regioselective ring opening. The carboxylate oxygen attacks the C4 position of the activated epoxide, yielding the thermodynamically stable 5-membered (S)-3-hydroxy-γ-butyrolactone.

Pathway Visualization

Lactonization Epoxide (S)-3,4-Epoxy-1-butanol Oxidation TEMPO/NaOCl Oxidation (pH 8.5-9.0) Epoxide->Oxidation Acid (S)-3,4-Epoxybutyric Acid (Transient) Oxidation->Acid Cyclize Acidic Ring Opening & Lactonization Acid->Cyclize Lactone (S)-3-Hydroxy-γ-butyrolactone Cyclize->Lactone

Fig 2: Chemo-selective oxidation and intramolecular lactonization pathway.

Step-by-Step Protocol
  • Catalyst Initiation: Dissolve (S)-3,4-epoxy-1-butanol (1.0 eq) in a 1:1 mixture of DCM and water. Add TEMPO (0.02 eq) and KBr (0.1 eq). Cool to 0 °C.

  • Oxidation: Add aqueous NaOCl (1.2 eq, buffered to pH 8.6 with NaHCO₃) dropwise. Use an autotitrator to maintain the reaction pH between 8.5 and 9.0 by adding 1.0 M NaOH as needed.

  • Quenching: Once base consumption ceases, quench the unreacted hypochlorite with saturated aqueous Na₂S₂O₃.

  • Cyclization: Carefully acidify the aqueous phase to pH 2.0 using 2.0 M HCl. Stir at room temperature for 3 hours to drive the intramolecular lactonization to completion.

  • Isolation: Extract the aqueous phase exhaustively with Ethyl Acetate (EtOAc). Dry, concentrate, and crystallize the resulting lactone.

Trustworthiness & Self-Validating Checkpoints
  • Oxidation Validation: The success of the TEMPO oxidation is self-validated in real-time by the cessation of base consumption in the pH-stat, indicating that no more carboxylic acid is being generated.

  • Cyclization Validation: The final lactonization is validated by FTIR spectroscopy. The shift from a broad hydroxyl/acid stretch (~3300 cm⁻¹) to a sharp, intense γ-lactone carbonyl stretch at 1770 cm⁻¹ provides absolute, self-contained proof of successful cyclization.

Table 2: Quantitative Reaction Parameters Summary
Workflow StageCritical ParameterTarget ValueConsequence of Deviation
Epoxidation Temperature0–5 °C>10 °C leads to intermolecular etherification and yield loss.
Epoxidation Base Stoichiometry1.2 EquivalentsExcess base causes oxirane ring hydrolysis.
Oxidation pH Control8.5–9.0<8.0 causes premature epoxide opening; >9.5 degrades TEMPO.
Lactonization Acidification pH~2.0Insufficient acidity stalls the cyclization process.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 25261294, (3S)-4-Bromobutane-1,3-diol." PubChem. Available at:[Link]

  • Feringa, B. L., & de Lange, B. "An Efficient Synthesis of (R)- and (S)-3,4-Epoxy-1-butanol." Tetrahedron, 1988. Available at:[Link]

  • LookChem. "(S)-1,2,4-Butanetriol and Epoxide Derivatives in Chemical Synthesis." LookChem Database. Available at:[Link]

Method

Protecting Group Strategies for (3S)-4-bromo-1,3-butanediol: A Detailed Guide for Synthetic Chemists

Abstract This comprehensive guide details robust protecting group strategies for the chiral synthon, (3S)-4-bromo-1,3-butanediol. Recognizing the delicate interplay between the primary and secondary hydroxyl groups, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details robust protecting group strategies for the chiral synthon, (3S)-4-bromo-1,3-butanediol. Recognizing the delicate interplay between the primary and secondary hydroxyl groups, and the presence of a reactive bromo-substituent, this document provides researchers, scientists, and drug development professionals with a nuanced understanding of protecting group selection and application. We will explore both cyclic and acyclic protection methodologies, with a focus on achieving selective protection to enable diverse synthetic transformations. Detailed, field-tested protocols are provided, underpinned by mechanistic rationale and supported by authoritative references.

Introduction: The Synthetic Challenge

(3S)-4-bromo-1,3-butanediol is a valuable chiral building block in organic synthesis, featuring two distinct hydroxyl groups—a primary (C1) and a secondary (C3)—and a primary alkyl bromide at C4. The stereocenter at C3 necessitates careful consideration of reaction conditions to avoid racemization. The primary challenge in utilizing this synthon lies in the selective manipulation of its functional groups. Unwanted side reactions, such as intramolecular etherification to form a substituted tetrahydrofuran, can occur under basic conditions if both hydroxyl groups are unprotected. Therefore, a well-defined protecting group strategy is paramount for its successful application in complex molecule synthesis.[1][2]

This guide will focus on two primary strategic approaches:

  • Cyclic Acetal Protection: Simultaneously protecting both hydroxyl groups to facilitate reactions at the C4 position.

  • Orthogonal Protection: Selectively protecting one hydroxyl group over the other, allowing for sequential functionalization.

Strategic Overview: Choosing the Right Protection

The choice of a protecting group strategy is dictated by the desired synthetic outcome. The following decision tree provides a high-level overview of the selection process.

G start Synthetic Goal for (3S)-4-bromo-1,3-butanediol q1 Need to modify the C4-Br bond while leaving both OH groups intact? start->q1 strat1 Strategy 1: Cyclic Acetal Protection q1->strat1 YES q2 Need to differentiate the primary and secondary OH groups? q1->q2 NO a1 YES a2 NO strat2 Strategy 2: Orthogonal Protection q2->strat2 YES end Proceed with unprotected diol (with caution) q2->end NO a3 YES a4 NO

Caption: Decision tree for selecting a protecting group strategy.

Strategy 1: Cyclic Acetal Protection of the 1,3-Diol

The most straightforward approach to protect both hydroxyl groups simultaneously is the formation of a cyclic acetal.[3][4] This strategy is ideal for reactions where the diol functionality needs to be masked, for instance, during nucleophilic substitution at the C4 position or in Grignard reagent formation.

Acetonide Protection (Isopropylidene Ketal)

Acetonide formation is a common and efficient method for protecting 1,3-diols, yielding a stable 1,3-dioxane ring system.[5][6]

Mechanism: The reaction proceeds via an acid-catalyzed mechanism where the carbonyl group of acetone (or its equivalent, 2,2-dimethoxypropane) is activated by a proton, followed by nucleophilic attack of the diol hydroxyl groups and subsequent dehydration.[7]

G diol (3S)-4-bromo-1,3-butanediol OH OH product (4S)-2,2-dimethyl-4-(bromomethyl)-1,3-dioxane O-C(CH3)2-O diol->product Acetalization reagents Acetone or 2,2-DMP cat. TsOH reagents->product

Caption: Acetonide protection of (3S)-4-bromo-1,3-butanediol.

Protocol 1: Acetonide Protection

Parameter Condition Notes
Reactants (3S)-4-bromo-1,3-butanediol, 2,2-dimethoxypropane2,2-DMP acts as both reactant and water scavenger.
Solvent Dichloromethane (DCM) or AcetoneAnhydrous conditions are crucial.
Catalyst p-Toluenesulfonic acid (TsOH) or Pyridinium p-toluenesulfonate (PPTS)PPTS is a milder catalyst for acid-sensitive substrates.[8]
Temperature Room TemperatureReaction is typically complete within a few hours.
Work-up Quench with sat. NaHCO3, extract with DCM, dry over Na2SO4
Purification Column chromatography on silica gel

Step-by-Step Methodology:

  • To a solution of (3S)-4-bromo-1,3-butanediol (1.0 eq) in anhydrous DCM (0.1 M) is added 2,2-dimethoxypropane (1.5 eq).

  • A catalytic amount of TsOH (0.05 eq) is added, and the reaction is stirred at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Benzylidene Acetal Protection

For enhanced stability, particularly towards certain acidic conditions where acetonides might be labile, a benzylidene acetal can be employed.[9]

Protocol 2: Benzylidene Acetal Protection

Parameter Condition Notes
Reactants (3S)-4-bromo-1,3-butanediol, Benzaldehyde dimethyl acetal
Solvent Toluene or DCM
Catalyst Camphorsulfonic acid (CSA) or TsOH
Temperature Reflux with Dean-Stark trap (for Toluene) or Room Temperature (for DCM)Removal of methanol drives the equilibrium.
Work-up Similar to acetonide protection.
Purification Column chromatography or recrystallization

Strategy 2: Orthogonal Protection of Hydroxyl Groups

Orthogonal protection allows for the selective deprotection of one hydroxyl group in the presence of another, enabling sequential chemical transformations.[1][10] This is crucial for syntheses requiring differentiation of the primary and secondary alcohols.

Selective Protection of the Primary Hydroxyl Group

The primary hydroxyl group at C1 is sterically less hindered and thus more reactive towards bulky protecting groups. Silyl ethers are an excellent choice for this purpose due to their tunable stability and mild removal conditions.[11][12]

Common Silyl Ethers for Selective Protection:

Protecting Group Abbreviation Relative Stability (Acidic Media) Common Deprotection Reagent
tert-ButyldimethylsilylTBDMS or TBSModerateTBAF, HF-Pyridine
TriisopropylsilylTIPSHighTBAF (slower), HF-Pyridine
tert-ButyldiphenylsilylTBDPSVery HighTBAF (very slow), HF-Pyridine

Table adapted from literature data.[13]

G diol (3S)-4-bromo-1,3-butanediol OH OH product (3S)-4-bromo-1-(tert-butyldimethylsilyloxy)butan-3-ol O-TBDMS diol->product Selective Silylation reagents TBDMS-Cl Imidazole, DMF reagents->product

Caption: Selective protection of the primary hydroxyl group.

Protocol 3: Selective TBDMS Protection of the Primary Hydroxyl

Causality Behind Experimental Choices:

  • TBDMS-Cl: The bulky tert-butyl group provides steric hindrance that favors reaction at the less-hindered primary alcohol.

  • Imidazole: Acts as a base to neutralize the HCl byproduct and also as a nucleophilic catalyst.

  • DMF: A polar aprotic solvent that effectively dissolves the reactants.

Step-by-Step Methodology:

  • Dissolve (3S)-4-bromo-1,3-butanediol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material.

  • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Protection of the Secondary Hydroxyl and Orthogonal Strategies

Once the primary hydroxyl is protected, the secondary hydroxyl can be protected with a group that can be removed under different conditions (an orthogonal protecting group). For example, after TBDMS protection of the primary alcohol, the secondary alcohol could be protected as a benzyl (Bn) ether. The TBDMS group can be removed with fluoride ions (e.g., TBAF), leaving the Bn ether intact. Conversely, the Bn ether can be removed by hydrogenolysis, leaving the TBDMS ether untouched.

Deprotection Protocols

The removal of protecting groups must be as carefully planned as their introduction to avoid affecting other functional groups.[1]

Protocol 4: Deprotection of a TBDMS Ether

Reagent Conditions Notes
Tetrabutylammonium fluoride (TBAF) 1M solution in THF, 0 °C to RTHighly selective for silicon-oxygen bonds.[12]
HF-Pyridine THF, 0 °CMore acidic, can affect other acid-labile groups.
Acetic Acid THF/H2OMild conditions, suitable for less stable silyl ethers.

Protocol 5: Deprotection of an Acetonide

Reagent Conditions Notes
Aqueous Acetic Acid (80%) RT or gentle warmingStandard, mild conditions.
Dowex® 50WX8 resin (H+ form) Methanol, RTHeterogeneous catalyst, easy to remove by filtration.
p-Toluenesulfonic acid (catalytic) Acetone/Water

Compatibility with the Bromo-Substituent

The protecting group strategies discussed are generally compatible with the primary alkyl bromide. However, caution should be exercised under strongly basic or nucleophilic conditions, which could lead to substitution or elimination reactions at the C4 position. For instance, prolonged exposure to strong bases during the protection or deprotection of other functional groups should be avoided. The use of hindered, non-nucleophilic bases is often recommended.

Conclusion

The successful synthetic application of (3S)-4-bromo-1,3-butanediol is critically dependent on a well-devised protecting group strategy. By understanding the relative reactivity of the hydroxyl groups and the stability of various protecting groups, chemists can selectively mask and unmask functionalities to achieve their desired synthetic transformations. The protocols provided herein offer reliable and field-tested methods for the protection and deprotection of this versatile chiral building block.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M.; Greene, T. W. John Wiley & Sons, 2007. [Link]

  • Protection of Alcohols. Master Organic Chemistry. [Link]

  • Acetal Protecting Group & Mechanism. Total Synthesis. [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

  • Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals. Organic Letters2009 , 11(22), 5222–5225. [Link]

  • Protection of 1,2-/1,3-Diols. Chem-Station International Edition. [Link]

  • Protection of 1, 2- & 1, 3-Diols. GKS Chemistry. [Link]

  • Protecting Groups in Organic Synthesis. Ready, J. M. UT Southwestern. [Link]

  • Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry1977 , 42(23), 3772–3774. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Protective Groups: Orthogonal Sets of Protecting Groups. Baran, P. S. Scripps Research. [Link]

  • Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • Protecting group. Wikipedia. [Link]

  • Avoid Protecting Groups. Green Chemistry: Principles and Case Studies. [Link]

  • Diol Protecting Groups. Protecting Groups in Organic Synthesis. [Link]

  • β-HALOACETALS AND KETALS. Organic Syntheses. [Link]

  • Protection of 1,3-diols. PG CHEMISTRY LECTURES. [Link]

Sources

Application

Application Note: Nucleophilic Substitution Workflows Utilizing (3S)-4-Bromo-1,3-butanediol in Asymmetric Synthesis

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Focus: Mechanistic control of intra- vs. intermolecular nucleophilic substitution, diol protection strategies, and chiral buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Focus: Mechanistic control of intra- vs. intermolecular nucleophilic substitution, diol protection strategies, and chiral building block synthesis.

Executive Summary

(3S)-4-bromo-1,3-butanediol (CAS: 191354-42-4) is a highly versatile, bifunctional chiral building block widely utilized in the asymmetric synthesis of pharmaceutical agents, including oxazolidinone antibiotics and complex natural products [1]. The molecule features a primary alkyl bromide and a 1,3-diol system. Because the C4-bromide is highly electrophilic and the C1/C3 hydroxyls are nucleophilic, reaction design requires strict mechanistic control. This guide details the causality behind experimental choices to selectively drive either intermolecular substitution (via transient protection) or intramolecular cyclization (epoxidation).

Mechanistic Grounding & Pathway Divergence

The structural topology of (3S)-4-bromo-1,3-butanediol dictates its reactivity. The primary bromide at C4 is sterically unhindered, making it an excellent candidate for bimolecular nucleophilic substitution ( SN​2 ). However, the secondary alcohol at C3 is situated adjacent to the C4-bromide, forming a 1,2-halohydrin moiety.

Under basic conditions, the deprotonated C3-alkoxide acts as an internal nucleophile. Due to the proximity effect, the intramolecular SN​2 attack to form a 3-membered oxirane ring kinetically outcompetes both intermolecular substitution and the formation of a 5-membered tetrahydrofuran ring (via C1-alkoxide attack). Therefore, to achieve intermolecular substitution with external nucleophiles (e.g., azides, cyanides), the 1,3-diol must first be masked[2].

G SM (3S)-4-Bromo-1,3-butanediol Protect Acetonide Protection (2,2-DMP, p-TsOH) SM->Protect Base Base Treatment (NaH or K2CO3) SM->Base Dioxane (4S)-4-(Bromomethyl)- 2,2-dimethyl-1,3-dioxane Protect->Dioxane SN2 Intermolecular SN2 (NaN3, DMF) Dioxane->SN2 Azide (4S)-4-(Azidomethyl)- 2,2-dimethyl-1,3-dioxane SN2->Azide Cyclize Intramolecular SN2 (Halohydrin Cyclization) Base->Cyclize Epoxide (S)-2-(2-Hydroxyethyl)oxirane Cyclize->Epoxide

Mechanistic divergence of (3S)-4-bromo-1,3-butanediol into protected and cyclized intermediates.

Strategy I: Intermolecular SN​2 via Diol Protection

To utilize the C4-bromide for the introduction of new functional groups without degrading the molecule via self-condensation, the 1,3-diol is protected as an acetonide (1,3-dioxane).

Protocol A: Acetonide Protection

Rationale: 2,2-Dimethoxypropane (2,2-DMP) is used instead of acetone to drive the equilibrium forward via the generation of volatile methanol. A mild acid catalyst ( p -TsOH) is selected to prevent dehydration of the primary alcohol.

  • Initialization: Dissolve (3S)-4-bromo-1,3-butanediol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere.

  • Reagent Addition: Add 2,2-DMP (1.5 eq) followed by a catalytic amount of p -toluenesulfonic acid monohydrate ( p -TsOH·H₂O, 0.05 eq).

  • Propagation: Remove the ice bath and stir at 25 °C for 4 hours. Monitor the disappearance of the highly polar starting material via TLC (Hexanes/EtOAc, 1:1).

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the acid catalyst, preventing acetal deprotection during concentration. Extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield (4S)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxane .

Protocol B: Intermolecular Azidation

Rationale: The resulting protected bromide is subjected to SN​2 displacement using sodium azide. Anhydrous DMF is the solvent of choice; as a polar aprotic solvent, it solvates the sodium cation but leaves the azide anion "naked," dramatically increasing its nucleophilicity. This specific transformation is a critical step in synthesizing combinatorial libraries of oxazolidinone antibacterial agents [3].

Workflow Step1 1. Substrate Dissolution Dissolve protected bromide in anhydrous DMF Step2 2. Nucleophile Addition Add NaN3 (1.5 eq) in portions under N2 atmosphere Step1->Step2 Step3 3. Thermal Activation Heat to 70°C for 8-12 hours Monitor via TLC Step2->Step3 Step4 4. Reaction Quench Cool to RT, add H2O, extract with EtOAc Step3->Step4 Step5 5. Aqueous Wash Wash with 5% LiCl or Brine to remove residual DMF Step4->Step5 Step6 6. Purification Dry (Na2SO4), concentrate, Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the intermolecular SN2 azidation protocol.

Self-Validating Step (Step 5): DMF is notorious for partitioning into the organic layer during extraction. Washing the organic phase with a 5% aqueous LiCl solution is critical. The high charge density of the lithium ion strongly coordinates with the oxygen of DMF, effectively pulling it into the aqueous phase and ensuring a high-purity crude product.

Strategy II: Intramolecular SN​2 (Epoxidation)

When the synthetic goal is a chiral epoxide, the 1,2-halohydrin system is deliberately activated. Because the SN​2 attack occurs at C4, the stereocenter at C3 is undisturbed, allowing the (3S) configuration to be perfectly conserved in the resulting epoxide.

Protocol C: Base-Catalyzed Epoxidation

Rationale: A biphasic or polar solvent system with a mild base is sufficient to drive this thermodynamically favorable cyclization.

  • Initialization: Dissolve (3S)-4-bromo-1,3-butanediol (1.0 eq) in a 4:1 mixture of THF and water. Cool to 0 °C.

  • Activation: Slowly add anhydrous potassium carbonate ( K2​CO3​ , 2.0 eq). The base deprotonates the C3 hydroxyl group.

  • Cyclization: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1.5 hours. The proximity of the alkoxide to the C4-bromide results in rapid ring closure.

  • Isolation: Dilute with diethyl ether and separate the phases. Wash the organic layer with brine, dry over MgSO4​ , and carefully concentrate (the resulting epoxide is volatile) to yield (S)-2-(2-hydroxyethyl)oxirane .

Quantitative Reaction Parameters

The following table summarizes the optimized reaction parameters and expected yields for the substitution workflows described above.

Reaction TypeReagents / NucleophileSolvent SystemTemp (°C)Time (h)Primary ProductExpected Yield (%)
Diol Protection 2,2-Dimethoxypropane, p -TsOHDCM254(4S)-4-(Bromomethyl)-2,2-dimethyl-1,3-dioxane88 - 92%
Intermolecular SN​2 Sodium Azide ( NaN3​ )Anhydrous DMF708 - 12(4S)-4-(Azidomethyl)-2,2-dimethyl-1,3-dioxane80 - 85%
Intramolecular SN​2 Potassium Carbonate ( K2​CO3​ )THF / H2​O 0 252(S)-2-(2-Hydroxyethyl)oxirane90 - 95%
References
  • (S)-4-BROMO-1,3-BUTANEDIOL | 191354-42-4. ChemicalBook. Available at: 1

  • Catalog of Rare Chemicals 2017. Hamari Chemicals. Available at: 2

  • Process for the preparation of oxazolidinones and method of use thereof (CA2464109A1). Google Patents. Available at:3

Sources

Method

Application Note: Biocatalytic Reduction Pathways to Yield (3S)-4-Bromo-1,3-Butanediol

Target Audience: Researchers, Biocatalysis Scientists, and Process Chemists in Drug Development. Executive Summary & Chemical Context The synthesis of enantiopure halohydrins is a foundational operation in the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Biocatalysis Scientists, and Process Chemists in Drug Development.

Executive Summary & Chemical Context

The synthesis of enantiopure halohydrins is a foundational operation in the development of complex active pharmaceutical ingredients (APIs). Specifically, 1,3-Butanediol, 4-bromo-, (3S)- (commonly referred to as (3S)-4-bromo-1,3-butanediol) serves as a highly versatile chiral building block.

Traditional chemical reductions of its precursor, 1-bromo-4-hydroxy-2-butanone , often suffer from poor stereoselectivity and require harsh, metal-catalyzed conditions that trigger side reactions such as dehalogenation or spontaneous epoxide formation. Transitioning to a biocatalytic reduction utilizing engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offers a highly stereoselective, green, and thermodynamically favorable alternative ().

Nomenclature Insight (The Numbering Shift): When 1-bromo-4-hydroxy-2-butanone ( Br−C1​H2​−C2​(=O)−C3​H2​−C4​H2​OH ) is reduced, the resulting molecule is a diol. According to IUPAC priority rules, the numbering must shift to give the hydroxyl groups the lowest possible locants. Thus, the numbering reverses: the primary alcohol becomes C1, and the newly formed chiral secondary alcohol (formerly the C2 ketone) becomes C3. The resulting structure is designated as 4-bromo-1,3-butanediol .

Mechanistic Pathway & Biocatalyst Selection

The biocatalytic conversion relies on an (S)-selective KRED/ADH that stereospecifically reduces the prochiral ketone.

Causality in System Design
  • Enzyme Selection: Haloketones are notorious alkylating agents that can irreversibly deactivate enzymes by modifying nucleophilic residues (e.g., active-site cysteines). Therefore, utilizing a robust, haloketone-tolerant KRED engineered via directed evolution is strictly required ().

  • Cofactor Regeneration: The reduction is dependent on the continuous supply of NAD(P)H. To drive the reaction to completion, an in situ cofactor regeneration system using Glucose Dehydrogenase (GDH) is coupled to the primary reaction. GDH oxidizes D-glucose to D-glucono-1,5-lactone, a thermodynamically irreversible step that pushes the KRED equilibrium entirely toward the halohydrin product ().

Pathway Visualization

BiocatalyticCascade sub 1-Bromo-4-hydroxy-2-butanone kred (S)-Ketoreductase (KRED) sub->kred prod (3S)-4-Bromo-1,3-butanediol kred->prod Reduction nad NAD(P)⁺ kred->nad nadh NAD(P)H nadh->kred gdh Glucose Dehydrogenase nad->gdh gdh->nadh lact D-Gluconolactone gdh->lact Oxidation gluc D-Glucose gluc->gdh

Figure 1: Biocatalytic cascade for the stereoselective reduction of 1-bromo-4-hydroxy-2-butanone.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . It employs a fed-batch strategy to mitigate substrate toxicity and strict pH-stat control to prevent spontaneous product degradation.

Phase 1: System Suitability & Self-Validation

Before initiating the bulk reaction, run a 1 mL analytical scale validation to confirm enzyme activity and substrate stability.

  • Prepare 1 mL of 100 mM potassium phosphate buffer (pH 6.5) containing 2 mM MgSO4​ , 1.5 eq D-glucose, and 0.1 mM NADP⁺.

  • Spike with 10 mM 1-bromo-4-hydroxy-2-butanone and an internal standard (e.g., 1-hexanol).

  • Add 20 U/mL KRED and 10 U/mL GDH. Incubate at 30°C for 30 minutes.

  • Validation Check: Analyze via GC-FID. The mass balance (Substrate + Product peak areas relative to the internal standard) must equal 100% ± 2%. A loss in mass balance indicates base-catalyzed epoxide formation, requiring immediate recalibration of the buffer pH to 6.2–6.5.

Phase 2: Reaction Setup & Fed-Batch Execution

Causality Note: A fed-batch approach is mandatory. Dumping the full 200 mM substrate load at t=0 will alkylate and permanently deactivate the KRED.

  • Reactor Preparation: In a jacketed bioreactor, prepare 1 L of 100 mM potassium phosphate buffer (pH 6.5). Add 2 mM MgSO4​ (enzyme stabilizer) and 300 mM D-glucose.

  • Enzyme Loading: Dissolve 0.1 mM NADP⁺, 10,000 U of GDH, and 20,000 U of the engineered (S)-selective KRED into the reactor. Stir at 250 rpm at 30°C.

  • pH-Stat Configuration: The oxidation of glucose yields gluconic acid, which rapidly drops the pH. Configure an automated titrator with 1 M NaOH to strictly maintain the pH at 6.5.

    • Critical Insight: Do not allow the pH to exceed 7.0. At alkaline pH, the C3 hydroxyl of the product will undergo an intramolecular SN​2 attack on the C4 bromide, forming an unwanted terminal epoxide.

  • Substrate Feeding: Feed neat 1-bromo-4-hydroxy-2-butanone (totaling 200 mM) continuously over 6 hours using a syringe pump. This maintains the steady-state concentration of the toxic haloketone below 20 mM.

  • Monitoring: Sample every 2 hours. The reaction is deemed complete when residual substrate is <1% by GC-FID.

Phase 3: Downstream Processing (DSP)
  • Quenching: Once conversion exceeds 99%, add Celite (10 g/L) and filter the reaction mixture to remove denatured proteins.

  • Extraction: Extract the aqueous filtrate with 3 x 500 mL of Methyl tert-butyl ether (MTBE).

    • Causality Note: MTBE selectively partitions the (3S)-4-bromo-1,3-butanediol into the organic phase while leaving the highly polar gluconic acid, glucose, and cofactors in the aqueous waste stream.

  • Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (max 40°C to prevent thermal degradation) to yield the product as a pale oil.

Quantitative Data & Optimization

The table below summarizes the optimization landscape, demonstrating why the fed-batch GDH-coupled system is the authoritative standard for this transformation ().

Biocatalyst SystemSubstrate LoadingCofactor RegenerationpH ControlConversion (%)Enantiomeric Excess (ee %)
Wild-type KRED50 mM (Batch)Isopropanol (Substrate-coupled)7.0 (Buffer only)45%92%
Engineered KRED50 mM (Batch)GDH (Enzyme-coupled)6.5 (pH-Stat)>99%>99%
Engineered KRED200 mM (Batch)GDH (Enzyme-coupled)6.5 (pH-Stat)62% (Toxicity)>99%
Engineered KRED 200 mM (Fed-Batch) GDH (Enzyme-coupled) 6.5 (pH-Stat) >98% >99.5%

Table 1: Optimization parameters for the biocatalytic synthesis of (3S)-4-bromo-1,3-butanediol. The fed-batch approach resolves substrate toxicity, while GDH ensures irreversible thermodynamic pull.

References

  • Unmasking the Hidden Carbonyl Group Using Gold(I) Catalysts and Alcohol Dehydrogenases: Design of a Thermodynamically-Driven Cascade toward Optically Active Halohydrins. ACS Catalysis.[Link]

  • Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery. Reaction Chemistry & Engineering (RSC Publishing).[Link]

  • Characterization and Application of a Robust Glucose Dehydrogenase From Paenibacillus pini for Cofactor Regeneration in Biocatalysis. PubMed. [Link]

  • Stereoselective Enzymatic Synthesis of Chiral Alcohols with the Use of a Carbonyl Reductase from Candida magnoliae with Anti-Prelog Enantioselectivity. The Journal of Organic Chemistry (ACS Publications).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields with 1,3-Butanediol, 4-bromo-, (3S)-

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, complex mixtures, or complete loss of starting material when working with 1,3-Bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor yields, complex mixtures, or complete loss of starting material when working with 1,3-Butanediol, 4-bromo-, (3S)- (CAS: 191354-42-4).

While this chiral bromodiol is a highly valuable building block in drug development, its structural nature as a 1,2-halohydrin makes it exceptionally prone to side reactions. This guide provides field-proven diagnostic tools, mechanistic FAQs, and self-validating protocols to help you regain control over your synthetic workflows.

Part 1: Diagnostic Matrix & Quantitative Yield Comparison

Before adjusting your protocol, identify the root cause of your yield loss. The table below outlines the quantitative impact of reaction conditions on substitution yields, illustrating why unprotected workflows frequently fail.

Table 1: Quantitative Comparison of Substitution Reaction Yields (Unprotected vs. Protected)

Substrate StateReagent / ConditionsIntended ReactionMajor Observed ProductYield (%)
Unprotected NaN₃, NaOH (aq), RTAzidation (C4)(S)-2-(oxiran-2-yl)ethanol (Epoxide)>80% (Undesired)
Unprotected NaN₃, DIPEA, -20 °CAzidation (C4)(3S)-4-azido-1,3-butanediol30–40%
Unprotected K₂CO₃, DMF, 60 °CEtherificationComplex Oligomers / Tars0%
Protected (Acetonide) NaN₃, K₂CO₃, 60 °CAzidation (C4)Protected (3S)-4-azido derivative>92% (Desired)

Part 2: In-Depth Troubleshooting FAQs

Q1: Why am I getting an epoxide instead of my intended C4 substitution product?

A: This is the most common point of failure. (3S)-4-bromo-1,3-butanediol contains a hydroxyl group at C3 and a bromide at C4, forming a classic 1,2-halohydrin system. When you introduce a base (even a mild amine base), the C3-hydroxyl is deprotonated. The resulting alkoxide undergoes a rapid, entropically favored intramolecular Sₙ2 attack (following Baldwin's Rules for 3-exo-tet cyclization) on the C4 carbon[1]. This displaces the bromide ion and forms a terminal epoxide: (S)-2-(oxiran-2-yl)ethanol[2]. Because intramolecular reactions are kinetically vastly superior to intermolecular substitutions, the epoxide will dominate your product profile.

Q2: How do I completely prevent this intramolecular cyclization?

A: You must mask the nucleophilicity of the hydroxyl groups prior to attempting any substitution at the C4 position. The gold standard for 1,3-diols is protection via an isopropylidene acetal (acetonide) . By reacting the substrate with 2,2-dimethoxypropane (DMP) under acidic conditions, the C1 and C3 hydroxyls are tethered into a highly stable 6-membered 1,3-dioxane ring[3]. This physically prevents the C3 oxygen from attacking the C4 position, leaving the bromide freely available for your desired nucleophilic substitution[4].

Q3: Why is my compound losing its enantiomeric excess (ee) during the reaction?

A: If you are running the reaction unprotected under mildly basic conditions, the epoxide formation is sometimes reversible depending on the nucleophiles present in your soup. If the epoxide forms and is subsequently opened by a nucleophile attacking the C3 position instead of the terminal C4 position, the stereocenter at C3 will invert. To maintain chiral integrity, you must either avoid base entirely or protect the diol immediately.

Part 3: Mechanistic Workflows

To visualize the causality behind the yield loss and the proposed solution, review the following mechanistic pathways.

G sub1 (3S)-4-bromo-1,3-butanediol (1,2-Halohydrin) base Base Addition (Deprotonation) sub1->base OH- or Amine alkoxide C3-Alkoxide Intermediate base->alkoxide -H+ epoxide (S)-2-(oxiran-2-yl)ethanol (Epoxide Side Product) alkoxide->epoxide Intramolecular SN2 (3-Exo-Tet)

Base-catalyzed intramolecular cyclization of the halohydrin to an epoxide.

G sub (3S)-4-bromo-1,3-butanediol protect Acetonide Protection (2,2-DMP, p-TsOH) sub->protect protected 1,3-Dioxane Derivative (Protected Diol) protect->protected Masks C1/C3 OH subst Nucleophilic Substitution protected->subst product Desired Substituted Product subst->product High Yield

Acetonide protection workflow to prevent cyclization and enable high-yield substitution.

Part 4: Experimental Protocol — Acetonide Protection

To guarantee high yields in downstream substitutions, utilize this self-validating protocol for the acetonide protection of (3S)-4-bromo-1,3-butanediol.

Scientific Rationale: We utilize 2,2-dimethoxypropane (DMP) as both the reagent and the solvent. DMP acts as a dehydrating agent, driving the transacetalization equilibrium strictly toward the product by consuming trace water[3]. p-Toluenesulfonic acid (p-TsOH) provides the necessary protonation to activate the ketal.

Materials
  • (3S)-4-bromo-1,3-butanediol (1.0 eq)

  • 2,2-Dimethoxypropane (DMP) (10.0 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Anhydrous Sodium Bicarbonate (NaHCO₃) (solid)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask under argon. Add (3S)-4-bromo-1,3-butanediol (1.0 eq) and dissolve in 2,2-dimethoxypropane (10.0 eq).

    • Causality: The massive excess of DMP forces the equilibrium toward the protected 1,3-dioxane and prevents intermolecular cross-linking.

  • Catalysis: Add p-TsOH·H₂O (0.05 eq) in one portion at room temperature (20–25 °C). Stir vigorously.

  • Self-Validation (Tracking): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting diol will stain heavily with KMnO₄ (low Rf), while the protected acetonide will migrate significantly higher (high Rf) due to the loss of hydrogen-bonding capability. Reaction is typically complete within 2–4 hours.

  • Quenching (Critical Step): Once starting material is consumed, add solid anhydrous NaHCO₃ (0.2 eq) directly to the reaction mixture and stir for 15 minutes.

    • Causality: You must neutralize the acid before concentration. If you concentrate the mixture while it is still acidic, the shifting equilibrium and heat will cause the acetonide to revert to the diol, ruining the yield.

  • Workup: Filter the suspension through a pad of Celite to remove the sodium salts. Concentrate the filtrate under reduced pressure (keep bath <35 °C to avoid volatilizing the product).

  • Yield & Storage: The resulting crude oil is typically >95% pure by NMR and can be used directly in your next substitution step without column chromatography. Store over activated 4Å molecular sieves at 4 °C.

Part 5: References

  • Synthesis and Reactions of Epoxides: The Complete Guide Transformation Tutoring[Link]

  • Epoxides – The Outlier Of The Ether Family Master Organic Chemistry[Link]

  • 2,2-Dimethoxypropane: Properties and Applications in Synthesis Grokipedia [Link]

  • Total synthesis of ent-pavettamine (Acetonide Protection Strategies) Beilstein Journal of Organic Chemistry [Link]

Sources

Optimization

FAQ 1: Why does (3S)-4-bromo-1,3-butanediol racemize during standard distillation?

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who experience an unexplained loss of enantiomeric purity during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who experience an unexplained loss of enantiomeric purity during the scale-up of chiral building blocks.

One of the most notorious culprits in process chemistry is the purification of chiral halohydrins. Below is a definitive, field-proven troubleshooting guide for preventing the racemization of 1,3-Butanediol, 4-bromo-, (3S)- during distillation. This guide is designed to replace trial-and-error with mechanistic causality and self-validating protocols.

The Causality: The loss of enantiomeric excess (ee) in chiral halohydrins is rarely a spontaneous thermal degradation; it is a chemically catalyzed event. The molecule (3S)-4-bromo-1,3-butanediol contains a nucleophilic hydroxyl group at the C3 stereocenter and an electrophilic C4 carbon bearing a bromide leaving group[1].

During standard distillation, thermal stress (>80 °C) provides the activation energy for an intramolecular SN2 reaction. This is severely exacerbated if are present—such as residual diethylamine from prior chromatography steps[2]. These impurities catalyze the deprotonation of the hydroxyl group, driving the formation of a transient, highly strained epoxide (oxirane) intermediate[3]. When this epoxide reversibly opens via nucleophilic attack by the displaced bromide ion or trace water, the stereocenter is inverted or scrambled, leading to rapid racemization[3].

G Heat Thermal Stress (>80°C) Epoxide Transient Epoxide Formation (Intramolecular SN2) Heat->Epoxide Accelerates Base Trace Acid/Base Impurities Base->Epoxide Catalyzes Halohydrin (3S)-4-bromo-1,3-butanediol Halohydrin->Epoxide Triggered by Racemization Racemization (Stereocenter Scrambling) Epoxide->Racemization Ring Opening Vacuum Short-Path Vacuum (<0.1 mbar) Vacuum->Heat Prevents Success Stereocenter Retained (High ee %) Vacuum->Success Neutral Strict Glassware Neutralization Neutral->Base Eliminates Neutral->Success

Fig 1. Mechanistic pathways of halohydrin racemization and targeted preventative strategies.

FAQ 2: What are the critical parameters required to prevent this racemization?

To preserve the (3S) configuration, you must decouple the purification process from both thermal kinetic energy and catalytic impurities. This requires transitioning from standard fractional distillation to optimized high-vacuum, short-path distillation.

Quantitative Parameter Comparison:

ParameterStandard DistillationOptimized Short-PathMechanistic Impact
System Pressure 10 – 50 mbar< 0.1 mbarEnables a drastically lower boiling point, reducing thermal kinetic energy.
Bath Temperature 120 – 150 °C60 – 75 °CKeeps energy strictly below the activation barrier for epoxide formation.
Residence Time 1 – 3 hours< 15 minutesMinimizes temporal exposure to degradative conditions.
Glassware pH UncontrolledStrictly NeutralEliminates trace amine/acid catalysis of the intramolecular SN2.

FAQ 3: How do I execute a self-validating, racemization-free distillation?

Trusting a protocol blindly is a risk; a robust workflow must be self-validating. Follow this step-by-step methodology to ensure stereochemical preservation:

Protocol: Self-Validating High-Vacuum Short-Path Distillation

  • Step 1: Glassware Neutralization Trace bases are the primary catalyst for epoxide formation[2]. Wash all components of the short-path distillation apparatus with a 0.1 M HCl solution, followed by exhaustive rinsing with HPLC-grade distilled water. Bake the glassware at 120 °C until completely dry.

  • Step 2: Baseline ee Quantification (The Control) Before applying heat, sample the crude (3S)-4-bromo-1,3-butanediol. Run a chiral HPLC or GC analysis to establish the exact baseline enantiomeric excess. This is your definitive reference point.

  • Step 3: High-Vacuum Setup & Degassing Assemble the apparatus. Utilize a high-performance rotary vane vacuum pump capable of achieving < 0.1 mbar. Apply the vacuum at room temperature for 15–20 minutes. This degasses the solvent residues and prevents sudden bumping, which can carry impurities into the receiving flask.

  • Step 4: Temperature-Controlled Distillation Submerge the boiling flask in an oil bath. Gradually increase the temperature to 60–75 °C. Do not exceed 80 °C under any circumstances. The compound will distill smoothly under high vacuum at this lowered temperature threshold.

  • Step 5: Post-Distillation Validation Collect the purified fraction and immediately re-run the chiral HPLC/GC analysis. Compare the resulting ee against the baseline from Step 2. A successful distillation will show an ee deviation of < 0.5%.

FAQ 4: What if my setup cannot achieve the required vacuum, and the ee still drops?

If your infrastructure cannot support < 0.1 mbar pressures, distillation will inherently risk thermal degradation. In this scenario, you must alter the molecule's reactivity.

By derivatizing the 1,3-diol into an acetonide (using 2,2-dimethoxypropane and catalytic p-toluenesulfonic acid), you temporarily mask the nucleophilic hydroxyl groups. This completely blocks the[3]. The protected acetonide can be distilled safely at higher temperatures, after which a mild acidic cleavage will restore the enantiopure (3S)-4-bromo-1,3-butanediol.

References

  • What is the reason for racemisation after doing chiral resolution? ResearchGate. Available at:[Link][2]

  • Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Available at:[Link][3]

  • 1,3-Butanediol. Wikipedia. Available at:[Link][1]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction for (3S)-4-Bromo-1,3-Butanediol

Welcome to the Downstream Processing Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating (3S)-4-bromo-1,3-butanediol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Downstream Processing Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating (3S)-4-bromo-1,3-butanediol . While this molecule is a highly valuable chiral building block for pharmaceutical synthesis, its dual hydroxyl groups render it highly water-soluble, and its bromohydrin moiety makes it chemically fragile.

This guide abandons generic protocols in favor of a mechanistic, self-validating approach to ensure high yield, enantiomeric purity, and structural integrity during purification.

Physicochemical Constraints & Solvent Selection

To extract a highly polar chiral diol from an aqueous reaction matrix (such as a biocatalytic reduction broth), the extraction solvent must possess a specific polarity index to break the hydrogen-bonded hydration shell of the diol without being fully miscible in water.

Table 1: Solvent Selection Matrix for Bromodiol Extraction

SolventPolarity IndexWater MiscibilitySuitability & Mechanistic Rationale
Ethyl Acetate (EtOAc) 4.4~8.3%Optimal. Provides excellent hydrogen-bond acceptor properties to partition the diol while maintaining a distinct phase boundary [1].
2-Methyltetrahydrofuran 4.2~14%Excellent. A greener alternative to DCM; resists emulsion formation in biocatalytic broths and effectively solvates polar diols.
Dichloromethane (DCM) 3.1~1.3%Poor. Lacks the hydrogen-bonding capacity required to pull the hydrophilic 1,3-diol out of the aqueous phase efficiently.
Methyl tert-butyl ether 2.5~4.8%Fair. Good phase separation, but requires excessively large solvent volumes due to lower extraction efficiency for highly polar compounds.

The Self-Validating Extraction Protocol

Do not blindly execute steps; understanding the causality behind each action ensures you can adapt to matrix variations. This protocol incorporates In-Process Controls (IPCs) so the system validates its own success before you move to the next step.

Step 1: Matrix Quenching and pH Control (IPC 1)

  • Action: Measure the pH of the aqueous reaction mixture. If the pH is > 6.5, carefully adjust it to pH 5.0–6.0 using 1M Citric Acid or 1M HCl.

  • Causality: Bromohydrins are highly sensitive to alkaline conditions. At a basic pH, the hydroxyl groups deprotonate, triggering an intramolecular SN2 attack that ejects the bromide ion to form an epoxide or tetrahydrofuran derivative [2].

  • Validation: Do not proceed until a calibrated pH meter confirms a stable, mildly acidic reading.

Step 2: Kosmotropic Salting-Out

  • Action: Add anhydrous Sodium Sulfate ( Na2​SO4​ ) or Sodium Chloride ( NaCl ) to the aqueous phase until complete saturation is achieved (indicated by a thin layer of undissolved salt at the bottom).

  • Causality: Informed by the Hofmeister series, kosmotropic salts increase the surface tension of water and tightly bind water molecules, effectively "squeezing" the highly soluble (3S)-4-bromo-1,3-butanediol out of the aqueous hydration network and forcing it into the organic phase [3].

Step 3: Solvent Partitioning

  • Action: Add Ethyl Acetate (EtOAc) in a 1:1 (v/v) ratio to the aqueous phase. Agitate vigorously for 5 minutes, venting frequently. Allow the layers to separate completely.

Step 4: Phase Interrogation (IPC 2)

  • Action: Separate the top organic layer. Before discarding the bottom aqueous layer, spot the aqueous phase on a TLC plate (stain with KMnO4​ ) or run a rapid GC-FID assay.

  • Validation: If diol is still detected in the aqueous phase, perform a secondary extraction with 0.5 volumes of EtOAc. The extraction is only validated as "complete" when the aqueous waste tests negative for the product.

Step 5: Gentle Concentration

  • Action: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and remove the solvent via rotary evaporation under high vacuum at 35°C .

  • Causality: Halogenated chiral alcohols are susceptible to thermal degradation and racemization. Keeping the temperature low prevents the cleavage of the carbon-bromine bond [4].

Troubleshooting & FAQs

Q: My extraction yield is below 40% despite using Ethyl Acetate. What went wrong? A: You likely skipped or under-dosed the salting-out step. (3S)-4-bromo-1,3-butanediol is highly hydrophilic. Without saturating the aqueous phase with a kosmotropic salt like Na2​SO4​ , the partition coefficient remains heavily skewed toward the water layer [3]. Re-saturate your aqueous waste and re-extract.

Q: I am detecting a new byproduct with a lower mass and a different NMR profile. Did the molecule degrade? A: Yes, you are observing base-catalyzed intramolecular cyclization. If your aqueous phase was alkaline, the C3-hydroxyl group likely deprotonated, acting as an internal nucleophile to attack the C4 position. This ejects the bromide leaving group, forming 2-(oxiran-2-yl)ethanol (an epoxide) [2]. Always verify the pH is < 6.5 prior to extraction.

Q: I have a severe emulsion that won't separate. How do I break it? A: Emulsions in biocatalytic extractions are caused by residual proteins acting as surfactants. To break the self-validating system:

  • Filter the entire biphasic mixture through a pad of Celite to remove denatured proteins.

  • Add more brine (saturated NaCl ) to increase the density disparity between the aqueous and EtOAc layers.

Mechanistic & Workflow Visualizations

The following diagrams map the logical flow of the extraction process and the chemical causality of the primary degradation pathway.

ExtractionWorkflow A Aqueous Mixture containing (3S)-4-bromo-1,3-butanediol B pH Check & Salting Out (Adjust pH 5-6, Add Na2SO4) A->B C Solvent Extraction (Add EtOAc or 2-MeTHF) B->C D Phase Separation C->D E Aqueous Phase (TLC Check -> Discard) D->E Bottom Layer F Organic Phase (Contains Product) D->F Top Layer G Drying (Anhydrous Na2SO4) F->G H Concentration (Vacuum < 35°C) G->H I Purified (3S)-4-bromo-1,3-butanediol H->I

Workflow for the salting-out solvent extraction of (3S)-4-bromo-1,3-butanediol.

DegradationPathway A (3S)-4-bromo-1,3-butanediol B Alkaline pH (>7.5) Deprotonation A->B C Alkoxide Intermediate B->C D Intramolecular SN2 (Bromide leaving) C->D E Epoxide Byproduct (Yield Loss) D->E

Base-catalyzed degradation pathway of bromohydrins forming epoxide byproducts.

References

  • Patsnap Eureka. "How to Augment Ethyl Acetate Solvent Performance in Labs." Patsnap, March 2026. URL:[Link]

  • Boucher, M. M., et al. "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development, ACS Publications, Sept 2017. URL:[Link]

  • "Supporting Information - Bromohydrin and Epoxide Synthesis." Wiley-VCH. URL: [Link]

  • "HBr−H2O2: A Facile Protocol for Regioselective Synthesis of Bromohydrins..." Industrial & Engineering Chemistry Research, ACS Publications, July 2010. URL: [Link]

Sources

Optimization

Technical Support Center: Chiral Separation of 1,3-Butanediol, 4-bromo-, (3S)-

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) chiral separation challenges for 1,3-Butanediol, 4-bromo-, (3S)- . This guide is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) chiral separation challenges for 1,3-Butanediol, 4-bromo-, (3S)- . This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing robust and reliable methods for the enantiomeric separation of this and structurally similar small, polar molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your method development and troubleshooting endeavors.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common preliminary questions regarding the analyte and the initial approach to its chiral separation.

Q1: What are the key physicochemical properties of 1,3-Butanediol, 4-bromo-, (3S)- that dictate the separation strategy?

A1: Understanding the analyte is the first step. 1,3-Butanediol, 4-bromo-, (3S)- is a small, polar molecule. Its key features are:

  • Two Hydroxyl Groups: These make the molecule highly polar and capable of strong hydrogen bonding.[1]

  • Chiral Center: The stereogenic center at the C3 position necessitates a chiral environment for separation from its (3R)- enantiomer.

  • Solubility: It is expected to be highly soluble in polar solvents like water, methanol, and ethanol, and less soluble in non-polar solvents like hexane.[1][2]

These properties suggest that the primary interactions governing separation will be hydrogen bonding and dipole-dipole interactions.[3][4] Therefore, the chosen chiral stationary phase (CSP) must effectively engage in these interactions to achieve chiral recognition.

PropertyValue / DescriptionSignificance for HPLC
Formula C4H9BrO2Governs molecular weight and elemental composition.
Polarity HighInfluences choice of mobile phase and stationary phase (NP, RP, or PO mode).
Key Functional Groups Two hydroxyls (-OH), one bromide (-Br)Primary sites for interaction (hydrogen bonding, dipole-dipole) with the CSP.
Solubility High in polar solventsDictates appropriate sample diluents and mobile phase systems.[2]

Q2: Which types of Chiral Stationary Phases (CSPs) are most effective for separating small polar alcohols like this?

A2: There is no single universal chiral column, but for small, polar analytes, especially alcohols, several classes of CSPs have demonstrated broad applicability.[5] The most successful are typically:

  • Polysaccharide-Based CSPs: These are the most widely used and versatile CSPs.[6] They consist of cellulose or amylose derivatives coated or immobilized on a silica support.[3] Their helical polymer structure creates chiral grooves where analytes can bind through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[3][4] Immobilized versions are highly recommended as they offer superior solvent compatibility and robustness.[4][7]

  • Pirkle-Type (Brush-Type) CSPs: These phases, such as the Whelk-O® 1, are known for their broad versatility and are effective for separating a wide range of compounds, including alcohols.[8] They operate on a π-acceptor/π-donor interaction mechanism.[8]

  • Macrocyclic Glycopeptide CSPs: Phases like vancomycin or teicoplanin can be effective for polar molecules, offering unique selectivity through a process that can involve inclusion complexing.[3][9]

For initial screening, starting with a set of modern, immobilized polysaccharide columns (e.g., one cellulose-based and one amylose-based) is a field-proven strategy.

Q3: Should I begin method development in Normal Phase, Reversed-Phase, or Polar Organic mode?

A3: Each mode has its advantages, and the choice depends on the specific CSP and analyte properties.

  • Normal Phase (NP): Often the first choice for chiral separations. It uses a non-polar mobile phase (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol, ethanol).[10] This mode typically enhances hydrogen bonding between the analyte and the CSP, often leading to high selectivity.

  • Reversed-Phase (RP): Uses an aqueous mobile phase with an organic modifier (e.g., acetonitrile, methanol). While less common historically for chiral separations, modern immobilized polysaccharide CSPs show excellent performance in RP mode, which can be advantageous for highly polar or water-soluble compounds.[4][10]

  • Polar Organic (PO) Mode: This mode uses 100% polar organic solvents, such as methanol or acetonitrile, sometimes with additives. It can offer unique selectivity and is particularly useful when analyte solubility in normal-phase solvents is poor.

Recommendation: Start with Normal Phase as it often provides the best initial selectivity for polysaccharide columns. If solubility is an issue or separation is not achieved, Polar Organic and Reversed-Phase modes are excellent alternatives to screen.[6]

Section 2: Method Development & Initial Screening Protocols

A systematic screening approach is the most efficient path to a successful chiral separation.

Protocol 1: Initial Column & Mobile Phase Screening

This protocol outlines a structured approach to quickly identify a promising CSP and mobile phase system.

Objective: To screen multiple columns and mobile phase conditions to find a starting point for optimization.

Materials:

  • Columns: At least one immobilized cellulose-based CSP and one immobilized amylose-based CSP.

  • Mobile Phases (NP):

    • Hexane/Isopropanol (IPA)

    • Hexane/Ethanol (EtOH)

  • Sample: A racemic mixture of 1,3-Butanediol, 4-bromo- (containing both (3S)- and (3R)- enantiomers) dissolved in mobile phase or a compatible solvent.

Procedure:

  • System Preparation: Ensure the HPLC system is clean and properly primed with the initial mobile phase.

  • Column Equilibration: Equilibrate the first column (e.g., Amylose-based) with the starting mobile phase (e.g., Hexane/IPA 90:10) for at least 20 column volumes or until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 5 µL) of the racemic standard.

  • Data Acquisition: Run the chromatogram for a sufficient time to allow for the elution of both peaks.

  • Evaluation: Assess the chromatogram for any signs of separation (e.g., a shoulder or two distinct peaks). Calculate the resolution (Rs).

  • Iterate: Repeat steps 2-5 for each condition outlined in the table below.

Table 1: Recommended Starting Conditions for Chiral Screening

CSP TypeMobile Phase (v/v)Flow Rate (mL/min)TemperatureDetection (UV)
Amylose-Based Hexane/IPA (90:10)1.025 °C210 nm
Amylose-Based Hexane/EtOH (90:10)1.025 °C210 nm
Cellulose-Based Hexane/IPA (90:10)1.025 °C210 nm
Cellulose-Based Hexane/EtOH (90:10)1.025 °C210 nm

Causality: Why screen different alcohols? Ethanol and Isopropanol, while both polar modifiers, have different steric bulk and hydrogen bonding capabilities. These differences can subtly alter the way they compete with the analyte for active sites on the CSP, sometimes dramatically changing the enantioselectivity.[11][12]

Section 3: Troubleshooting Common Separation Issues

This section provides a structured, question-and-answer guide to resolving the most frequent problems encountered during method development.

Problem: No Separation (Co-elution)

Q: I've tried the initial screening conditions, but my enantiomers elute as a single peak. What is the next logical step?

A: Co-elution means the current conditions do not provide sufficient differential interaction. The goal is to increase selectivity (α).

Troubleshooting Steps:

  • Change the Alcohol Modifier: If you started with IPA, switch to EtOH, and vice-versa. This is the simplest and often most effective first step.

  • Drastically Change Modifier Concentration: Increase or decrease the percentage of alcohol in the mobile phase. For example, move from 10% IPA to 20% IPA, and then to 5% IPA. A higher alcohol percentage will decrease retention time but may also decrease resolution; conversely, a lower percentage increases retention and can sometimes reveal a hidden separation.[12]

  • Switch to a Different CSP: If altering the mobile phase on an amylose column yields no results, switch to a cellulose-based column (or another CSP family entirely). The chiral recognition mechanisms of different CSPs can be orthogonal.[6]

  • Consider Additives (Use with Caution): For neutral molecules like diols, additives are less common. However, a very small amount (0.1%) of an acid like trifluoroacetic acid (TFA) or a base like diethylamine (DEA) can sometimes improve peak shape by suppressing unwanted interactions with the silica support.[13] Be aware that additives can have strong "memory effects" on columns.[14]

Problem: Poor Resolution (Rs < 1.5)

Q: I can see two peaks, but they are not baseline resolved. How can I improve the separation?

A: Poor resolution indicates that you have found a viable CSP/mobile phase system, but it needs optimization. Resolution is a function of efficiency (N), selectivity (α), and retention factor (k).

Optimization Strategy:

  • Decrease Modifier Strength: This is the most powerful tool. If you have separation with Hexane/IPA (80:20), try moving to (85:15) or (90:10). This will increase the retention factor (k) and often provides more time for the differential interactions to occur, thereby increasing resolution.

  • Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase column efficiency (N), leading to sharper peaks and better resolution.

  • Lower the Temperature: Reducing the column temperature (e.g., from 25 °C to 15 °C) can enhance the strength of hydrogen bonding interactions, which often increases selectivity (α) and improves resolution.

Problem: Peak Splitting or Severe Distortion

Q: My target peak is split into two, appearing as a "twin peak" or having a significant shoulder. What causes this and how do I fix it?

A: Peak splitting is typically not a result of poor chiral selectivity but rather a symptom of a physical or chemical problem in the chromatographic system.[15] The cause can be diagnosed systematically.

Diagnostic Workflow:

  • Sample Solvent Mismatch (Most Common Cause): The primary suspect is injecting the sample in a solvent that is significantly stronger than the mobile phase.[15][16] For a normal phase separation (e.g., Hexane/IPA 90:10), dissolving the sample in 100% IPA or methanol would be a mismatch.

    • Solution: Always dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

  • Column Contamination or Void: A void at the head of the column or contamination on the inlet frit can create two different flow paths for the analyte, resulting in a split peak.[17] This will usually affect all peaks in the chromatogram.

    • Solution: First, try backflushing the column (only if the manufacturer's instructions permit). If that fails, using a guard column can protect the analytical column from contamination.[16] Ultimately, the column may need to be replaced.[17]

  • Partially Blocked Frit or Tubing: A partial clog anywhere in the flow path before the column can also cause peak distortion.[15]

    • Solution: Systematically check connections and replace any suspected blocked tubing or filters.

The following diagram outlines a logical troubleshooting workflow for peak splitting.

PeakSplitting_Troubleshooting Start Peak Splitting Observed Check_Solvent Is sample solvent stronger than mobile phase? Start->Check_Solvent Fix_Solvent Action: Dissolve sample in mobile phase. Check_Solvent->Fix_Solvent  Yes Check_All_Peaks Are ALL peaks in the chromatogram split? Check_Solvent->Check_All_Peaks  No Resolved Problem Resolved Fix_Solvent->Resolved Column_Issue Problem is likely column-related (void, contamination, frit). Check_All_Peaks->Column_Issue  Yes System_Issue Problem is likely pre-column (injector, tubing, guard column). Check_All_Peaks->System_Issue  No (or inconsistent) Action_Column Action: 1. Backflush column (if allowed). 2. Replace guard column. 3. Replace analytical column. Column_Issue->Action_Column Action_System Action: 1. Check injector for blockage. 2. Inspect/replace tubing & frits. System_Issue->Action_System Action_Column->Resolved Action_System->Resolved

Caption: A diagnostic workflow for troubleshooting HPLC peak splitting issues.

Section 4: Advanced Protocols

Protocol 2: Regeneration of an Immobilized Polysaccharide CSP

Over time, strongly retained compounds can accumulate on a column, leading to poor performance. Immobilized CSPs have the significant advantage of being resistant to a wide range of solvents, allowing for aggressive cleaning.[7]

Objective: To remove strongly adsorbed contaminants and restore column performance.

!!CRITICAL WARNING!! This procedure is ONLY for immobilized chiral columns (e.g., CHIRALPAK® IA, IB, IC, etc.). Using these solvents on a coated column (e.g., CHIRALPAK® AD, OD) will irreversibly destroy it. Always verify your column type.

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Intermediate Flush: Flush the column with 100% Isopropanol (IPA) at a low flow rate (e.g., 0.5 mL/min) for 30 minutes. This acts as a transition solvent.

  • Regeneration Flush: Flush the column in the forward direction with one of the following strong solvents for 1-2 hours at a low flow rate:

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Ethyl Acetate (EtOAc)

  • Return to Intermediate Solvent: Flush again with 100% IPA for 30-60 minutes to remove the strong regeneration solvent.

  • Re-equilibration: Flush the column with your mobile phase until the baseline is stable.

  • Performance Check: Inject your racemic standard to confirm that performance has been restored.

References

  • Effect of Tertiary Alcohol Additives on Enantioselectivity of the Chiral‐AGP Column. Journal of Liquid Chromatography & Related Technologies.[Link]

  • The effect of mobile phase composition on the chiral separation of compounds. ResearchGate.[Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent Technologies.[Link]

  • Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. ResearchGate.[Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.[Link]

  • Chiral HPLC Column. Phenomenex.[Link]

  • Trouble with chiral separations. Chromatography Today.[Link]

  • When using HPLC, how do you deal with split peaks? ResearchGate.[Link]

  • Chiral column chromatography. Wikipedia.[Link]

  • Peak Splitting in HPLC: Causes and Solutions. Separation Science.[Link]

  • CHIRAL STATIONARY PHASES. Regis Technologies.[Link]

  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies.[Link]

  • 1,3-Butanediol. Wikipedia.[Link]

  • 1,3-Butanediol Properties. U.S. Environmental Protection Agency (EPA).[Link]

  • (+)-1,3-Butanediol. National Center for Biotechnology Information, PubChem.[Link]

  • The chemical properties of 1,3 butanediol include melting point, boiling point, density, and flash point. Anquan Chemical Co.[Link]

  • 6 Top Chiral Chromatography Questions. Regis Technologies.[Link]

  • On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. National Center for Biotechnology Information.[Link]

  • 1,3-BUTANEDIOL. Ataman Kimya.[Link]

  • Chiral. Dr. Maisch GmbH.[Link]

  • Simplified Chiral HPLC/SFC Column Screening Strategies. Phenomenex.[Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for (3S)-4-bromo-1,3-Butanediol Production

Welcome to the technical support center for the synthesis of (3S)-4-bromo-1,3-butanediol. This guide is designed for researchers, chemists, and process development professionals to navigate the nuances of optimizing this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (3S)-4-bromo-1,3-butanediol. This guide is designed for researchers, chemists, and process development professionals to navigate the nuances of optimizing this chiral synthesis. (3S)-4-bromo-1,3-butanediol is a valuable chiral building block, and achieving high yield and enantioselectivity is paramount. A critical parameter in this process is catalyst loading. This document provides in-depth, experience-driven advice in a direct question-and-answer format to troubleshoot and refine your experimental approach.

The primary route to (3S)-4-bromo-1,3-butanediol involves the asymmetric reduction of a prochiral ketone, typically ethyl 4-bromo-3-oxobutanoate. This reaction is highly dependent on the performance of a chiral catalyst, making optimization of the catalyst loading a crucial step for an efficient and selective transformation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction shows low conversion. Should I simply increase the catalyst loading?

Answer: While insufficient catalyst loading can lead to low conversion, it is often not the sole cause. Before increasing the catalyst amount, which can sometimes be detrimental, it is crucial to conduct a systematic investigation of other reaction parameters.

Causality: Low conversion can stem from several underlying issues beyond just the quantity of catalyst. The catalyst's turnover frequency (TOF) might be inhibited by impurities, suboptimal reaction conditions, or inherent deactivation pathways. Simply adding more catalyst without addressing the root cause can be economically inefficient and may lead to new problems, such as decreased enantioselectivity or more complex purification.

Troubleshooting Workflow:

G cluster_checks Initial Checks start Low Conversion Observed check_purity Verify Purity of Substrate, Solvent, and Reagents start->check_purity check_conditions Confirm Reaction Conditions (Temperature, Concentration, Atmosphere) check_purity->check_conditions If pure check_catalyst Assess Catalyst Integrity (Age, Storage, Handling) check_conditions->check_catalyst If correct increase_loading Systematically Increase Catalyst Loading check_catalyst->increase_loading If intact deactivation_study Investigate Catalyst Deactivation check_catalyst->deactivation_study If degradation suspected optimize_conditions Re-optimize Conditions (e.g., lower temperature) increase_loading->optimize_conditions If ee drops success Problem Resolved increase_loading->success If conversion improves & ee is maintained

Recommended Actions:

  • Substrate and Reagent Purity: Ensure the starting material (e.g., ethyl 4-bromo-3-oxobutanoate) and any reagents are of high purity. Impurities can act as catalyst poisons.[1]

  • Solvent Quality: Use anhydrous, degassed solvents, as water and oxygen can deactivate many sensitive organometallic catalysts.

  • Inert Atmosphere: For air- and moisture-sensitive catalysts, confirm that your reaction setup maintains a strictly inert atmosphere (e.g., Argon or Nitrogen).

  • Catalyst Integrity: Verify the age and storage conditions of your catalyst. Chiral ligands and metal complexes can degrade over time.[1]

Only after verifying these points should you consider a systematic increase in catalyst loading.

Q2: I increased the catalyst loading and my conversion improved, but the enantioselectivity (% ee) dropped. What is happening?

Answer: This is a well-documented phenomenon in asymmetric catalysis. An increase in catalyst concentration does not always correlate with a positive outcome for enantioselectivity. In fact, higher catalyst loadings can have an adverse effect.[2]

Causality:

  • Catalyst Aggregation: At higher concentrations, some catalysts can form dimers or higher-order aggregates. These aggregates may exhibit lower enantioselectivity or catalyze an alternative, less selective reaction pathway compared to the monomeric species.[3]

  • Background Reactions: A higher catalyst loading can accelerate a non-selective background reaction, which competes with the desired enantioselective transformation, thereby eroding the overall enantiomeric excess of the product.

  • Change in Rate-Determining Step: The kinetics of the catalytic cycle can be complex. A higher catalyst concentration might alter the relative rates of different steps in the cycle, potentially favoring pathways that lead to the minor enantiomer or a racemic product.

G cluster_low Low Loading (Optimal) cluster_high High Loading (Suboptimal) A Monomeric Catalyst (High ee) B Desired Product (High ee) A->B Dominant Pathway C Catalyst Aggregates (Low ee) E Desired Product (Low ee) C->E Competing Pathway D Side/Background Reaction D->E Non-selective start Catalyst start->A start->C

Q3: What are the typical signs of catalyst deactivation, and how can it be mitigated?

Answer: Catalyst deactivation is a common issue in catalytic cycles and can manifest in several ways. Recognizing the signs early is key to troubleshooting.

Signs of Deactivation:

  • Stalled Reaction: The reaction proceeds to a certain conversion and then stops, even with sufficient reaction time.

  • Decreasing Rate: The reaction rate slows down significantly over time, more than would be expected from substrate consumption alone.

  • Drop in Enantioselectivity Over Time: Samples taken at different time points show a decrease in % ee as the reaction progresses.

Common Causes and Mitigation Strategies:

  • Product Inhibition/Byproduct Poisoning: The product or a byproduct may coordinate to the catalyst more strongly than the substrate, inhibiting the catalytic cycle.

    • Mitigation: Try running the reaction at a lower substrate concentration or consider a continuous flow setup where the product is removed as it is formed.

  • Structural Degradation: The chiral ligand may dissociate from the metal center, or the catalyst complex itself may decompose under the reaction conditions. For some ruthenium complexes, for instance, arene loss can be an entry point into deactivation pathways that form inactive nanoparticles.[4][5]

    • Mitigation: Lowering the reaction temperature can often enhance catalyst stability and enantioselectivity.[1] Ensure that any additives (like bases or acids) are compatible with the catalyst, as they can sometimes cause decomposition.[6][7]

  • Oxidation: If the catalyst is sensitive to air, trace amounts of oxygen can lead to irreversible oxidation and deactivation.

    • Mitigation: Employ rigorous inert atmosphere techniques, including using degassed solvents and purging all glassware thoroughly with an inert gas.

Q4: How do I design an experiment to find the optimal catalyst loading?

Answer: A systematic screening of catalyst loading is the most effective way to determine the optimal concentration for your specific conditions. This involves running a series of parallel reactions where only the catalyst loading is varied.

Experimental Protocol: Catalyst Loading Optimization

Objective: To determine the catalyst loading that provides the best balance of reaction rate (yield) and enantioselectivity (% ee) for the asymmetric reduction of ethyl 4-bromo-3-oxobutanoate.

Methodology:

  • Setup: Prepare a series of identical reaction vessels under an inert atmosphere.

  • Reagents: To each vessel, add the substrate (ethyl 4-bromo-3-oxobutanoate), solvent (e.g., isopropanol, THF, or dichloromethane), and any necessary additives (e.g., a hydrogen source like formic acid/triethylamine for transfer hydrogenation).

  • Catalyst Addition: Add the chiral catalyst at varying concentrations to each vessel. A good range to screen is typically 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, and 10 mol% relative to the substrate.

  • Reaction: Stir all reactions at a constant, controlled temperature.

  • Monitoring: Take aliquots from each reaction at specific time points (e.g., 2h, 6h, 12h, 24h). Quench the aliquot immediately.

  • Analysis: Analyze each aliquot by an appropriate method (e.g., GC or ¹H NMR) to determine the conversion (yield). Use chiral HPLC or chiral GC to determine the enantiomeric excess (% ee).

  • Data Evaluation: Plot conversion and % ee as a function of catalyst loading. The optimal loading is the lowest amount that gives a high conversion and maximal % ee within a reasonable timeframe.

Data Summary Table (Example Results)

Catalyst Loading (mol%)Conversion after 12h (%)Enantiomeric Excess (% ee)Notes
0.54598Reaction is slow but highly selective.
1.08599Good conversion and excellent selectivity.
2.0 >98 99 Optimal: Fast reaction, excellent selectivity.
5.0>9995Conversion is complete, but ee has started to decrease.
10.0>9988Significant drop in enantioselectivity observed.[2]

This structured approach prevents the inefficient use of expensive catalysts and helps identify the point at which higher loadings become detrimental to selectivity.

References

  • An Adverse Effect of Higher Catalyst Loading and Longer Reaction Time on Enantioselectivity in an Organocatalytic Multicomponent Reaction. Chemistry. 2018;24(29):7373-7377.[Link]

  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. 2019;9(3):2079-2090.[Link]

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts. 2017;7(7):197.[Link]

  • Influence of catalyst loading on enantioselectivity for the reduction... ResearchGate. 2022.[Link]

  • Influence of catalysts loading on enantioselectivities for catalyst 3... ResearchGate. 2017.[Link]

  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. University of Bath's research portal. 2019.[Link]

  • Coupling metal and whole-cell catalysis to synthesize chiral alcohols. ResearchGate. 2020.[Link]

  • Coupling metal and whole-cell catalysis to synthesize chiral alcohols. PMC. 2020.[Link]

  • Effects of catalyst loading on enantioselectivity. ResearchGate. 2018.[Link]

  • Effect of catalyst loading on enantioselectivity. ResearchGate. 2018.[Link]

  • Optimization of an enantioselective aminoborane catalyst for β-amino alcohol synthesis. American Chemical Society. 2023.[Link]

  • Correction to Kinetics of Asymmetric Transfer... Amanote Research. 2019.[Link]

  • Preparation of Structurally Diverse Chiral Alcohols by Engineering Ketoreductase CgKR1. ACS Catalysis. 2017.[Link]

  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. PMC. 2019.[Link]

Sources

Optimization

addressing degradation of 1,3-Butanediol,4-bromo-, (3S)- in aqueous media

Welcome to the technical support center for (3S)-4-bromo-1,3-butanediol. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the degradation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (3S)-4-bromo-1,3-butanediol. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the degradation of this important chiral building block in aqueous media. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the reliability of your results.

Introduction: The Challenge of Aqueous Stability

(3S)-4-bromo-1,3-butanediol is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry and functional groups make it a versatile starting material. However, the presence of a primary alkyl bromide and hydroxyl groups in the same molecule creates a predisposition to degradation in aqueous environments, which are commonly used in drug development processes, including formulation and biological assays. Understanding and mitigating this degradation is crucial for maintaining the compound's purity, reactivity, and ultimately, the success of your research.[1][2]

This guide provides a comprehensive overview of the degradation pathways, troubleshooting strategies for common experimental issues, and best practices for handling and storing (3S)-4-bromo-1,3-butanediol in aqueous solutions.

Understanding the Degradation Pathway

The primary degradation pathway for (3S)-4-bromo-1,3-butanediol in aqueous media is an intramolecular cyclization reaction, also known as a Williamson ether synthesis. This reaction is driven by the proximity of the hydroxyl group at the 3-position to the electrophilic carbon bearing the bromine atom at the 4-position.

In a neutral or, more rapidly, in a basic aqueous solution, the hydroxyl group can be deprotonated to form an alkoxide ion. This alkoxide then acts as an internal nucleophile, attacking the carbon with the bromine atom and displacing the bromide ion to form a stable five-membered ring, (S)-3-hydroxytetrahydrofuran.

A potential, though likely slower, competing degradation pathway is the direct hydrolysis of the alkyl bromide by water to form (3S)-1,3,4-butanetriol. The rate of this reaction is generally slower than the intramolecular cyclization, especially under neutral to basic conditions.[3]

Caption: Primary degradation pathway of (3S)-4-bromo-1,3-butanediol in aqueous media.

Troubleshooting Guide

This section addresses common issues encountered during experiments with (3S)-4-bromo-1,3-butanediol in aqueous solutions.

Issue Potential Cause Troubleshooting Steps
Loss of Starting Material Intramolecular cyclization to (S)-3-hydroxytetrahydrofuran.1. Confirm Degradation: Analyze a sample of your reaction mixture or solution by HPLC or GC-MS to identify the presence of (S)-3-hydroxytetrahydrofuran. 2. Control pH: Maintain the pH of your aqueous solution below 7, ideally in the acidic range (pH 4-6), to minimize the rate of cyclization. Use a non-nucleophilic buffer. 3. Lower Temperature: If experimentally feasible, conduct your reaction or store your solution at a lower temperature to slow down the degradation rate. 4. Minimize Time in Aqueous Solution: Prepare aqueous solutions of (3S)-4-bromo-1,3-butanediol immediately before use.
Appearance of Unexpected Peaks in Analysis Formation of (S)-3-hydroxytetrahydrofuran and/or (3S)-1,3,4-butanetriol.1. Characterize Unknowns: Use mass spectrometry (MS) to determine the molecular weight of the unexpected peaks. (S)-3-hydroxytetrahydrofuran has a molecular weight of 88.11 g/mol , and (3S)-1,3,4-butanetriol has a molecular weight of 106.12 g/mol . 2. Co-injection with Standard: If available, co-inject a standard of (S)-3-hydroxytetrahydrofuran to confirm its identity. 3. Optimize Chromatography: Adjust your HPLC or GC method to ensure baseline separation of the starting material and its degradation products.
Inconsistent Reaction Yields Variable degradation of the starting material due to differences in pH, temperature, or time in solution between experiments.1. Standardize Procedures: Ensure that the pH, temperature, and time that (3S)-4-bromo-1,3-butanediol is in an aqueous solution are consistent across all experiments. 2. Use Freshly Prepared Solutions: Always use freshly prepared aqueous solutions of the starting material. 3. Monitor Starting Material Purity: Routinely check the purity of your stock of (3S)-4-bromo-1,3-butanediol, especially if it has been stored for an extended period.
Reaction with Buffer Components Nucleophilic attack by buffer components on the alkyl bromide.1. Choose an Appropriate Buffer: Avoid nucleophilic buffers such as Tris, as the primary amine can react with the alkyl bromide. Phosphate buffers may also catalyze hydrolysis.[4] Consider zwitterionic buffers with low nucleophilicity, such as HEPES or MOPS, for pH control in the neutral range.[5][6] 2. Perform a Buffer Compatibility Study: Before conducting your main experiment, incubate (3S)-4-bromo-1,3-butanediol in your chosen buffer under the experimental conditions and analyze for any degradation or formation of buffer adducts.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for (3S)-4-bromo-1,3-butanediol?

A1: (3S)-4-bromo-1,3-butanediol should be stored in a cool, dry, and well-ventilated place, away from direct sunlight and heat sources.[7] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress. For long-term storage, refrigeration (2-8 °C) is advisable.

Q2: How can I monitor the degradation of (3S)-4-bromo-1,3-butanediol in my experiments?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the degradation.[8][9] Since the parent compound and the primary degradation product, (S)-3-hydroxytetrahydrofuran, have different polarities, a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient can be used for separation. Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent technique, especially after derivatization (e.g., silylation) of the hydroxyl groups, to enhance volatility and achieve good separation and identification.[10][11]

Q3: Is the degradation of (3S)-4-bromo-1,3-butanediol reversible?

A3: No, the intramolecular cyclization to form (S)-3-hydroxytetrahydrofuran is an irreversible process under typical experimental conditions.

Q4: Can I use a phosphate buffer to maintain the pH of my aqueous solution?

A4: While phosphate buffers are common, they can act as a general base and potentially catalyze the hydrolysis of the alkyl bromide. If a phosphate buffer is necessary, it is recommended to use it at a lower concentration and temperature and to conduct a preliminary experiment to assess its impact on the stability of your compound.

Q5: What is the expected impact of temperature on the degradation rate?

A5: As with most chemical reactions, the rate of degradation of (3S)-4-bromo-1,3-butanediol will increase with temperature. Therefore, keeping your aqueous solutions at the lowest feasible temperature for your experiment will help to minimize degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the stability of (3S)-4-bromo-1,3-butanediol and for developing a stability-indicating analytical method.[12][13][14]

Caption: Workflow for a forced degradation study of (3S)-4-bromo-1,3-butanediol.

Steps:

  • Preparation of Stock Solution: Prepare a stock solution of (3S)-4-bromo-1,3-butanediol in a non-aqueous solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: Dilute the stock solution with 0.1 M hydrochloric acid. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Basic Degradation: Dilute the stock solution with 0.1 M sodium hydroxide. Keep at room temperature. Withdraw samples at various time points. Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide. Keep at room temperature. Withdraw samples at various time points.

  • Thermal Degradation: Expose the solid compound and a solution in a suitable solvent to 80°C in an oven. Analyze at set intervals.

  • Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Analysis: Analyze all samples using a suitable stability-indicating method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To separate and quantify (3S)-4-bromo-1,3-butanediol from its primary degradation product, (S)-3-hydroxytetrahydrofuran.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Note: This is a starting point, and the method may require optimization for your specific instrumentation and sample matrix.

Best Practices for Handling and Storage

  • Minimize Aqueous Exposure: Prepare aqueous solutions of (3S)-4-bromo-1,3-butanediol immediately before use. Do not store aqueous solutions for extended periods.

  • Control pH: If the compound must be in an aqueous solution, maintain a pH below 7. Acidic conditions (pH 4-6) will slow down the rate of intramolecular cyclization.

  • Use Non-Nucleophilic Buffers: For pH control, use buffers with low nucleophilicity, such as HEPES or MOPS, especially if the solution will be heated or stored.[5][15]

  • Store Properly: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[7] Storing under an inert atmosphere is recommended.

  • Regularly Check Purity: Periodically re-analyze the purity of your stock material, particularly if it has been stored for a long time or if you suspect exposure to moisture.

References

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.
  • Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolomics, 1(3), 241-250.
  • Hibbard, J. P., Yam, J. G., Alsalek, E. B., et al. (2022). A Mild, Sustainable Protocol for the N-Alkylation of Amides with Alkyl Halides. eScholarship, University of California.
  • Ray, W. J., & Long, J. W. (1976). Reaction of Tris with aldehydes. Effect of Tris on reactions catalyzed by homoserine dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 15(18), 4018-4023.
  • Patel, K., & Patel, J. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 1-8.
  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 629-642.
  • Janssen, D. B., Scheper, A., Dijkhuizen, L., & Witholt, B. (1985).
  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Kümmerer, K. (2023). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. Pharmaceuticals, 16(7), 963.
  • Kümmerer, K. (2023). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability.
  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • DALO CHEM. (2024). HEPES BUFFER'S VARIOUS APPLICATION. [Link]

  • Sigma-Aldrich. (n.d.).
  • Hopax Fine Chemicals. (2018). 8 uses of MOPS buffer you didn't know. [Link]

  • Ghosal, D., You, I. S., Chatterjee, D. K., & Chakrabarty, A. M. (1985). Microbial degradation of halogenated compounds. Science, 228(4696), 135-142.
  • Tianming Pharmaceuticals. (2026). Handling Hazardous Reactions During Intermediate Synthesis. [Link]

  • APIC. (n.d.).
  • Mill, T. (2015). Are alkyl bromides susceptible to hydrolysis?.
  • Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview.
  • Avraam, M. (2019). Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Pharmaceutical Technology, 43(3), 30-35.
  • Sigman, D. S., & Sturtevant, J. M. (1966). Catalysis of hydrolysis and nucleophilic substitution at the P-N bond of phosphoimidazolide-activated nucleotides in phosphate buffers. Journal of the American Chemical Society, 88(11), 2533-2538.

Sources

Troubleshooting

refining crystallization conditions for high-purity 1,3-Butanediol,4-bromo-, (3S)-

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic instructions. Handling chiral halohydrins like (3S)-4-bromo-1,3-butanediol requires a deep understanding of thermodynamics, kinetics, and structural vulnerabilities.

This compound is a highly polar, reactive chiral intermediate [1][2]. Because of its high predicted boiling point (~290 °C), thermal purification (distillation) is hazardous and promotes degradation, making crystallization the mandatory purification route [1]. However, its dual hydroxyl groups create strong hydrogen-bonding networks [3], making it prone to "oiling out" (liquid-liquid phase separation) rather than forming a clean crystal lattice.

The following guide provides field-proven troubleshooting FAQs, mechanistic insights, and a self-validating protocol to ensure your crystallization workflows are robust and reproducible.

Part 1: Core Physicochemical Parameters

Before troubleshooting, you must understand the physical boundaries of the molecule you are manipulating.

PropertyValueClinical/Chemical Significance
CAS Number 191354-42-4Unique identifier for the pure (3S) enantiomer [1].
Molecular Weight 169.02 g/mol Critical for stoichiometric calculations in downstream API synthesis.
Boiling Point 290.9 ± 25.0 °CHigh BP indicates thermal distillation is energetically unfavorable and risks degradation [1].
Density 1.638 ± 0.06 g/cm³High density impacts phase separation dynamics in liquid-liquid extractions [1].
pKa 13.41 ± 0.20Indicates susceptibility to deprotonation under strongly basic conditions [1].
Part 2: Crystallization Workflow & Logic

CrystallizationWorkflow Crude Crude (3S)-4-Bromo-1,3-butanediol Dissolve Dissolution in EtOAc (40°C) Crude->Dissolve Filter Clarifying Filtration Dissolve->Filter Degrade Issue: Epoxide Formation Dissolve->Degrade AntiSolvent Heptane Addition (Anti-solvent) Filter->AntiSolvent Seed Seeding (1-2 wt%) AntiSolvent->Seed At Cloud Point Cool Controlled Cooling (0.1°C/min) Seed->Cool Isolate Filtration & Drying Cool->Isolate OilOut Issue: Oiling Out Cool->OilOut OilOut->Seed Adjust supersaturation Degrade->Dissolve Control T < 45°C, pH < 7

Workflow for the anti-solvent crystallization of (3S)-4-bromo-1,3-butanediol with troubleshooting.

Part 3: Troubleshooting FAQs

Q1: During anti-solvent addition, my product forms a dense, sticky oil at the bottom of the flask instead of crystals. How do I prevent "oiling out"? Causality: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level exceeds the nucleation threshold, causing the solute to separate as a solute-rich liquid phase rather than a solid lattice. Because (3S)-4-bromo-1,3-butanediol has two hydroxyl groups, it readily forms supercooled hydrogen-bonded networks. The Fix: You must shift the trajectory of the phase diagram to favor solid nucleation.

  • Add the anti-solvent (heptane) dropwise only until the cloud point is reached.

  • Immediately halt addition and introduce 1-2 wt% of pure (3S)-4-bromo-1,3-butanediol seed crystals.

  • Hold the temperature steady for 30 minutes to allow the seed bed to grow and consume the supersaturation before adding the remaining anti-solvent.

Q2: My isolated yield is fine, but HPLC shows a new degradation peak, and the pH of my mother liquor is slightly basic. What happened? Causality: You are observing base-catalyzed intramolecular epoxidation. The molecule contains a hydroxyl group at the 3-position and a bromide leaving group at the 4-position. If the pH exceeds 7.0, the 3-OH is partially deprotonated to an alkoxide, which executes an intramolecular SN2 attack on the 4-carbon, ejecting bromide and forming a terminal epoxide. The Fix: Ensure all glassware is acid-washed or strictly neutralized. Maintain the crystallization matrix at a slightly acidic pH (pH 5-6) using a trace buffer if necessary, and never exceed 45°C during dissolution.

Q3: The enantiomeric excess (ee) of my crystallized product is stalling at 92%. How can I enrich the (3S) enantiomer? Causality: The (3R) enantiomer is co-crystallizing or becoming entrapped in the crystal lattice due to a cooling ramp that is too aggressive. The Fix: Implement a temperature-cycling (Ostwald ripening) protocol. By oscillating the temperature between 20°C and 35°C (ΔT = 15°C) over three cycles, the thermodynamically less stable imperfect crystals (containing the (3R) impurity) will preferentially dissolve, while the pure (3S) lattice grows during the cooling phases.

Q4: My isolated crystals are failing residual solvent analysis (GC-HS) for ethyl acetate, even after 48 hours in a vacuum oven. Why is the solvent trapped? Causality: Ethyl acetate is kinetically trapped within the crystal lattice due to rapid crash-cooling, which causes macroscopic crystal defects (inclusions). Vacuum drying only removes surface solvent; it cannot pull solvent from within a sealed crystalline vault. The Fix: Re-slurry the wet cake in pure heptane at 35°C for 4 hours. The heptane acts as a "chemical sponge," penetrating the defective lattice boundaries and displacing the polar ethyl acetate through a localized dissolution-recrystallization mechanism.

Part 4: Mechanistic Vulnerability

MechanisticPathway Reactant (3S)-4-Bromo-1,3-butanediol (Stable at pH 5-6) Base Basic Conditions (pH > 7) or High Heat Reactant->Base Exposure Crystal Pure (3S) Crystal Lattice (Hydrogen Bonded Network) Reactant->Crystal Controlled Cooling & Anti-solvent Intermediate Alkoxide Intermediate (Deprotonated 3-OH) Base->Intermediate Deprotonation Product Epoxide Degradant + HBr Intermediate->Product Intramolecular SN2 (Bromide leaving group)

Mechanistic pathway showing stable crystallization versus base-catalyzed epoxide degradation.

Part 5: Self-Validating Crystallization Protocol

This methodology utilizes an Ethyl Acetate (solvent) and Heptane (anti-solvent) system. Ethyl acetate disrupts the intermolecular hydrogen bonding just enough to dissolve the crude at 40°C, while the non-polar heptane forces the diol out of solution.

Phase 1: Dissolution & Clarification

  • Charge 100 g of crude (3S)-4-bromo-1,3-butanediol into a clean, acid-washed 1L jacketed reactor.

  • Add 200 mL of Ethyl Acetate. Heat the jacket to 40°C under moderate agitation (150 rpm). Do not exceed 45°C to prevent thermal degradation.

  • Once fully dissolved, pass the solution through a 0.45 µm PTFE inline filter to remove insoluble polymers and dust (which act as uncontrolled nucleation sites).

Phase 2: Nucleation & Seeding 4. Begin adding Heptane dropwise (approx. 2 mL/min) until the solution becomes faintly turbid (the cloud point). 5. Halt Heptane addition. Immediately add 1.5 g of highly pure (3S)-4-bromo-1,3-butanediol seed crystals. 6. Self-Validation Checkpoint 1: Hold the temperature at 40°C for 30 minutes. Visually inspect the reactor. If the turbidity clears entirely, your seed has dissolved (undersaturated). You must add 10 mL more Heptane and re-seed. If a thin, uniform slurry has formed, proceed to Phase 3.

Phase 3: Desupersaturation & Ripening 7. Resume Heptane addition at 1 mL/min until a total of 400 mL has been added. 8. Initiate a controlled cooling ramp from 40°C to 5°C at a strict rate of 0.1°C/min. 9. Self-Validation Checkpoint 2: At 20°C, pause the cooling and sample the mother liquor for HPLC analysis. If the supernatant concentration of the (3S) enantiomer is >15 mg/mL, desupersaturation is incomplete. Do not proceed to isolation. Hold at 20°C for an additional 2 hours until the concentration drops below 10 mg/mL, validating that the crystal growth phase is complete.

Phase 4: Isolation & Washing 10. Once cooled to 5°C, filter the slurry via a Nutsche filter or sintered glass funnel. 11. Wash the wet cake with 2 x 50 mL of pre-chilled (5°C) Heptane. 12. Dry in a vacuum oven at 30°C for 24 hours.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for (3S)-4-Bromobutane-1,3-diol". PubChem. URL: [Link]

  • Wikipedia. "1,3-Butanediol". Wikimedia Foundation. URL: [Link]

Optimization

Technical Support Center: Navigating Steric Hindrance in (3S)-4-Bromo-1,3-Butanediol Derivatives

This technical guide is designed for researchers, scientists, and drug development professionals who are working with (3S)-4-bromo-1,3-butanediol and its derivatives. This chiral building block is a valuable synthon, but...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals who are working with (3S)-4-bromo-1,3-butanediol and its derivatives. This chiral building block is a valuable synthon, but its inherent steric hindrance can present significant challenges in achieving desired chemical transformations. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these synthetic hurdles.

Introduction to the Challenge: The Nature of Steric Hindrance

Steric hindrance in derivatives of (3S)-4-bromo-1,3-butanediol primarily arises from the substitution pattern around the stereocenter and the adjacent carbon bearing the bromine atom. This congestion can impede the approach of nucleophiles and reagents, leading to slow reaction rates, low yields, and the formation of undesired byproducts.[1][2] Understanding the interplay of substrate structure, reagent choice, and reaction conditions is paramount to success.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction on the secondary bromide is extremely slow or not proceeding at all. What are the likely causes?

A1: This is a common issue stemming from the sterically hindered nature of the secondary carbon bearing the bromine. The S_N2 pathway, which requires a backside attack by the nucleophile, is significantly impeded.[3] Key factors to investigate are:

  • Steric bulk of the nucleophile: Large, bulky nucleophiles will struggle to access the electrophilic carbon.

  • Solvent choice: Protic solvents can solvate the nucleophile, forming a "cage" that reduces its reactivity.[1][4]

  • Leaving group ability: While bromide is a good leaving group, in challenging cases, converting it to an even better leaving group like iodide or a tosylate can be beneficial.[5][6]

Q2: I am observing a significant amount of elimination product (alkene) instead of my desired substitution product. How can I minimize this?

A2: The formation of an alkene is indicative of a competing E2 elimination pathway, which is often favored when the nucleophile is also a strong base and the substrate is sterically hindered.[5][7] To favor substitution over elimination:

  • Use a less basic nucleophile: If possible, select a nucleophile that is less basic but still possesses adequate nucleophilicity.

  • Lower the reaction temperature: Higher temperatures tend to favor elimination over substitution.[5]

  • Choose a non-basic, highly nucleophilic salt: For example, using sodium azide (NaN₃) or sodium cyanide (NaCN) can favor substitution.

Q3: How can I selectively protect the primary or secondary alcohol in the presence of the other?

A3: Selective protection of the 1,3-diol system requires leveraging the different steric environments of the two hydroxyl groups.

  • Protection of the primary alcohol: The less sterically hindered primary alcohol can be selectively protected using bulky silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) chloride under carefully controlled conditions (e.g., low temperature, specific base).

  • Formation of a cyclic acetal: Protecting both hydroxyl groups simultaneously as a cyclic acetal (e.g., a benzylidene acetal) is an effective strategy.[8][9] This can then be followed by regioselective ring-opening if desired.

Troubleshooting Guides & Detailed Protocols

Guide 1: Enhancing Nucleophilic Substitution (S_{N}2) Reactions

This guide focuses on strategies to promote the S_N2 pathway for the displacement of the secondary bromide.

Issue Potential Cause Recommended Solution References
Low or No Conversion Insufficient nucleophile reactivity due to steric hindrance.1. Switch to a smaller, more potent nucleophile. 2. Convert the bromide to a better leaving group (e.g., iodide via Finkelstein reaction). 3. Utilize a polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity.[1][6]
Dominant Elimination The nucleophile is acting as a strong base.1. Lower the reaction temperature. 2. Use a less basic nucleophile. 3. Consider alternative reaction pathways that avoid strongly basic conditions.[3][5]
Slow Reaction Rate High activation energy due to steric hindrance.1. Increase the reaction temperature cautiously, monitoring for elimination. 2. Employ a catalyst if applicable to the specific transformation.[5]

This protocol describes the conversion of the bromide to an iodide, which is a superior leaving group and can facilitate subsequent nucleophilic substitution.[6]

Materials:

  • (3S)-4-bromo-1,3-butanediol derivative

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the (3S)-4-bromo-1,3-butanediol derivative in anhydrous acetone in a round-bottom flask under an inert atmosphere.

  • Add a 3-5 fold excess of sodium iodide.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the precipitated sodium bromide.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude iodide can often be used in the next step without further purification.

Finkelstein_Reaction Substrate (3S)-4-bromo-1,3-butanediol deriv. Product (3S)-4-iodo-1,3-butanediol deriv. Substrate->Product Reflux NaI NaI NaI->Product Acetone Acetone (solvent) Acetone->Product NaBr NaBr (precipitate) Product->NaBr Precipitation

Caption: Finkelstein reaction workflow.

Guide 2: Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon bonds, where direct S_N2 reactions often fail, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling provide a powerful alternative. These methods are generally more tolerant of steric hindrance.[10][11]

Issue Potential Cause Recommended Solution References
Low Catalyst Activity Steric hindrance impeding oxidative addition.1. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. 2. Use a highly active palladium precursor (e.g., Pd₂(dba)₃).[11]
Poor Yield Inefficient transmetalation or reductive elimination.1. Optimize the base (e.g., K₃PO₄, Cs₂CO₃). 2. Screen different solvents (e.g., dioxane, toluene).[11]
Homocoupling of Boronic Acid Side reaction competing with cross-coupling.1. Ensure an oxygen-free environment. 2. Add the boronic acid slowly to the reaction mixture.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a sterically hindered secondary bromide.

Materials:

  • (3S)-4-bromo-1,3-butanediol derivative (protected)

  • Aryl or vinyl boronic acid

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the (3S)-4-bromo-1,3-butanediol derivative, the boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • In a separate vial, pre-mix the palladium precursor (1-5 mol%) and the ligand (1.1-1.2 equivalents relative to Pd) in a small amount of the solvent.

  • Add the catalyst pre-mixture to the Schlenk flask, followed by the remaining solvent.

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System Bromide (3S)-4-bromo-1,3-butanediol deriv. Product Coupled Product Bromide->Product Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Product Palladium Pd Precursor Palladium->Product Ligand Bulky Ligand Ligand->Product Base Base (e.g., K₃PO₄) Base->Product

Caption: Key components of a Suzuki coupling reaction.

Guide 3: Protection of the 1,3-Diol Moiety

Protecting the diol is often a necessary first step before attempting reactions at the bromide center. The formation of a six-membered cyclic acetal is a common and effective strategy.[8][12]

Materials:

  • (3S)-4-bromo-1,3-butanediol

  • Benzaldehyde dimethyl acetal or benzaldehyde

  • Catalytic acid (e.g., p-toluenesulfonic acid (PTSA) or camphorsulfonic acid (CSA))

  • Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)

  • Dean-Stark apparatus (if using benzaldehyde)

Procedure:

  • Dissolve the (3S)-4-bromo-1,3-butanediol in the anhydrous solvent in a round-bottom flask.

  • Add benzaldehyde dimethyl acetal (1.1 equivalents) and a catalytic amount of PTSA.

  • Stir the reaction at room temperature and monitor by TLC.

  • If using benzaldehyde, set up the reaction with a Dean-Stark trap to remove water azeotropically and heat to reflux.

  • Once the reaction is complete, quench with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Wash the organic layer with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Acetal_Formation Diol (3S)-4-bromo-1,3-butanediol Product Protected Benzylidene Acetal Diol->Product Reagent Benzaldehyde Dimethyl Acetal Reagent->Product Catalyst Acid Catalyst (PTSA) Catalyst->Product Catalyzes

Caption: Workflow for benzylidene acetal protection.

Conclusion

Overcoming the steric challenges presented by (3S)-4-bromo-1,3-butanediol derivatives requires a thoughtful and systematic approach. By carefully selecting reagents, optimizing reaction conditions, and considering alternative synthetic pathways such as palladium-catalyzed cross-coupling, researchers can successfully utilize this valuable chiral building block in their synthetic endeavors. This guide serves as a starting point for troubleshooting and developing robust protocols for your specific applications.

References

  • Fu, G. C. (2008). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. PMC - NIH. Retrieved March 30, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Retrieved March 30, 2026, from [Link]

  • Kirby, J. M., et al. (2007). Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society. Retrieved March 30, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Retrieved March 30, 2026, from [Link]

  • Netherton, M. R., & Fu, G. C. (2004). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Bromides and Iodides. Journal of the American Chemical Society. Retrieved March 30, 2026, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved March 30, 2026, from [Link]

  • DePuy, C. H., & Gronert, S. (2004). Leaving Group Effects in Gas-Phase Substitutions and Eliminations. ACS Publications. Retrieved March 30, 2026, from [Link]

  • Gao, C., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Retrieved March 30, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved March 30, 2026, from [Link]

  • Wang, C., et al. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research. Retrieved March 30, 2026, from [Link]

  • Wang, H., et al. (2017). Steric Effects of Solvent Molecules on SN2 Substitution Dynamics. ACS Publications. Retrieved March 30, 2026, from [Link]

  • Kim, Y., et al. (2009). Steric effects and solvent effects on SN2 reactions. PubMed. Retrieved March 30, 2026, from [Link]

  • ResearchGate. (n.d.). Coupling of alkyl halides with sterically hindered Grignard reagents. Retrieved March 30, 2026, from [Link]

  • OpenStax. (2023, September 20). 11.3 Characteristics of the SN2 Reaction. Retrieved March 30, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Retrieved March 30, 2026, from [Link]

  • SIOC Journals. (n.d.). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Retrieved March 30, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved March 30, 2026, from [Link]

  • Chem-Station Int. Ed. (2014, April 30). Protection of 1,2-/1,3-Diols. Retrieved March 30, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved March 30, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved March 30, 2026, from [Link]

  • Chem.iitb. (2020, October 26). Protecting Groups. Retrieved March 30, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved March 30, 2026, from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Protective Groups in Synthetic Organic Chemistry. Retrieved March 30, 2026, from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Chemistry Steps. (n.d.). Leaving Group. Retrieved March 30, 2026, from [Link]

  • Chen, J., et al. (2021). Up-Scale Synthesis of p-(CH2=CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides. PMC. Retrieved March 30, 2026, from [Link]

  • Li, Y., & Zhu, J. (2023). Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups. RSC Publishing. Retrieved March 30, 2026, from [Link]

  • YouTube. (2022, April 1). Protecting Group Chemistry: Protection of 1,3-diols. Retrieved March 30, 2026, from [Link]

  • Mori, Y., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PMC. Retrieved March 30, 2026, from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution at sterically hindered carbon centers. Retrieved March 30, 2026, from [Link]

  • Organic Syntheses. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Retrieved March 30, 2026, from [Link]

  • ScienceDirect. (n.d.). Recent advances of the Grignard-type reactions without involving organohalides. Retrieved March 30, 2026, from [Link]

  • Ashenhurst, J. (2025, December 12). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Retrieved March 30, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Bromohydrin synthesis by bromination or substitution. Retrieved March 30, 2026, from [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. Retrieved March 30, 2026, from [Link]

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  • Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by addition and hydration. Retrieved March 30, 2026, from [Link]

  • ResearchGate. (n.d.). Preparation of the four stereoisomers of 3-bromo-2-butanol or their acetates via lipase-catalysed resolutions of the racemates derived from dl- or meso-2,3-butanediol. Retrieved March 30, 2026, from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). One-pot synthesis of 1,3-butanediol by 1,4-anhydroerythritol hydrogenolysis over a tungsten-modified platinum on silica catalyst. Retrieved March 30, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Validation Methods for the Chiral Purity of (3S)-4-bromo-1,3-Butanediol

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of chiral building blocks is paramount. The specific three-dimensional arrangement of atoms in a molecule can lead to...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of chiral building blocks is paramount. The specific three-dimensional arrangement of atoms in a molecule can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the chiral purity of (3S)-4-bromo-1,3-butanediol, a potentially critical intermediate in pharmaceutical synthesis.

The core of this guide is built upon the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R2) "Validation of Analytical Procedures," which provides a framework for ensuring that an analytical method is suitable for its intended purpose.[4][5]

The Criticality of Chiral Purity

In drug development, one enantiomer of a chiral molecule often possesses the desired therapeutic activity, while the other may be inactive or, in some cases, cause harmful side effects.[6] Therefore, regulatory agencies like the U.S. Food and Drug Administration (FDA) mandate strict control over the enantiomeric purity of drug substances.[7][8] This necessitates the development and validation of precise and reliable analytical methods to quantify the unwanted enantiomer.

Method 1: Normal-Phase HPLC with a Polysaccharide-Based Chiral Stationary Phase

Normal-phase HPLC using a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers.[9][10] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for a broad range of chiral compounds, including those with hydroxyl and halogen functional groups.[1][9]

Scientific Rationale

The separation mechanism on a polysaccharide-based CSP involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, between the analyte and the chiral selector. For (3S)-4-bromo-1,3-butanediol, the hydroxyl groups are expected to form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP. The bromine atom and the overall molecular conformation will also contribute to the differential fit of the two enantiomers into the chiral cavities of the stationary phase, leading to different retention times.

A common choice for this type of separation would be an amylose-based column, such as one with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector. The mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol, allows for fine-tuning of the retention and resolution.[1][2]

Detailed Experimental Protocol

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak AD-H), 5 µm, 4.6 x 250 mm.

  • Solvents: HPLC grade n-hexane and isopropanol (IPA).

  • Sample: A solution of (3S)-4-bromo-1,3-butanediol (containing a small amount of the (R)-enantiomer as an impurity) dissolved in the mobile phase.

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, low UV is necessary).

  • Injection Volume: 10 µL.

3. Method Validation Protocol: The validation of this method should be conducted in accordance with ICH Q2(R2) guidelines and would involve the following tests:[4][11][12]

  • Specificity: Inject the (3S)-enantiomer, the racemic mixture, and a blank (mobile phase). The method is specific if the peak for the (R)-enantiomer is well-resolved from the main peak of the (3S)-enantiomer and there are no interfering peaks from the blank.

  • Linearity: Prepare a series of at least five concentrations of the (R)-enantiomer (e.g., from the Limit of Quantitation to 150% of the expected impurity level). Plot the peak area against the concentration and determine the correlation coefficient (r), which should be ≥ 0.99.

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.

  • Accuracy: Perform recovery studies by spiking the (3S)-enantiomer with known amounts of the (R)-enantiomer at three concentration levels (e.g., 80%, 100%, and 120% of the target impurity concentration). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Perform six replicate injections of a sample containing the (R)-enantiomer at the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD between the results should be evaluated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately vary chromatographic parameters such as the mobile phase composition (e.g., ±2% IPA), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2 °C) to assess the method's reliability. The resolution between the enantiomers should remain acceptable.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Sample Prepare Sample in Mobile Phase Injection Inject 10 µL onto Chiral Column Sample->Injection MobilePhase Prepare n-Hexane:IPA (90:10) Separation Isocratic Elution at 1.0 mL/min MobilePhase->Separation Injection->Separation Detection UV Detection at 210 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Quantification Quantify Chiral Purity Integration->Quantification Validation Perform Validation (ICH Q2) Quantification->Validation

Caption: Workflow for Chiral Purity Analysis by HPLC.

Method 2: Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

Scientific Rationale

The low viscosity and high diffusivity of supercritical CO2 lead to higher efficiency and faster separations compared to liquid mobile phases. The separation mechanism on the chiral stationary phase in SFC is similar to that in normal-phase HPLC, relying on interactions between the analyte and the CSP. The addition of a polar co-solvent (modifier), such as methanol or ethanol, is used to modulate the retention and selectivity. For a diol compound like 4-bromo-1,3-butanediol, SFC can be particularly advantageous.

Comparative Protocol

1. Instrumentation and Materials:

  • SFC System: An analytical SFC system with a back-pressure regulator, pump for CO2, a pump for the modifier, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chiral Column: The same type of polysaccharide-based column as in Method 1 can often be used (e.g., Chiralpak AD-H), or a column specifically packed for SFC.

  • Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol).

  • Sample: Prepared similarly to the HPLC method.

2. Chromatographic Conditions:

  • Mobile Phase: CO2:Methanol (85:15, v/v).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

The validation of the SFC method would follow the same ICH Q2(R2) parameters as the HPLC method.

Performance Comparison

The following table presents a hypothetical but realistic comparison of the two methods based on key validation parameters.

Validation ParameterMethod 1: Normal-Phase HPLCMethod 2: Supercritical Fluid Chromatography (SFC)Rationale for Performance
Specificity HighHighBoth methods utilize a highly selective chiral stationary phase.
Linearity (r) ≥ 0.999≥ 0.999Both techniques are capable of excellent linearity.
Accuracy (% Recovery) 99.5 - 101.5%99.2 - 101.8%Both methods can achieve high accuracy.
Precision (RSD) ≤ 1.5%≤ 1.8%HPLC may show slightly better precision due to the more established nature of the instrumentation.
LOD ~0.01%~0.015%HPLC might offer slightly better sensitivity for this analyte.
LOQ ~0.03%~0.045%Consistent with the LOD findings.
Robustness HighHighBoth methods are expected to be robust with proper development.
Analysis Time ~15 minutes~5 minutesSFC is significantly faster due to the properties of the supercritical fluid mobile phase.
Solvent Consumption High (n-hexane)Low (Methanol)SFC primarily uses CO2, significantly reducing organic solvent waste.

Logical Relationships in Method Validation

The validation parameters are interconnected and build upon each other to provide a comprehensive picture of the method's performance.

Validation_Logic Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Range Range Linearity->Range Linearity->Accuracy Precision Precision Linearity->Precision SystemSuitability System Suitability Range->SystemSuitability Accuracy->SystemSuitability Precision->SystemSuitability LOD LOD LOQ LOQ LOD->LOQ LOQ->Linearity Robustness Robustness Robustness->SystemSuitability

Caption: Interdependence of Analytical Method Validation Parameters.

Conclusion and Recommendations

Both the proposed Normal-Phase HPLC and SFC methods are viable for the validation of the chiral purity of (3S)-4-bromo-1,3-butanediol.

  • The Normal-Phase HPLC method represents a well-established, robust, and reliable approach. It is likely to be readily available in most analytical laboratories.

  • The SFC method offers significant advantages in terms of speed and reduced environmental impact due to lower solvent consumption. For high-throughput environments, the dramatic reduction in analysis time can lead to substantial gains in productivity.

The choice between the two methods will depend on the specific needs and available instrumentation of the laboratory. For routine quality control, the HPLC method is a safe and dependable choice. For laboratories focused on process development or high-throughput screening, the investment in SFC technology could be justified by the significant increase in efficiency.

Regardless of the chosen method, a thorough validation according to ICH guidelines is mandatory to ensure the reliability of the results and compliance with regulatory expectations.[4][13][14]

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]

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  • Q2(R2) Validation of Analytical Procedures - FDA. (2024, March 6). U.S. Food and Drug Administration. [Link]

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  • ICH Q2 Analytical Method Validation. (n.d.). SlideShare. [Link]

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  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. [Link]

  • Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • chiral hplc method: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing - SK pharmteco. (n.d.). SK pharmteco. [Link]

  • Separation of 1,4-Butanediol, dicarbamate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and. (n.d.). DiVA portal. [Link]

  • Enantiomeric Separation of BINOL Using the ACQUITY UPC2 System - Waters Corporation. (n.d.). Waters Corporation. [Link]

  • Molecular Dynamics of Enantiomeric Separation in HPLC - Preprints.org. (2025, July 1). Preprints.org. [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins - MDPI. (2020, August 18). MDPI. [Link]

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Comparative

comparing reactivity of 1,3-Butanediol,4-bromo-, (3S)- vs its (3R) enantiomer

As the pharmaceutical industry shifts increasingly toward enantiopure therapeutics, the selection and validation of chiral building blocks have become critical path decisions in drug development. Among these, 4-bromo-1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry shifts increasingly toward enantiopure therapeutics, the selection and validation of chiral building blocks have become critical path decisions in drug development. Among these, 4-bromo-1,3-butanediol stands out as a highly versatile halohydrin synthon.

This guide provides an objective, data-driven comparison of the (3S) and (3R) enantiomers of 4-bromo-1,3-butanediol. By analyzing their mechanistic pathways, experimental handling, and downstream API applications, this document serves as a comprehensive resource for synthetic chemists and process engineers.

Structural and Stereochemical Dynamics

At its core, 4-bromo-1,3-butanediol possesses a primary bromide at C4, a chiral secondary alcohol at C3, and a primary alcohol at C1. In an achiral environment, the (3S) and (3R) enantiomers exhibit identical scalar physical properties (e.g., boiling point, solubility, and density). However, their divergent spatial arrangements dictate entirely different trajectories when introduced into asymmetric synthesis pipelines.

  • (3S)-4-Bromo-1,3-butanediol (CAS: 191354-42-4)[1]: Widely utilized as the primary precursor for the (S)-enantiomer of 3,4-epoxy-1-butanol, which is a cornerstone intermediate in the synthesis of the 3,5-dihydroxyheptanoic acid side chains found in "super-statins" like Rosuvastatin and Atorvastatin[2].

  • (3R)-4-Bromo-1,3-butanediol : Serves as the gateway to (R)-3,4-epoxy-1-butanol, which is frequently deployed in the synthesis of alternative chiral APIs, including specific oxazolidinone antibacterial agents[3].

Mechanistic Pathways & Causality: The Epoxidation Route

The most critical reaction for both enantiomers is the base-catalyzed intramolecular epoxidation to form 3,4-epoxy-1-butanol.

The Causality of Stereoretention: When subjected to basic conditions, the C3 hydroxyl group is deprotonated to form an alkoxide intermediate. Because this oxygen acts as the internal nucleophile attacking the achiral C4 carbon (displacing the bromide leaving group), no bonds are broken or formed directly at the chiral C3 center. Consequently, the intramolecular SN​2 reaction proceeds with complete retention of configuration at C3[4].

  • The (3S)-halohydrin yields (S)-3,4-epoxy-1-butanol.

  • The (3R)-halohydrin yields (R)-3,4-epoxy-1-butanol.

Epoxidation A (3S)-4-bromo-1,3-butanediol Halohydrin B C3-Alkoxide Intermediate (Deprotonated) A->B NaOH / H2O 0-5 °C C (S)-3,4-epoxy-1-butanol Chiral Epoxide B->C Intramolecular SN2 (Retention of Configuration)

Mechanistic pathway of base-catalyzed epoxidation maintaining C3 stereochemical integrity.

Experimental Protocols: Self-Validating Systems

In process chemistry, the choice of reagents must prevent competing side reactions. Using a strong base like aqueous NaOH at elevated temperatures can cause the intermolecular hydrolysis of the primary bromide, yielding the highly water-soluble (and difficult to isolate) 1,2,4-butanetriol[5]. The following protocol utilizes strict temperature control to suppress this impurity.

Protocol: Synthesis of (S)-3,4-epoxy-1-butanol from (3S)-4-bromo-1,3-butanediol

Objective: Achieve >95% conversion to the epoxide while maintaining >98% enantiomeric excess (ee).

  • Preparation: Dissolve 1.0 equivalent of (3S)-4-bromo-1,3-butanediol in a biphasic mixture of Tetrahydrofuran (THF) and distilled water (4:1 ratio).

  • Thermal Control: Cool the reaction vessel to 0–5 °C using an ice-water bath. Causality: Low temperatures kinetically favor the rapid intramolecular epoxide closure over the slower intermolecular hydroxide attack on the bromide.

  • Base Addition: Add 1.1 equivalents of 2M NaOH (aq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Stir the mixture for 2 hours at 5 °C.

  • Workup: Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a maximum of 30 °C to prevent thermal degradation of the epoxide.

Self-Validating System (IPC & QC): To ensure the protocol's integrity, an In-Process Control (IPC) must be executed.

  • Stereochemical Validation: Perform chiral HPLC on the crude mixture. An ee of <98% indicates unwanted racemization (often due to localized heating or excessive base causing reversible ring-opening).

  • Chemical Validation: Post-isolation 1H NMR must confirm the disappearance of the C4- CH2​Br multiplet at ~3.4 ppm and the emergence of the characteristic rigid epoxide oxirane signals at ~2.5–2.8 ppm. This dual-check system validates both chemical conversion and stereochemical preservation.

(Note: The exact same protocol applies to the (3R) enantiomer to yield (R)-3,4-epoxy-1-butanol, substituting only the starting material).

Downstream Applications in API Synthesis

The divergence in utility between the (3S) and (3R) enantiomers becomes apparent during downstream API construction. The stereocenter established by these building blocks dictates the binding affinity of the final drug molecule to its biological target.

API_Workflow A1 (3S)-4-bromo-1,3-butanediol B1 (S)-3,4-epoxy-1-butanol A1->B1 Epoxidation A2 (3R)-4-bromo-1,3-butanediol B2 (R)-3,4-epoxy-1-butanol A2->B2 Epoxidation C1 (3R,5S)-Statin Side Chain (e.g., Rosuvastatin) B1->C1 Cyanide / Enolate Elongation C2 Alternative Chiral APIs (e.g., Oxazolidinones) B2->C2 Azide / Amine Nucleophilic Opening

Divergent synthetic workflows for (3S) and (3R) enantiomers in API manufacturing.

Quantitative Data & Physical Properties

The table below summarizes the comparative metrics of both enantiomers to aid in procurement and analytical verification.

Property / Metric(3S)-4-bromo-1,3-butanediol(3R)-4-bromo-1,3-butanediol
CAS Registry Number 191354-42-4[1]Varies by specific derivative
Appearance Colorless to pale yellow viscous liquidColorless to pale yellow viscous liquid
Stereocenter Configuration C3 (S-configuration)C3 (R-configuration)
Direct Epoxide Product (S)-3,4-epoxy-1-butanol[4](R)-3,4-epoxy-1-butanol[4]
Primary API Application Statin side chains (e.g., Atorvastatin)[2]Oxazolidinone antibiotics[3]
Typical Target Enantiomeric Excess >98% ee>98% ee
Precursor Origin (S)-1,2,4-Butanetriol[5](R)-1,2,4-Butanetriol

References

  • [1] (S)-4-BROMO-1,3-BUTANEDIOL | 191354-42-4 - ChemicalBook. 1

  • [3] Process for the preparation of oxazolidinones and method of use thereof (CA2464109A1) - Google Patents. 3

  • [2] Asymmetric Synthesis of Atorvastatin Calcium via Intramolecular Oxidative Oxygen‐nucleophilic Bromocyclization - ResearchGate. 2

  • [5] (S)-1,2,4-Butanetriol | 42890-76-6 - Benchchem. 5

  • [4] An Efficient Synthesis of (R)- and (S)-3,4-Epoxy-1-butanol (Feringa et al.) - ResearchGate.4

Sources

Validation

A Tale of Two Halogens: A Comparative Guide to (3S)-4-bromo-1,3-butanediol and its Chloro Analog in Asymmetric Synthesis

For the discerning researcher in asymmetric synthesis, the choice of chiral building blocks is paramount to achieving desired stereochemical outcomes and reaction efficiencies. Among the versatile C4 chiral pool, (3S)-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in asymmetric synthesis, the choice of chiral building blocks is paramount to achieving desired stereochemical outcomes and reaction efficiencies. Among the versatile C4 chiral pool, (3S)-4-halo-1,3-butanediols serve as pivotal intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products.[1] This guide provides an in-depth comparison of (3S)-4-bromo-1,3-butanediol and its chloro analog, (3S)-4-chloro-1,3-butanediol, focusing on their relative reactivity and practical applications in asymmetric synthesis. By understanding the nuanced differences imparted by the halogen substituent, researchers can make more informed decisions in their synthetic strategies.

The Decisive Role of the Halogen: A Physicochemical and Reactivity Overview

The fundamental difference between the bromo and chloro analogs lies in the nature of the carbon-halogen bond. The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond. Consequently, the bromide ion is a superior leaving group compared to the chloride ion because it is a weaker base and can better stabilize the negative charge.[2] This seemingly subtle distinction has profound implications for the reactivity of these molecules in nucleophilic substitution reactions, which are central to their utility in asymmetric synthesis.

In a typical SN2 reaction, the rate-determining step involves the backside attack of a nucleophile and the simultaneous departure of the leaving group. A better leaving group facilitates a lower activation energy for the transition state, leading to a faster reaction rate.[3] Therefore, (3S)-4-bromo-1,3-butanediol is expected to be significantly more reactive than (3S)-4-chloro-1,3-butanediol under identical reaction conditions.

Property(3S)-4-bromo-1,3-butanediol(3S)-4-chloro-1,3-butanediolRationale for Difference
Molecular Weight 169.01 g/mol 124.56 g/mol [4][5]Bromine is a heavier atom than chlorine.
Reactivity in SN2 HigherLowerBromide is a better leaving group than chloride.[2]
C-X Bond Strength WeakerStrongerThe C-Br bond is weaker than the C-Cl bond.[6]
Leaving Group Ability ExcellentGoodThe bromide ion is a weaker base and can better stabilize a negative charge.
Typical Reaction Conditions Milder (e.g., lower temperatures, shorter reaction times)Harsher (e.g., higher temperatures, longer reaction times)To compensate for the lower reactivity of the C-Cl bond.

Navigating the Synthetic Landscape: Strategic Selection of the Halo-Analog

The choice between the bromo and chloro analog is not merely a matter of reaction speed; it is a strategic decision that can influence yield, selectivity, and compatibility with other functional groups in the molecule.

When to Choose (3S)-4-bromo-1,3-butanediol:

The higher reactivity of the bromo compound makes it the preferred choice for reactions where:

  • Mild reaction conditions are crucial: To avoid the decomposition of sensitive functional groups elsewhere in the molecule.

  • A less reactive nucleophile is employed: The better leaving group ability of bromide can compensate for a weaker nucleophile.

  • Faster reaction times are desired: To improve throughput and efficiency in a multi-step synthesis.

A prime example is the intramolecular cyclization to form (S)-3,4-epoxy-1-butanol, a valuable chiral epoxide intermediate. Under basic conditions, the hydroxyl group at C-3 acts as an internal nucleophile, displacing the halogen at C-4. With the bromo-analog, this reaction can often be achieved at lower temperatures and with weaker bases, minimizing side reactions.

When to Choose (3S)-4-chloro-1,3-butanediol:

Despite its lower reactivity, the chloro analog offers distinct advantages in certain scenarios:

  • Greater stability and shelf-life: The stronger C-Cl bond can make the molecule less prone to degradation during storage.

  • Cost-effectiveness: Chloro-containing starting materials are often less expensive than their bromo counterparts.

  • Stepwise functionalization: In molecules with multiple reactive sites, the lower reactivity of the C-Cl bond can allow for selective reaction at other positions while leaving the chloro-group intact for a subsequent transformation.

For instance, if a synthetic route requires an initial reaction at the primary hydroxyl group of the diol, the more robust chloro-analog might be preferable to prevent premature cyclization or other unwanted side reactions involving the halogen.

Experimental Protocols: A Case Study in Chiral Epoxide Formation

The intramolecular cyclization of (3S)-4-halo-1,3-butanediols to (S)-3,4-epoxy-1-butanol is a representative transformation that highlights the practical differences between the bromo and chloro analogs.

Synthesis of (S)-4-Chloro-1,3-butanediol

A common route to (S)-4-chloro-1,3-butanediol involves the stereoselective reduction of a corresponding ester, such as ethyl (S)-4-chloro-3-hydroxybutyrate.[7]

Protocol:

  • To a solution of ethyl (S)-4-chloro-3-hydroxybutyrate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), add sodium borohydride (NaBH4) (2-3 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl) at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (S)-4-chloro-1,3-butanediol.

Intramolecular Cyclization to (S)-3,4-Epoxy-1-butanol

Caption: Comparative workflow for epoxide formation.

Protocol using (3S)-4-bromo-1,3-butanediol (Predicted):

  • Dissolve (3S)-4-bromo-1,3-butanediol (1 equivalent) in a suitable solvent like methanol or THF.

  • Add a mild base such as potassium carbonate (K2CO3) (1.5 equivalents).

  • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

  • Once the starting material is consumed, filter the solid and concentrate the filtrate.

  • Purify the resulting (S)-3,4-epoxy-1-butanol, likely by distillation under reduced pressure.

Protocol using (3S)-4-chloro-1,3-butanediol:

  • Dissolve (3S)-4-chloro-1,3-butanediol (1 equivalent) in a suitable solvent.

  • Add a stronger base such as sodium hydroxide (NaOH) (1.5 equivalents).

  • The reaction may require heating to 40-60 °C for 12-24 hours to proceed to completion.

  • Workup would be similar to the bromo-analog, involving neutralization, extraction, and purification.

The necessity for a stronger base and higher temperature for the chloro-analog underscores its lower reactivity.

Decision-Making Framework for Halogen Selection

The following diagram provides a simplified decision-making framework for selecting the appropriate halo-analog in a synthetic plan.

G start Synthetic Goal q1 Are there sensitive functional groups in the substrate? start->q1 q2 Is a highly reactive nucleophile being used? q1->q2 No bromo Choose (3S)-4-bromo-1,3-butanediol q1->bromo Yes q3 Is reaction speed a critical factor? q2->q3 No chloro Consider (3S)-4-chloro-1,3-butanediol q2->chloro Yes q3->bromo Yes q3->chloro No

Caption: A decision tree for selecting the optimal halo-analog.

Conclusion

In the nuanced world of asymmetric synthesis, the choice between (3S)-4-bromo-1,3-butanediol and its chloro analog is a strategic one, guided by the principles of chemical reactivity. The bromo-derivative, with its superior leaving group, offers the advantage of higher reactivity, enabling milder reaction conditions and faster transformations. Conversely, the chloro-analog provides a more stable and often more economical alternative, with its attenuated reactivity being advantageous in specific synthetic contexts. By carefully considering the nature of the nucleophile, the presence of other functional groups, and the overall goals of the synthetic route, researchers can harness the distinct properties of each of these valuable chiral building blocks to achieve their desired molecular architecture with precision and efficiency.

References

  • Nucleophilic Substitution Reactions. (n.d.). [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. [Link]

  • Google Patents. (n.d.). EP0761663A1 - Process for preparing optically active 3-hydroxy furan compounds.
  • YouTube. (2012, June 21). Organic Chemistry - Nucleophilic Substitution Reactions (3) - SN1. [Link]

  • Chemistry LibreTexts. (2020, July 1). 9.2: Common nucleophilic substitution reactions. [Link]

  • Significantly Enhanced Reactivities of the Nucleophilic Substitution Reactions in Ionic Liquid. (n.d.). [Link]

  • Pharmaffiliates. (n.d.). CAS No : 139013-68-6 | Product Name : (3S)-4-Chlorobutane-1,3-diol. [Link]

  • Inxight Drugs. (n.d.). 4-Chloro-1,3-butanediol, (3S)-. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • Dehydrogenative cyclization of 1,4-butanediol over copper-based catalyst. (n.d.). [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Diol synthesis by addition and hydration. [Link]

  • Ataman Kimya. (n.d.). 1,3-BUTANEDIOL. [Link]

  • Wikipedia. (n.d.). 1,3-Butanediol. [Link]

  • Organic Syntheses. (2018, August 10). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]

  • Green Chemistry (RSC Publishing). (n.d.). One-pot synthesis of 1,3-butanediol by 1,4-anhydroerythritol hydrogenolysis over a tungsten-modified platinum on silica catalyst. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). A chiral phosphoric acid catalyst for asymmetric construction of 1,3-dioxanes. [Link]

  • ResearchGate. (n.d.). Metabolic pathways for the production of 1,3-butanediol (1,3-BDO). Two.... [Link]

  • YouTube. (2007, September 25). Organic Chemistry - Mechanism of Diol Cyclization. [Link]

  • Moodle@Units. (n.d.). Applications of Sharpless asymmetric epoxidation in total synthesis. [Link]

  • NIST WebBook. (n.d.). 1,3-Butanediol. [Link]

  • MDPI. (2023, May 1). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. [Link]

  • Tohoku University. (2018, April 3). Two-Pot Synthesis of Chiral 1,3-syn-Diols through Asymmetric Organocatalytic Aldol and Wittig Reactions Followed by Domino Hemiacetal/Oxy-Michael Reactions. [Link]

Sources

Comparative

A Comparative Guide to GC-MS Method Validation for Impurity Profiling of (3S)-4-bromo-1,3-butanediol

Guide Objective: This document provides a comprehensive, in-depth guide for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the impurity profiling of (3S)-4-bromo-1,3-butanediol. It offers a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide Objective: This document provides a comprehensive, in-depth guide for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the impurity profiling of (3S)-4-bromo-1,3-butanediol. It offers a comparative analysis against alternative techniques and is intended for researchers, analytical scientists, and professionals in drug development and quality control.

Introduction: The Critical Role of Impurity Profiling

(3S)-4-bromo-1,3-butanediol is a vital chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As with any API, the presence of unwanted impurities—arising from the manufacturing process, degradation, or storage—can significantly impact the efficacy and safety of the final drug product.[1][2][3] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control and characterization of these impurities.[1][4]

The unique stereochemistry of (3S)-4-bromo-1,3-butanediol means that stereoisomers, particularly the (3R) enantiomer, are considered impurities and must be carefully monitored.[2][5] This guide details a robust validation framework for a GC-MS method, a powerful technique for separating and identifying volatile and semi-volatile compounds, tailored for this specific analytical challenge.

Part 1: The Analytical Challenge & The GC-MS Approach

The analysis of (3S)-4-bromo-1,3-butanediol presents several analytical hurdles:

  • Polarity: The two hydroxyl (-OH) groups make the molecule highly polar, leading to poor peak shape and potential adsorption on standard GC columns.[6]

  • Thermal Lability: Brominated compounds and diols can be susceptible to thermal degradation in the high temperatures of the GC inlet and column.[7][8]

  • Volatility: While a small molecule, its polarity reduces its natural volatility, which is essential for GC analysis.[9]

To overcome these challenges, a crucial sample preparation step is required: derivatization . By chemically modifying the analyte, we can create a derivative that is more suitable for GC analysis.

The Power of Silylation

Silylation is a common and effective derivatization technique where active hydrogens, such as those in hydroxyl groups, are replaced by a trimethylsilyl (TMS) group.[10][11] This process:

  • Increases Volatility: By masking the polar -OH groups, the derivative becomes less polar and more volatile.[9][10]

  • Enhances Thermal Stability: The resulting TMS ethers are generally more stable at high temperatures.[9][10]

  • Improves Chromatography: Produces sharper, more symmetrical peaks, leading to better resolution and sensitivity.

A common silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).

Proposed GC-MS Method Protocol

This section outlines the experimental conditions for the impurity profiling of derivatized (3S)-4-bromo-1,3-butanediol.

1. Sample Preparation (Silylation Protocol)

  • Accurately weigh approximately 10 mg of the (3S)-4-bromo-1,3-butanediol sample into a 2 mL autosampler vial.

  • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

  • Add 200 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Instrumental Conditions

ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise electronic pneumatic control for reproducible retention times.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA low-polarity phase ideal for separating a wide range of compounds.
Inlet Temperature 250°CBalances efficient volatilization with minimizing thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading from the main component, allowing for better resolution of trace impurities.
Injection Volume 1 µLStandard volume for quantitative analysis.
Carrier Gas Helium at 1.2 mL/min (Constant Flow)Inert carrier gas providing good chromatographic efficiency.
Oven Program Initial 60°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)A temperature gradient to separate compounds with different boiling points.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Source Temperature 230°COptimized to maintain ion integrity.
Quadrupole Temp 150°CStandard operating temperature.
Acquisition Mode Full Scan (m/z 40-550)Allows for the identification of unknown impurities by comparing their mass spectra to libraries (e.g., NIST).

Part 2: A Systematic Guide to Method Validation (ICH Q2(R1) Framework)

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[12][13][14] The following parameters, based on the ICH Q2(R1) guideline, must be assessed for an impurity quantification method.[12][15][16]

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation process, ensuring all critical parameters are systematically evaluated.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Finalization Dev Develop Protocol (Sample Prep, GC-MS) Specificity Specificity (Discrimination from matrix) Dev->Specificity Linearity Linearity & Range (R² > 0.99) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Robustness Robustness (Deliberate variations) LOD_LOQ->Robustness Report Validation Report (Summarize Data) Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: Logical workflow for GC-MS method validation per ICH Q2(R1).

Specificity

Objective: To demonstrate that the method can unequivocally assess the target impurities in the presence of other components, such as the main compound, other impurities, or matrix components.

Protocol:

  • Analyze a blank solvent to check for interferences.

  • Analyze a sample of the main compound ((3S)-4-bromo-1,3-butanediol) without any known impurities.

  • Analyze a sample spiked with known, structurally similar impurities (e.g., the (3R)-enantiomer, starting materials, or known degradation products).

  • Compare the chromatograms to ensure that the impurity peaks are well-resolved from the main peak and any other signals. Peak purity analysis using MS data can further confirm specificity.

Acceptance Criteria: Impurity peaks must be free from co-elution with other components and demonstrate baseline resolution (R > 1.5).

Linearity and Range

Objective: To verify that the instrument's response is directly proportional to the concentration of the impurity over a specified range.

Protocol:

  • Prepare a stock solution of a known impurity standard.

  • Create a series of at least five calibration standards by diluting the stock solution. The range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit for the impurity (e.g., if the limit is 0.1%, the range could be 0.05% to 0.12%).

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Illustrative Data:

Concentration (µg/mL)Avg. Peak Area
1.0 (LOQ)5,500
2.513,000
5.025,500
7.538,000
10.0 (100%)51,000
12.0 (120%)60,500

Acceptance Criteria:

  • Correlation coefficient (R²) ≥ 0.99.

  • The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Objective: To determine the closeness of the measured value to the true value. This is often assessed using a recovery study.

Protocol:

  • Prepare a sample of the main compound.

  • Spike the sample with a known amount of the impurity standard at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare each level in triplicate and analyze.

  • Calculate the percentage recovery for each sample.

Illustrative Data:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50%5.04.9599.0%
100%10.010.12101.2%
150%15.014.8899.2%

Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 80-120% for impurity analysis.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval with the same analyst and equipment.

  • Intermediate Precision: Assesses variations within the same lab (e.g., different days, different analysts, different equipment).

Protocol:

  • Repeatability: Prepare six individual samples of the main compound spiked with the impurity at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements and for the combined data.

Illustrative Data:

Parameter%RSD (Day 1, Analyst 1)%RSD (Day 2, Analyst 2)
Repeatability1.8%2.1%
Intermediate Precision-2.5% (Combined)

Acceptance Criteria: The %RSD should not exceed a pre-defined limit, often ≤15% for impurities at low concentrations.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective:

  • LOD: The lowest amount of an analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.

Protocol (Signal-to-Noise Approach):

  • Prepare a series of progressively more dilute solutions of the impurity standard.

  • Inject them and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • LOD: S/N ratio ≥ 3:1.

  • LOQ: S/N ratio ≥ 10:1. The precision (%RSD) at the LOQ should also meet acceptance criteria.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small changes to the method, one at a time. Examples include:

    • GC oven temperature (± 2°C).

    • Carrier gas flow rate (± 5%).

    • Inlet temperature (± 5°C).

  • Analyze a standard sample under each modified condition.

  • Evaluate the impact on retention time, peak area, and resolution.

Acceptance Criteria: The results should remain within the acceptance criteria for precision and accuracy, demonstrating the method's reliability during routine use.

Part 3: Comparative Analysis of Analytical Techniques

While GC-MS is a powerful tool, it is essential to understand its performance relative to other available technologies for impurity profiling.[1][17][18]

FeatureGC-MS (with Derivatization)HPLC-UV/DADLC-MS
Principle Separation based on volatility/boiling point; detection by mass fragmentation.Separation based on polarity; detection by UV absorbance.Separation based on polarity; detection by mass-to-charge ratio.
Suitability for Analyte Excellent after derivatization to increase volatility and thermal stability.[9]Good, as the analyte is polar. However, it lacks a strong chromophore, potentially limiting sensitivity.[10]Excellent. Ideal for polar, non-volatile compounds without derivatization. Offers high sensitivity and specificity.[19][20]
Selectivity Very High. Mass spectra provide structural information, aiding in the identification of unknown impurities.Moderate. Relies on chromatographic resolution. Co-elution can be an issue.Very High. Provides both retention time and mass data, offering high confidence in identification.
Sensitivity High, especially in Selected Ion Monitoring (SIM) mode.Moderate to Low. Dependent on the impurity's UV absorbance.Very High. Generally the most sensitive technique for this type of analyte.
Chiral Separation Possible with a specialized chiral GC column.Possible and commonly done with a chiral HPLC column.Possible with a chiral column, combining chiral separation with mass identification.
Sample Throughput Moderate. Derivatization adds an extra step to sample preparation.High. Direct injection is often possible.High. Direct injection is often possible.
Cost & Complexity Moderate initial cost. Routine operation is well-established.Lower initial cost. Simpler operation.Higher initial cost and complexity.

Conclusion and Recommendations

The Gas Chromatography-Mass Spectrometry method, when coupled with a robust derivatization strategy like silylation, is a highly effective and reliable technique for the impurity profiling of (3S)-4-bromo-1,3-butanediol. Its high selectivity, provided by mass spectral data, is invaluable for the confident identification of both known and unknown impurities.

A thorough validation following the ICH Q2(R1) framework is not merely a regulatory requirement; it is a scientific necessity that ensures the method is accurate, precise, and robust for its intended purpose. The data generated provides a high degree of confidence in the quality and safety of the API.

While techniques like LC-MS offer superior sensitivity and are better suited for polar compounds without derivatization, GC-MS remains a cost-effective and powerful tool that is widely available in quality control laboratories. For routine analysis where sensitivity is adequate, a validated GC-MS method represents an excellent balance of performance, reliability, and accessibility.

References

  • Derivatization - Chemistry LibreTexts. (2023). Available at: [Link]

  • Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review - PMC. (n.d.). Available at: [Link]

  • Derivatization Methods in GC and GC/MS. (n.d.). Available at: [Link]

  • Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS - OSTI.GOV. (2021). Available at: [Link]

  • Evolution of ICH Q2 guideline (Validation of Analytical Procedures) - BioPharmaSpec. (2022). Available at: [Link]

  • Analysis of brominated dioxins and furans by high resolution gas chromatography/high resolution mass spectrometry | Request PDF. (n.d.). Available at: [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (2025). Available at: [Link]

  • GC Derivatization. (n.d.). Available at: [Link]

  • GC/MS analysis of small polar volatile molecules - Chromatography Forum. (2011). Available at: [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Available at: [Link]

  • Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. (2016). Available at: [Link]

  • Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC. (n.d.). Available at: [Link]

  • Development and comparison of chromatographic methods for the analysis of long chain diols and alkenones in biological materials and sediment - PubMed. (2017). Available at: [Link]

  • Recent trends in the impurity profile of pharmaceuticals - PMC. (n.d.). Available at: [Link]

  • Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. (2017). Available at: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Available at: [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (n.d.). Available at: [Link]

  • IMPURITY PROFILING OF DRUGS: A REVIEW - IJNRD. (2023). Available at: [Link]

  • A Review on Impurity Profiling In Pharmaceutical Substances. (2024). Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Available at: [Link]

  • Evaluating Impurities in Drugs (Part II of III) - Pharmaceutical Technology. (2026). Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Available at: [Link]

  • Detection of polar metabolites through the use of gas chromatography-mass spectrometry - Find an Expert - The University of Melbourne. (n.d.). Available at: [Link]

  • Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach - PMC. (2026). Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). Available at: [Link]

  • Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Available at: [Link]

  • Impurity Profiling in different analytical techniques. - IJNRD.org. (2024). Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Biocatalysts for (3S)-4-bromo-1,3-Butanediol Synthesis

Introduction: The Significance of Chiral Brominated Diols In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. (3S)-4-bromo-1,3-butanediol is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Brominated Diols

In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure building blocks is paramount. (3S)-4-bromo-1,3-butanediol is a valuable chiral synthon, with its stereochemistry being a critical determinant in the biological activity of target molecules. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing such chiral compounds, offering high selectivity under mild reaction conditions.[1][2] This guide provides a comprehensive comparison of various biocatalytic approaches for the synthesis of (3S)-4-bromo-1,3-butanediol and structurally related chiral halohydrins, offering a framework for selecting and optimizing a biocatalyst for this specific transformation.

The Biocatalytic Approach: Asymmetric Reduction of Prochiral Ketones

The most common biocatalytic route to (3S)-4-bromo-1,3-butanediol involves the asymmetric reduction of a prochiral ketone precursor, ethyl 4-bromo-3-oxobutanoate or a similar substrate. This reaction is typically catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which are often dependent on the nicotinamide cofactor NADPH.[3][4] The choice of biocatalyst—be it a whole-cell system or an isolated enzyme—and the strategy for cofactor regeneration are critical for an efficient and economically viable process.

Comparative Analysis of Biocatalysts

While direct comparative data for the synthesis of (3S)-4-bromo-1,3-butanediol is limited in publicly available literature, we can draw valuable insights from studies on the reduction of structurally analogous substrates, such as ethyl 4-chloro-3-oxobutanoate. The following tables summarize the performance of various biocatalysts in these related transformations, providing a solid baseline for benchmarking.

Table 1: Performance of Isolated/Recombinant Enzymes in the Synthesis of Chiral Halo-alcohols
Biocatalyst (Source)SubstrateCo-substrate/Cofactor RegenerationYield (%)Enantiomeric Excess (e.e.) (%)ConfigurationReference
Carbonyl Reductase (ChKRED20 mutant MC135)Ethyl 4-chloro-3-oxobutanoateIsopropanol95>99.5(S)[5]
Alcohol Dehydrogenase (Leifsonia sp.)Methyl 4-bromo-3-oxobutyrateNot specifiedHighHigh(S)[6]
β-keto ester reductase (Penicillium citrinum)Methyl 4-bromo-3-oxobutyrateNot specifiedHighHigh(S)[6]
Aldehyde Reductase (Sporobolomyces salmonicolor)Ethyl 4-chloro-3-oxobutanoateGlucose/Glucose Dehydrogenase95.486(R)
Table 2: Performance of Whole-Cell Biocatalysts in the Synthesis of Chiral Alcohols
Biocatalyst (Organism)SubstrateCo-substrateYield (%)Enantiomeric Excess (e.e.) (%)ConfigurationReference
E. coli expressing CpSADHRacemic 1,3-butanediol (Oxidation)Not specified48.4 (recovery)95(R)[7]
Candida parapsilosis IFO 1396Racemic 1,3-butanediol (Oxidation)Not specifiedHighHigh(R)[7]
E. coli expressing E. cloacae 2,3-BDHDiacetylGlucoseHigh>99(2S,3S)[8]
Geotrichum candidumKetoneNot specifiedHigh>99Not specified[9]

Expert Insights: The choice between an isolated enzyme and a whole-cell system involves a trade-off. Isolated enzymes offer higher purity and specific activity, simplifying downstream processing. However, they require costly purification and an external system for cofactor regeneration.[10][11] Whole-cell biocatalysts are generally less expensive to prepare and contain endogenous cofactor regeneration systems.[12][13] However, they may have lower specific activity and the presence of other cellular enzymes can lead to side reactions.

Experimental Workflow: A Representative Protocol for Benchmarking

To objectively compare different biocatalysts, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for a typical screening experiment.

Diagram of the Experimental Workflow

Biocatalyst Benchmarking Workflow cluster_Preparation Preparation cluster_Reaction Reaction Setup & Execution cluster_Analysis Analysis A Prepare Buffer & Reagents D Dispense Buffer, Co-substrate & Cofactor A->D B Prepare Substrate Stock Solution F Initiate Reaction with Substrate B->F C Culture & Harvest Whole Cells / Prepare Enzyme Solution E Add Biocatalyst (Whole Cells or Enzyme) C->E D->E E->F G Incubate at Controlled Temperature & Agitation F->G H Quench Reaction & Extract Product G->H I Analyze by Chiral GC/HPLC H->I J Calculate Conversion & Enantiomeric Excess I->J

Caption: A generalized workflow for benchmarking biocatalysts.

Detailed Protocol: Asymmetric Reduction of Ethyl 4-bromo-3-oxobutanoate

1. Preparation of Reagents and Biocatalyst:

  • Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.0).

  • Substrate Stock: Prepare a 1 M stock solution of ethyl 4-bromo-3-oxobutanoate in a suitable organic solvent (e.g., DMSO or isopropanol).

  • Cofactor Stock: Prepare a 20 mM stock solution of NADPH in the buffer.

  • Co-substrate Stock (for cofactor regeneration): Prepare a 1 M stock solution of glucose in the buffer.

  • Biocatalyst:

    • Whole Cells: Culture the microbial cells to the desired growth phase, harvest by centrifugation, and wash with buffer. Resuspend the cell pellet in the buffer to a specific concentration (e.g., 50 g/L wet cell weight).

    • Isolated Enzyme: Prepare a solution of the purified or commercially available ketoreductase and glucose dehydrogenase (if used for cofactor regeneration) in the buffer to a specific concentration (e.g., 1 mg/mL).

2. Reaction Setup (for a 1 mL final volume):

  • To a microcentrifuge tube, add:

    • 870 µL of 100 mM potassium phosphate buffer (pH 7.0).

    • 50 µL of 1 M glucose stock solution (final concentration: 50 mM).

    • 10 µL of 20 mM NADPH stock solution (final concentration: 0.2 mM).

  • Add 50 µL of the prepared biocatalyst (either whole-cell suspension or enzyme solution).

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding 20 µL of the 1 M substrate stock solution (final concentration: 20 mM).

3. Reaction and Analysis:

  • Incubate the reaction mixture at the chosen temperature with shaking (e.g., 200 rpm).

  • Take samples at regular time intervals (e.g., 1, 4, 8, and 24 hours).

  • Quench the reaction by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) and vortexing.

  • Centrifuge to separate the phases.

  • Analyze the organic phase by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentrations of the substrate and the (S)- and (R)-products.[14][15]

  • Calculate the percent conversion and enantiomeric excess (e.e.).

The Causality Behind Experimental Choices: A Deeper Dive

  • Choice of Buffer and pH: Phosphate buffer is commonly used as it provides good buffering capacity around neutral pH, which is optimal for many ketoreductases. The pH can significantly impact enzyme activity and stability and should be optimized for each specific biocatalyst.

  • Cofactor Regeneration: The high cost of NADPH necessitates its regeneration. The glucose/glucose dehydrogenase (GDH) system is a widely used and efficient method.[16] Isopropanol can also be used as a co-substrate, where the ketoreductase itself catalyzes the oxidation of isopropanol to acetone, regenerating NADPH.[16] This substrate-coupled system simplifies the reaction setup but may be less efficient and can be limited by enzyme inhibition from the acetone by-product.[1]

  • Solvent System: While many enzymatic reactions are performed in aqueous buffers, the low solubility of some organic substrates can be a limiting factor. The use of a co-solvent like isopropanol or a biphasic system can enhance substrate availability.[4]

  • Temperature and Agitation: These parameters are crucial for enzyme activity and mass transfer. The optimal temperature is a balance between maximizing reaction rate and maintaining enzyme stability. Adequate agitation ensures proper mixing of reactants and biocatalyst.

Enzymatic Reaction Pathway

Enzymatic_Reduction cluster_Reaction Asymmetric Reduction cluster_Cofactor Cofactor Regeneration Substrate Ethyl 4-bromo-3-oxobutanoate KRED Ketoreductase (KRED) Substrate->KRED Product (3S)-4-bromo-1,3-butanediol KRED->Product NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED H- GDH Glucose Dehydrogenase (GDH) NADP->GDH Regeneration GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: The enzymatic reduction of the prochiral ketone to the chiral diol.

Conclusion and Future Outlook

This guide provides a framework for the systematic benchmarking of biocatalysts for the synthesis of (3S)-4-bromo-1,3-butanediol. While direct comparative data is emerging, the principles and protocols outlined here, based on analogous transformations, offer a robust starting point for researchers. The continued exploration of novel enzymes through protein engineering and the optimization of reaction conditions will undoubtedly lead to even more efficient and selective biocatalytic routes to this and other valuable chiral building blocks.[17][18]

References

  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications. Available at: [Link]

  • Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. ACS Catalysis. Available at: [Link]

  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Catalysis. Available at: [Link]

  • Highly stereoselective biocatalytic reduction of alpha-halo ketones. Almac. Available at: [Link]

  • Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. Organic Process Research & Development. Available at: [Link]

  • Biocatalytic reduction of halogenated ketones 1-7a with E. coli ADH-A... ResearchGate. Available at: [Link]

  • Regeneration of Cofactors for Enzyme Biocatalysis. Zhao Group @ UIUC. Available at: [Link]

  • Biocatalytic reduction of ketones in a secondary school laboratory. Journal of Chemical Education. Available at: [Link]

  • Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. PMC. Available at: [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Nature Protocols. Available at: [Link]

  • Recent trends in whole cell and isolated enzymes in enantioselective synthesis. Semantic Scholar. Available at: [Link]

  • New alcohol dehydrogenases for the synthesis of chiral compounds. PubMed. Available at: [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. Available at: [Link]

  • Biocatalytic Enantioselective Synthesis of Chiral β-Hydroxy Nitriles Using Cyanohydrins as Cyano Sources. ACS Catalysis. Available at: [Link]

  • Coupling metal and whole-cell catalysis to synthesize chiral alcohols. PMC. Available at: [Link]

  • Recent trends in whole cell and isolated enzymes in enantioselective synthesis. ResearchGate. Available at: [Link]

  • Recent trends in whole cell and isolated enzymes in enantioselective synthesis. Semantic Scholar. Available at: [Link]

  • Enantioselective, Organocatalytic Reduction of Ketones using Bifunctional Thiourea-Amine Catalysts. Organic Letters. Available at: [Link]

  • Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and. Diva-portal.org. Available at: [Link]

  • Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase. Organic Letters. Available at: [Link]

  • Ketoreductase enzymes and uses thereof. Google Patents.
  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]

  • Enantioselective reduction of ketones. Wikipedia. Available at: [Link]

  • Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20. PubMed. Available at: [Link]

  • Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. PubMed. Available at: [Link]

  • Biocatalytic reduction of ketones by a semi-continuous flow process using supercritical carbon dioxide. Chemical Communications. Available at: [Link]

  • Biocatalytic production of (S)-4-bromo-3-hydroxybutyrate and structurally related chemicals and their applications. PubMed. Available at: [Link]

  • Ketoreductase-catalyzed dynamic reductive kinetic resolution of sterically hindered 2-aryl-1,5-benzothiazepin-3,4(2H,5H)-diones: asymmetric synthesis of a key diltiazem precursor and its analogues. Green Chemistry. Available at: [Link]

  • Industrial production of (R)-1,3-butanediol by new biocatalysts. ResearchGate. Available at: [Link]

  • Heterologous Expression of Ketoreductase ChKRED20 Mutant in Pichia pastoris and Bioreductive Production of (R)-1, 3-Butanediol. MDPI. Available at: [Link]

  • Biocatalytic production of (2S,3S)-2,3-butanediol from diacetyl using whole cells of engineered Escherichia coli. PubMed. Available at: [Link]

  • Engineering biology for sustainable 1,4-butanediol synthesis. University of Edinburgh Research Explorer. Available at: [Link]

  • One-pot synthesis of 1,3-butanediol by 1,4-anhydroerythritol hydrogenolysis over a tungsten-modified platinum on silica catalyst. Green Chemistry. Available at: [Link]

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Comparative

comparative stability of 1,3-Butanediol,4-bromo-, (3S)- under acidic vs basic conditions

An In-Depth Technical Guide to the Comparative Stability of (3S)-4-bromo-1,3-butanediol Under Acidic vs. Basic Conditions Introduction (3S)-4-bromo-1,3-butanediol is a chiral building block of significant interest in the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Comparative Stability of (3S)-4-bromo-1,3-butanediol Under Acidic vs. Basic Conditions

Introduction

(3S)-4-bromo-1,3-butanediol is a chiral building block of significant interest in the pharmaceutical industry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Understanding the chemical stability of such intermediates is a cornerstone of robust process development and formulation design. Forced degradation studies, which involve exposing a compound to stress conditions like extreme pH, light, and temperature, are essential for identifying potential degradation pathways and establishing the inherent stability of a molecule.[1][2] This guide provides a detailed comparison of the stability of (3S)-4-bromo-1,3-butanediol under acidic and basic conditions, grounded in mechanistic principles and supported by a robust experimental framework. The primary finding is the compound's pronounced instability in basic media due to a facile intramolecular cyclization, contrasting with its relative stability under acidic conditions.

Mechanistic Pathways of Degradation

The structural features of (3S)-4-bromo-1,3-butanediol—a primary alkyl bromide and two hydroxyl groups—dictate its reactivity under different pH regimes.

Under Basic Conditions: Intramolecular SN2 Cyclization

In the presence of a base, the molecule undergoes a rapid intramolecular SN2 reaction, a variant of the Williamson ether synthesis.[3][4]

  • Deprotonation: The base, such as sodium hydroxide (NaOH), abstracts a proton from one of the hydroxyl groups. The 1-hydroxyl group is sterically more accessible and its deprotonation leads to the major pathway. This acid-base reaction forms a nucleophilic alkoxide ion.

  • Intramolecular Attack: The newly formed alkoxide attacks the adjacent carbon atom bearing the bromine atom. This backside attack displaces the bromide leaving group.[5]

  • Ring Formation: The result is the formation of a stable, five-membered cyclic ether, (S)-3-hydroxytetrahydrofuran, a valuable pharmaceutical intermediate in its own right.[6][7][8][9]

This reaction is highly efficient and is the dominant degradation pathway under basic conditions.

Caption: Intramolecular cyclization under basic conditions.

Under Acidic Conditions: Potential for Dehydration

Under acidic conditions, the degradation mechanism is fundamentally different and generally much slower. The most probable pathway involves acid-catalyzed dehydration.

  • Protonation: An acid, such as hydrochloric acid (HCl), protonates one of the hydroxyl groups, converting it into a better leaving group (water).[10]

  • Loss of Water: The departure of a water molecule can lead to the formation of a carbocation intermediate.

  • Elimination: A subsequent elimination of a proton from an adjacent carbon would form an alkene.

This pathway typically requires significant energy input (heat) to proceed at an appreciable rate.[11][12] Compared to the rapid base-catalyzed cyclization, (3S)-4-bromo-1,3-butanediol is expected to exhibit far greater stability in an acidic environment.

Caption: Acid-catalyzed dehydration pathway.

Experimental Design: A Forced Degradation Protocol

To empirically validate these mechanistic hypotheses, a forced degradation study is essential.[13] The following protocol outlines a robust approach to compare the stability of (3S)-4-bromo-1,3-butanediol.

cluster_workflow Forced Degradation Experimental Workflow prep 1. Sample Preparation Prepare stock solution of (3S)-4-bromo-1,3-butanediol stress 2. Application of Stress Conditions prep->stress stress_acid Acidic 0.1 M HCl stress->stress_acid stress_base Basic 0.1 M NaOH stress->stress_base stress_neutral Neutral DI Water stress->stress_neutral incubate 3. Incubation Constant Temperature (e.g., 50°C) sample 4. Time-Point Sampling (e.g., 0, 8, 24, 48 hrs) incubate->sample quench 5. Quenching Neutralize samples to halt reaction sample->quench analyze 6. Analysis HPLC-UV for quantification GC-MS for identification quench->analyze stress_acid->incubate stress_base->incubate stress_neutral->incubate

Caption: Workflow for the comparative stability study.

Methodology
  • Materials & Reagents:

    • (3S)-4-bromo-1,3-butanediol (high purity)

    • 0.1 M Hydrochloric Acid (HCl)[1]

    • 0.1 M Sodium Hydroxide (NaOH)[1]

    • Deionized Water (for neutral control)

    • HPLC-grade Acetonitrile and Water

    • (S)-3-hydroxytetrahydrofuran analytical standard

  • Protocol Steps:

    • Preparation: A stock solution of (3S)-4-bromo-1,3-butanediol is prepared in a 50:50 acetonitrile/water mixture to ensure solubility.

    • Stress Application: The stock solution is aliquoted into three separate sets of vials. To these, equal volumes of 0.1 M HCl, 0.1 M NaOH, and deionized water are added, respectively.

    • Incubation: All samples are incubated in a temperature-controlled chamber at 50°C to accelerate degradation.

    • Sampling: Aliquots are withdrawn from each set at predetermined time points (e.g., 0, 4, 8, 24, and 48 hours).

    • Quenching: Immediately after sampling, the acidic aliquots are neutralized with NaOH, and the basic aliquots are neutralized with HCl to stop the degradation process.

    • Analysis: All samples are analyzed by a stability-indicating HPLC-UV method to quantify the remaining percentage of the parent compound. Gas Chromatography-Mass Spectrometry (GC-MS) is employed to identify the volatile degradation products, particularly the expected (S)-3-hydroxytetrahydrofuran.[14][15]

Anticipated Results and Discussion

The experimental data are expected to clearly demonstrate the differential stability of the molecule.

ConditionTime (hours)% (3S)-4-bromo-1,3-butanediol Remaining (Hypothetical)Major Degradation Product
Neutral (Control) 0100%-
48>99%Not Applicable
Acidic (0.1 M HCl) 0100%-
48>95%Minor dehydration products
Basic (0.1 M NaOH) 0100%-
4<10%(S)-3-hydroxytetrahydrofuran
8<1%(S)-3-hydroxytetrahydrofuran
Discussion
  • Basic Conditions: Rapid and extensive degradation is anticipated. The primary peak in the chromatogram corresponding to the parent compound will diminish quickly, with a concurrent increase in a new peak identified by GC-MS and retention time comparison as (S)-3-hydroxytetrahydrofuran. This confirms the intramolecular SN2 cyclization as the swift and predominant degradation pathway.

  • Acidic Conditions: The compound is expected to show high stability. Only minimal degradation, likely less than 5%, is expected even after 48 hours at elevated temperatures. This indicates that the acid-catalyzed dehydration pathway is significantly less favorable and requires more forcing conditions than the base-catalyzed cyclization.

  • Neutral Conditions: No significant degradation is expected, establishing a baseline for the stability of the molecule in the absence of pH-related stress.

Conclusion and Recommendations

This guide demonstrates through mechanistic analysis and a proposed experimental framework that (3S)-4-bromo-1,3-butanediol is highly unstable under basic conditions, readily cyclizing to form (S)-3-hydroxytetrahydrofuran. Conversely, it exhibits substantial stability in acidic media.

For researchers, scientists, and drug development professionals, the implications are clear:

  • Process Chemistry: Synthesis and purification steps involving (3S)-4-bromo-1,3-butanediol must strictly avoid basic reagents and conditions to prevent unintended cyclization and yield loss.

  • Formulation Development: When considering this molecule or its derivatives for inclusion in a final drug product, formulations should be buffered to be neutral or slightly acidic to ensure long-term stability and shelf-life.[1]

  • Analytical Method Development: When developing stability-indicating methods, analysts must ensure the method can separate the parent peak from the primary basic degradant, (S)-3-hydroxytetrahydrofuran.

By understanding these fundamental stability characteristics, professionals can mitigate risks, optimize processes, and develop safer and more effective pharmaceutical products.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Scientech. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn. [Link]

  • Halohydrins from Alkenes. (2024, November 7). Chemistry Steps. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • Quantitation of 1,3-butanediol and its acidic metabolites by gas chromatography-mass spectrometry. (n.d.). PubMed. [Link]

  • 3-Hydroxytetrahydrofuran. (n.d.). Wikipedia. [Link]

  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. [Link]

  • Synthesis of Halohydrin. (n.d.). BYJU'S. [Link]

  • Preparation method of (S)-3-hydroxytetrahydrofuran. (2018, April 20). Eureka | Patsnap. [Link]

  • BASE PROMOTED CYLIZATION OF HALOHYDRINS I PROBLEM. (2012, October 27). YouTube. [Link]

  • Ch16: HO-C-C-X => epoxide. (n.d.). University of Calgary. [Link]

  • CHEM 2325 Module 10: Preparation of Epoxide via Cyclization of Halohydrin. (2024, June 17). YouTube. [Link]

  • Process for the preparation of 3-hydroxytetrahydrofuran. (n.d.).
  • Process for the efficient preparation of 3-hydroxytetrahydrofuran. (n.d.).
  • Method of determination of 1,2-propanediol and 2,3-butanediol. (2017, June 2). OIV. [Link]

  • Direct Conversion of 1,3-Butanediol to 1,3-Butadiene over ZSM-22 Catalysts: Influence of the Si/Al Ratio. (2025, July 5). MDPI. [Link]

  • Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts. (n.d.). Royal Society of Chemistry. [Link]

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Validation

spectroscopic validation of 1,3-Butanediol,4-bromo-, (3S)- reaction products

Spectroscopic Validation of 1,3-Butanediol, 4-bromo-, (3S)- Reaction Products: A Comparative Analytical Guide Executive Summary As a Senior Application Scientist in pharmaceutical development, I frequently encounter the...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of 1,3-Butanediol, 4-bromo-, (3S)- Reaction Products: A Comparative Analytical Guide

Executive Summary As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of validating chiral intermediates. (3S)-4-Bromo-1,3-butanediol (CAS: 191354-42-4) is a highly versatile, stereocenter-bearing C4 building block used extensively in the synthesis of active pharmaceutical ingredients (APIs), such as statin side-chains and antiretroviral precursors (). Unlike non-chiral precursors that require complex late-stage asymmetric catalysis, this starting material pre-installs the critical C3 stereocenter.

However, its bifunctional nature—a primary bromide adjacent to a 1,3-diol system—allows for divergent synthetic pathways. The two most common transformations are intramolecular epoxidation to yield (S)-3,4-epoxy-1-butanol and intermolecular nucleophilic substitution to yield (3S)-4-azido-1,3-butanediol . This guide provides an authoritative, comparative framework for the spectroscopic validation (NMR, FTIR, LC-HRMS, and Chiral HPLC) of these reaction products, ensuring both regiochemical and stereochemical integrity.

Reaction Pathways & Mechanistic Causality

The presence of the C4-bromide adjacent to the C3-hydroxyl creates a kinetic branching point. Understanding the causality behind these pathways is essential for anticipating spectroscopic shifts.

  • Pathway A (Epoxidation): Under mildly basic conditions (e.g., NaOH, K₂CO₃), the C3-hydroxyl is deprotonated, triggering an intramolecular SN2 attack on the C4 carbon. This 3-exo-tet cyclization is kinetically extremely fast due to proximity, yielding the terminal epoxide with retention of the (S) configuration ().

  • Pathway B (Azidation): Under neutral or slightly acidic conditions in polar aprotic solvents (e.g., NaN₃ in DMF), intermolecular SN2 displacement of the primary bromide occurs. The C3-hydroxyl remains protonated and non-nucleophilic, preventing epoxide formation and yielding the azide.

ReactionPathways SM (3S)-4-Bromo-1,3-butanediol (Starting Material) Epoxide (S)-3,4-Epoxy-1-butanol (Product A) SM->Epoxide NaOH / H2O Intramolecular SN2 Azide (3S)-4-Azido-1,3-butanediol (Product B) SM->Azide NaN3 / DMF Intermolecular SN2

Reaction pathways of (3S)-4-bromo-1,3-butanediol yielding divergent chiral products.

Comparative Spectroscopic Validation (NMR & FTIR)

To objectively compare the success of either pathway, ¹H/¹³C NMR and FTIR are the primary diagnostic tools. The transformation from a bromohydrin to an epoxide or an azide induces distinct electronic shielding and dipole changes ().

Table 1: Key Spectroscopic Markers for Validation

Analytical Method(3S)-4-Bromo-1,3-butanediol (Starting Material)(S)-3,4-Epoxy-1-butanol (Product A)(3S)-4-Azido-1,3-butanediol (Product B)
¹H NMR (CDCl₃) C4-H₂: ~3.45 ppm (m, 2H)C3-H: ~4.00 ppm (m, 1H)C4-H₂: ~2.55, 2.80 ppm (dd, 2H)C3-H: ~3.10 ppm (m, 1H)C4-H₂: ~3.30 ppm (m, 2H)C3-H: ~3.90 ppm (m, 1H)
¹³C NMR (CDCl₃) C4: ~39.0 ppmC3: ~69.0 ppmC4: ~47.0 ppmC3: ~50.5 ppmC4: ~55.0 ppmC3: ~69.5 ppm
FTIR Broad O-H stretch (~3300 cm⁻¹)C-Br stretch (~650 cm⁻¹)Reduced O-H stretch (only C1-OH)Epoxide ring stretch (~1250 cm⁻¹)Broad O-H stretch (~3300 cm⁻¹)Strong N₃ stretch (~2100 cm⁻¹)
Mechanistic Causality of Spectroscopic Shifts:
  • Epoxide (Product A): The formation of the oxirane ring forces the C3 and C4 protons into a highly strained, electron-rich environment. The diamagnetic anisotropy of the epoxide ring causes a significant upfield shift of the C4 protons from ~3.45 ppm (deshielded by Br) to ~2.55/2.80 ppm. The ¹³C signal for C3 shifts dramatically from ~69 ppm to ~50.5 ppm, a definitive marker of epoxidation.

  • Azide (Product B): The replacement of bromine with an azide group causes a downfield shift in the C4 carbon from ~39 ppm to ~55 ppm due to the electronegativity and resonance of the azide nitrogen. FTIR provides the absolute confirmation via an intense, sharp absorption band at ~2100 cm⁻¹.

Step-by-Step Methodology: NMR Sample Preparation & Acquisition
  • Solvent Selection: Dissolve 15-20 mg of the purified reaction product in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Shimming & Tuning: Perform 3D gradient shimming to ensure a homogeneous magnetic field. Tune the probe for ¹H (400 MHz) and ¹³C (100 MHz) nuclei.

  • Acquisition Parameters: For ¹H, acquire 16 scans with a 30° pulse angle and a relaxation delay (D1) of 2 seconds. For ¹³C, acquire 512-1024 scans using proton decoupling (WALTZ-16) and a 45° pulse angle.

  • Self-Validation Check: Verify that the TMS peak is sharp and set to exactly 0.00 ppm. A broad TMS peak indicates poor shimming, which invalidates the resolution of critical multiplet couplings (e.g., the diagnostic epoxide doublet-of-doublets).

Exact Mass & Purity: LC-HRMS/MS Workflow

High-Resolution Mass Spectrometry (HRMS) provides the next tier of validation, confirming the exact molecular formula and ruling out dimeric or eliminated byproducts.

Table 2: LC-HRMS Exact Mass & Isotopic Signatures

CompoundMolecular FormulaExpected AdductExact Mass (m/z)Diagnostic Signature
Starting MaterialC₄H₉BrO₂[M+Na]⁺190.9678 / 192.9658Strict 1:1 isotopic doublet (⁷⁹Br / ⁸¹Br)
Product AC₄H₈O₂[M+Na]⁺111.0417Total loss of Br isotopic pattern
Product BC₄H₉N₃O₂[M+Na]⁺154.0587Total loss of Br isotopic pattern
Step-by-Step Methodology: LC-HRMS Validation
  • Mobile Phase Preparation: Prepare Solvent A (Water + 0.1% Formic Acid + 1 mM Ammonium Acetate) and Solvent B (Acetonitrile + 0.1% Formic Acid). Causality Note: Aliphatic diols and epoxides ionize poorly via standard ESI. Ammonium acetate is critical for promoting stable [M+NH₄]⁺ or[M+Na]⁺ adducts.

  • Gradient Elution: Use a C18 reverse-phase column. Run a linear gradient from 5% B to 95% B over 10 minutes at 0.4 mL/min.

  • Ionization (ESI+): Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and gas flow to 600 L/hr.

  • Self-Validation Check: Check the mass spectrum of the starting material control for the strict 1:1 ratio of m/z 190.9678 and 192.9658. If this isotopic signature is absent in the control, the ionization parameters are failing, and subsequent product spectra cannot be trusted.

Stereochemical Integrity: Chiral HPLC Workflow

A critical quality attribute (CQA) for (3S)-4-bromo-1,3-butanediol derivatives is the preservation of the C3 stereocenter. While base-catalyzed epoxidation proceeds with retention of configuration, harsh conditions or localized heating can cause ring-opening/closing cascades leading to racemization.

Step-by-Step Methodology: Chiral HPLC for e.e. Determination
  • Column Selection: Use a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H), which provides excellent chiral recognition for diols and epoxides via hydrogen bonding.

  • Mobile Phase: Hexane/Isopropanol (90:10 v/v) under isocratic conditions at 1.0 mL/min.

  • Detection Setup: Because aliphatic epoxides and azides lack strong UV chromophores, utilize an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector.

  • Self-Validation Check: Always inject a synthesized racemic standard of the product prior to the analytical run. This proves the column can baseline-resolve (Rs > 1.5) the enantiomers under the chosen mobile phase conditions. Only after this validation can a single peak in the sample run be genuinely attributed to high enantiomeric excess (>99.0% e.e.), rather than co-elution.

AnalyticalWorkflow cluster_0 Structural & Functional Validation cluster_1 Purity & Stereochemistry Sample Reaction Product Aliquot NMR 1H & 13C NMR (Regiochemistry) Sample->NMR FTIR FTIR Spectroscopy (Functional Group ID) Sample->FTIR HPLC Chiral HPLC (Enantiomeric Excess) Sample->HPLC MS LC-HRMS (Exact Mass) Sample->MS

Self-validating analytical workflow for spectroscopic and stereochemical verification.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL:[Link]

  • Feringa, B. L., de Lange, B., & de Jong, J. C. (1988). Asymmetric 1,4-additions to 5-alkoxy-2(5H)-furanones. Efficient synthesis of (R)- and (S)-3,4-epoxy-1-butanol. Tetrahedron, 44(23), 7213-7222. URL:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11214532, (3S)-4-Bromobutane-1,3-diol. URL:[Link]

Comparative

Evaluating the Cost-Efficiency of Synthetic Routes to (3S)-1,3-Butanediol, 4-bromo-: A Comparative Guide

Introduction (3S)-1,3-Butanediol, 4-bromo- is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds. Its stereodefined structure, featuring both a secondary alcohol and a primary brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(3S)-1,3-Butanediol, 4-bromo- is a valuable chiral building block in the synthesis of a variety of pharmaceutical compounds. Its stereodefined structure, featuring both a secondary alcohol and a primary bromide, makes it an important intermediate for the construction of complex molecular architectures. The cost-effective and scalable synthesis of this enantiomerically pure compound is therefore of significant interest to researchers and professionals in drug development and manufacturing. This guide provides an in-depth comparison of several synthetic routes to (3S)-1,3-Butanediol, 4-bromo-, evaluating them based on cost-efficiency, scalability, and overall practicality. We will delve into the underlying chemistry of each approach, providing experimental data and protocols to support our analysis.

The Precursor: (S)-1,3-Butanediol

The most direct precursor to (3S)-1,3-Butanediol, 4-bromo- is (S)-1,3-butanediol. Therefore, the cost and efficiency of producing this chiral diol are critical factors in the overall economic viability of any synthetic route. We will first explore and compare two primary strategies for obtaining (S)-1,3-butanediol: biocatalytic asymmetric reduction and enzymatic kinetic resolution.

Route 1: Biocatalytic Asymmetric Reduction of 4-Hydroxy-2-butanone

This approach utilizes a prochiral starting material, 4-hydroxy-2-butanone, which is stereoselectively reduced to (S)-1,3-butanediol using a biocatalyst. A variety of microorganisms and isolated enzymes have been shown to catalyze this transformation.

Reaction Scheme:
Causality Behind Experimental Choices:

The choice of biocatalyst is paramount in this route. While many organisms can reduce ketones, achieving high enantioselectivity for the (S)-enantiomer is crucial. Specific strains of yeast and bacteria have been identified that express alcohol dehydrogenases (ADHs) with the desired stereopreference. For instance, certain reductases have been identified that can produce (S)-1,3-butanediol with high enantiomeric excess (e.e.). The use of whole-cell biocatalysts is often preferred for industrial applications as it circumvents the need for costly enzyme purification and cofactor regeneration. Glucose is commonly used as a co-substrate to regenerate the NADPH or NADH cofactors required by the reductases.

Experimental Protocol: Asymmetric Reduction using a Recombinant E. coli
  • Inoculum Preparation: A culture of E. coli expressing a suitable (S)-selective alcohol dehydrogenase is grown overnight in a rich medium (e.g., LB broth) containing an appropriate antibiotic for plasmid maintenance.

  • Bioreduction: The cells are harvested and resuspended in a buffered solution (e.g., phosphate buffer, pH 7.0) containing glucose (as a cofactor regenerating source) and 4-hydroxy-2-butanone.

  • Reaction Monitoring: The reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the starting material and the enantiomeric excess of the product.

  • Work-up and Purification: Once the reaction is complete, the cells are removed by centrifugation. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The crude (S)-1,3-butanediol is purified by distillation or column chromatography.

Route 2: Enzymatic Kinetic Resolution of Racemic 1,3-Butanediol

This method starts with inexpensive racemic 1,3-butanediol and uses an enzyme to selectively acylate one of the enantiomers, allowing for the separation of the unreacted (S)-1,3-butanediol.

Reaction Scheme:
Causality Behind Experimental Choices:

Lipases are commonly employed for kinetic resolutions due to their stereoselectivity and stability in organic solvents. Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is a highly effective and widely used catalyst for this type of transformation.[1] Vinyl acetate is an excellent acyl donor as the byproduct, acetaldehyde, is volatile and easily removed, driving the reaction forward. The choice of solvent is also important; a non-polar solvent like hexane or toluene is typically used.

Experimental Protocol: Kinetic Resolution using Novozym 435
  • Reaction Setup: Racemic 1,3-butanediol, vinyl acetate, and immobilized lipase (e.g., Novozym 435) are combined in an appropriate organic solvent (e.g., toluene).

  • Reaction Monitoring: The reaction progress is monitored by GC or HPLC to determine the conversion and the enantiomeric excess of the remaining (S)-1,3-butanediol. The reaction is typically stopped at or near 50% conversion to maximize the yield and enantiomeric purity of the unreacted alcohol.

  • Work-up and Purification: The enzyme is removed by filtration. The solvent and excess vinyl acetate are removed under reduced pressure. The resulting mixture of (S)-1,3-butanediol and the acetylated (R)-enantiomer are separated by distillation or column chromatography.

Selective Bromination of (S)-1,3-Butanediol

Once enantiomerically pure (S)-1,3-butanediol is obtained, the next crucial step is the selective bromination of the primary hydroxyl group. This requires a reagent that can differentiate between the primary and secondary alcohols.

Reaction Scheme:
Causality Behind Experimental Choices:

Direct bromination with reagents like HBr can lead to a mixture of products and potential side reactions, including dehydration. A milder and more selective approach is often necessary. Triphenylphosphine dibromide (PPh3Br2), generated in situ from triphenylphosphine and bromine or N-bromosuccinimide, is a well-established reagent for the conversion of primary alcohols to alkyl bromides under mild conditions, often with high selectivity over secondary alcohols. The reaction proceeds via an Appel-type mechanism.

Experimental Protocol: Selective Bromination
  • Reaction Setup: (S)-1,3-butanediol is dissolved in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) containing a base (e.g., pyridine or imidazole) to neutralize the HBr byproduct. The solution is cooled in an ice bath.

  • Reagent Addition: A solution of triphenylphosphine dibromide in the same solvent is added dropwise to the cooled solution of the diol.

  • Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or GC.

  • Work-up and Purification: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield (3S)-4-bromo-1,3-butanediol.

Route 3: Synthesis from (S)-3-Hydroxy-γ-butyrolactone

An alternative strategy involves starting from a different chiral building block, (S)-3-hydroxy-γ-butyrolactone, which is commercially available or can be synthesized from L-malic acid.[2][3] This route involves the reductive opening of the lactone to the diol, followed by bromination.

Reaction Scheme:
Causality Behind Experimental Choices:

This route leverages a readily available and often inexpensive chiral starting material. The key transformations involve the reduction of the lactone to the corresponding diol, which can be achieved with a reducing agent like lithium borohydride or by a two-step procedure involving protection of the hydroxyl group, reduction of the ester, and deprotection. The subsequent selective bromination would follow a similar logic as described above. A more direct route could involve the activation of the primary hydroxyl group (after lactone opening) followed by displacement with bromide.

Cost-Efficiency Comparison

ParameterRoute 1: Biocatalytic ReductionRoute 2: Kinetic ResolutionRoute 3: From (S)-3-Hydroxy-γ-butyrolactone
Starting Material Cost Moderate (4-hydroxy-2-butanone can be synthesized from inexpensive precursors)[4][5][6][7][8]Low (racemic 1,3-butanediol is a commodity chemical)[9]Moderate to High (depends on the source and purity of the lactone)[2]
Reagent/Catalyst Cost Low to Moderate (microorganisms are self-replicating; some enzymes can be expensive)High (immobilized lipases like Novozym 435 are costly but can be recycled)[10][11][12][13]Moderate (reducing agents and other reagents are standard)
Typical Yield High (>80% for the reduction step)[14]Moderate (theoretically limited to 50% for the desired enantiomer)Moderate to High (depends on the efficiency of the multi-step process)
Enantiomeric Purity High to Excellent (>99% e.e. achievable with optimized systems)[14]Excellent (>99% e.e. is common)[15]Excellent (starts with an enantiopure material)
Process Complexity Moderate (requires fermentation and biocatalysis expertise)Moderate (requires careful monitoring to stop at 50% conversion and separation of products)High (multi-step synthesis with protection/deprotection may be needed)
Scalability Good (fermentation processes are generally scalable)Good (batch processes are scalable, and continuous flow resolutions are possible)Moderate (multi-step chemical syntheses can be challenging to scale)
Waste Generation Moderate (biomass and aqueous waste)Low (enzyme can be recycled, solvent can be recovered)Moderate (stoichiometric reagents and byproducts)
Overall Cost-Efficiency Potentially very high for large-scale productionGood for moderate scales, especially if the undesired enantiomer has valueGenerally lower due to the higher starting material cost and more steps

Visualizing the Synthetic Workflows

Biocatalytic Reduction Route

G A 4-Hydroxy-2-butanone B Biocatalytic Reduction (e.g., E. coli w/ ADH) A->B C (S)-1,3-Butanediol B->C D Selective Bromination (e.g., PPh3Br2) C->D E (3S)-4-bromo-1,3-Butanediol D->E

Caption: Workflow for the biocatalytic synthesis of (3S)-4-bromo-1,3-butanediol.

Kinetic Resolution Route

G A Racemic 1,3-Butanediol B Enzymatic Kinetic Resolution (e.g., Novozym 435) A->B C Mixture of (S)-1,3-Butanediol and (R)-acetylated diol B->C D Separation C->D E (S)-1,3-Butanediol D->E F Selective Bromination (e.g., PPh3Br2) E->F G (3S)-4-bromo-1,3-Butanediol F->G

Caption: Workflow for the kinetic resolution route to (3S)-4-bromo-1,3-butanediol.

Conclusion and Recommendations

The choice of the most cost-efficient synthetic route to (3S)-1,3-Butanediol, 4-bromo- is highly dependent on the desired scale of production and the available resources.

  • For large-scale industrial production, the biocatalytic asymmetric reduction of 4-hydroxy-2-butanone (Route 1) is likely the most cost-effective. The potential for high yields, excellent enantioselectivity, and the scalability of fermentation processes make this an attractive option, provided a suitable and robust biocatalyst is available. The initial investment in developing and optimizing the biocatalytic process can be offset by lower raw material and operational costs at scale.

  • For laboratory-scale and pilot-scale synthesis, the enzymatic kinetic resolution of racemic 1,3-butanediol (Route 2) offers a practical and reliable approach. While the theoretical yield is limited to 50%, the use of a commercially available and recyclable catalyst like Novozym 435 simplifies the process. The low cost of the racemic starting material also makes this route economically viable at smaller scales.

  • The synthesis from (S)-3-hydroxy-γ-butyrolactone (Route 3) is a viable alternative, particularly if this starting material is readily available at a competitive price. However, the potentially longer synthetic sequence and the need for multiple transformations may make it less cost-efficient compared to the other routes.

Ultimately, a thorough process development and economic analysis, considering local market prices for raw materials and equipment availability, should be conducted before selecting a final synthetic strategy.

References

  • LookChem. 4-Hydroxy-2-butanone. Retrieved from [Link]

  • Worldwide Life Sciences. Triphenylphosphine dibromide - 50g. Retrieved from [Link]

  • ResearchGate. Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. Retrieved from [Link]

  • Zu, H., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. Microbial Cell Factories, 19(1), 125.
  • J&K Scientific LLC. 4-Hydroxy-2-butanone | 590-90-9. Retrieved from [Link]

  • Zheng, Z. Y., et al. (2012). Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. Applied Microbiology and Biotechnology, 94(6), 1533-1541.
  • Google Patents. JP6012371B2 - Process for producing 4-hydroxy-2-butanone or butanol.
  • Wünsch, B., et al. (2017). Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. Bioorganic & Medicinal Chemistry, 25(13), 3466-3476.
  • De Gonzalo, G., et al. (2006). Dynamic Kinetic Resolution of Benzoins by Lipase−Metal Combo Catalysis. The Journal of Organic Chemistry, 71(20), 7722-7727.
  • Gotor-Fernández, V., et al. (2021). Lipase Immobilized on MCFs as Biocatalysts for Kinetic and Dynamic Kinetic Resolution of sec-Alcohols. Molecules, 26(8), 2307.
  • Matsuyama, A., et al. (2002). Synthesis of (R)-1,3-Butanediol by Enantioselective Oxidation Using Whole Recombinant Escherichia coli. Bioscience, Biotechnology, and Biochemistry, 66(4), 925-927.
  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols and esters. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.
  • Univar Solutions. Novozym 435 1kg. Retrieved from [Link]

  • Almac. Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Retrieved from [Link]

  • Organic Syntheses. γ-CROTONOLACTONE. Retrieved from [Link]

  • Wikipedia. γ-Butyrolactone. Retrieved from [Link]

  • Google Patents. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone.
  • ACS Publications. Production of Optically Pure (S)-3-Hydroxy-γ-butyrolactone from d-Xylose Using Engineered Escherichia coli. Retrieved from [Link]

  • Shin, H. S., et al. (2009). Uses and production of chiral 3-hydroxy-γ-butyrolactones and structurally related chemicals. Applied Microbiology and Biotechnology, 84(4), 629-637.
  • Lütke-Eversloh, T., et al. (2020). Development of Clostridium saccharoperbutylacetonicum as a Whole Cell Biocatalyst for Production of Chirally Pure (R)-1,3-Butanediol. Frontiers in Bioengineering and Biotechnology, 8, 579.
  • ResearchGate. Scheme 4. Oxidation of 1,2-and 1,3-butanediol. i) 3 mol % 1 and 1... Retrieved from [Link]

  • Matsuyama, A., et al. (2002). Synthesis of (R)-1,3-butanediol by enantioselective oxidation using whole recombinant Escherichia coli cells expressing (S)-specific secondary alcohol dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 66(4), 925-927.
  • ResearchGate. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Protecting the Hydroxyls of (3S)-4-bromobutane-1,3-diol

In the landscape of pharmaceutical synthesis and drug development, (3S)-4-bromobutane-1,3-diol is a valuable chiral building block. Its bifunctional nature, possessing both a primary and a secondary hydroxyl group, along...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical synthesis and drug development, (3S)-4-bromobutane-1,3-diol is a valuable chiral building block. Its bifunctional nature, possessing both a primary and a secondary hydroxyl group, alongside a reactive bromide, necessitates a strategic approach to chemical manipulation. The selective protection of one or both hydroxyl groups is often a critical first step to prevent undesired side reactions and to direct reactivity towards the desired synthetic outcome. This guide offers an in-depth comparison of three commonly employed protecting groups for the hydroxyl moieties of (3S)-4-bromobutane-1,3-diol: the cyclic acetonide, the tert-butyldimethylsilyl (TBS) ether, and the benzyl (Bn) ether.

The Strategic Imperative of Hydroxyl Protection

The hydroxyl groups of (3S)-4-bromobutane-1,3-diol are nucleophilic and can interfere with a wide range of transformations, including but not limited to, organometallic additions, oxidations, and reactions at the carbon-bromine bond. Protecting these hydroxyls allows for the unhindered execution of these synthetic steps. The choice of protecting group is paramount and is dictated by several factors:

  • Stability: The protecting group must be robust enough to withstand the reaction conditions of subsequent synthetic steps.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the substrate.

  • Selectivity: In the case of (3S)-4-bromobutane-1,3-diol, the ability to protect both hydroxyls simultaneously or to selectively protect one over the other is a key consideration.

  • Orthogonality: In complex syntheses, it is often necessary to employ multiple protecting groups that can be removed independently of one another.[1]

This guide will now delve into a comparative analysis of acetonide, TBS, and benzyl ether protecting groups, providing experimental insights and data to inform your selection process.

The Acetonide: A Cyclic Shield for 1,3-Diols

The formation of a cyclic acetal, specifically an acetonide, is a highly efficient method for the simultaneous protection of 1,2- and 1,3-diols.[2] This strategy is particularly well-suited for (3S)-4-bromobutane-1,3-diol, as the two hydroxyl groups are perfectly positioned to form a stable six-membered ring.

Protection Strategy and Mechanism

The protection of a 1,3-diol as an acetonide is typically achieved through an acid-catalyzed reaction with acetone or a acetone equivalent like 2,2-dimethoxypropane.[2] The mechanism involves the initial protonation of the carbonyl oxygen of acetone, followed by nucleophilic attack by one of the hydroxyl groups of the diol. Subsequent proton transfer and elimination of water, followed by intramolecular attack by the second hydroxyl group, leads to the formation of the cyclic ketal.

cluster_protection Acetonide Protection cluster_deprotection Acetonide Deprotection diol (3S)-4-bromobutane-1,3-diol acetonide Protected Acetonide diol->acetonide 2,2-dimethoxypropane, p-TsOH, CH2Cl2, rt acetone Acetone/H+ acetonide_de Protected Acetonide diol_de (3S)-4-bromobutane-1,3-diol acetonide_de->diol_de AcOH/H2O, rt cluster_protection TBS Ether Protection cluster_deprotection TBS Ether Deprotection diol (3S)-4-bromobutane-1,3-diol tbs_ether Protected TBS Ether diol->tbs_ether Imidazole, DMF, rt tbscl TBSCl tbs_ether_de Protected TBS Ether diol_de (3S)-4-bromobutane-1,3-diol tbs_ether_de->diol_de TBAF, THF, rt cluster_protection Benzyl Ether Protection cluster_deprotection Benzyl Ether Deprotection diol (3S)-4-bromobutane-1,3-diol bn_ether Protected Benzyl Ether diol->bn_ether THF, 0 °C to rt nabnbr NaH, BnBr bn_ether_de Protected Benzyl Ether diol_de (3S)-4-bromobutane-1,3-diol bn_ether_de->diol_de H2, Pd/C, EtOH, rt

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of Enantioselective Assays for (3S)-4-bromo-1,3-Butanediol

Executive Summary The stereochemical identity of a pharmaceutical compound is a critical determinant of its pharmacological and toxicological profile. For chiral building blocks like (3S)-4-bromo-1,3-butanediol, a key in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stereochemical identity of a pharmaceutical compound is a critical determinant of its pharmacological and toxicological profile. For chiral building blocks like (3S)-4-bromo-1,3-butanediol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the rigorous validation of enantioselective analytical methods is not merely a regulatory requirement but a cornerstone of quality control and process understanding. This guide provides a comprehensive comparison of prevalent analytical techniques for enantiomeric purity assessment, supported by established validation principles. We delve into the causality behind experimental choices, offering a detailed, field-proven protocol for the validation of a chiral High-Performance Liquid Chromatography (HPLC) method. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, reliable, and defensible enantioselective assays.

The Imperative of Enantioselectivity in Pharmaceutical Development

Why Chirality Matters

In a chiral biological environment, enantiomers of a drug can exhibit profound differences in their pharmacokinetics, pharmacodynamics, metabolism, and potential for toxicity.[1][2] One enantiomer may be therapeutically active while the other is inactive, or worse, harmful. Therefore, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), mandate strict control over the stereoisomeric composition of drug substances.[3][4][5] This necessitates the development of analytical procedures capable of accurately and precisely quantifying the desired enantiomer in the presence of its mirror image.

(3S)-4-bromo-1,3-Butanediol: A Profile

(3S)-4-bromo-1,3-butanediol is a chiral synthon characterized by two stereogenic centers and functional groups (a primary bromide and two hydroxyl groups) that make it a versatile intermediate. Its polar nature and potential for intramolecular interactions present specific challenges for chromatographic separation. The objective of any analytical method is to resolve and quantify the (3S)-enantiomer from its (3R)-counterpart and any other related impurities.

Guide Objectives

This guide aims to:

  • Objectively compare the most suitable analytical technologies for the enantioselective analysis of polar, chiral molecules like (3S)-4-bromo-1,3-butanediol.

  • Ground these comparisons in the fundamental principles of analytical method validation as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]

  • Provide a detailed, actionable protocol for the validation of a chiral HPLC method, a widely adopted technique for such analyses.

Foundations of Enantioselective Assay Validation

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[8] For enantioselective assays, this involves adhering to standard validation characteristics while placing special emphasis on the method's ability to distinguish between stereoisomers.

Core Validation Parameters (ICH Q2(R1))

The universally recognized validation parameters are crucial for ensuring data reliability.[6][9][10][11]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer, impurities, and degradation products.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Unique Considerations for Chiral Assays

Beyond the standard parameters, enantioselective methods demand specific attention to:

  • Resolution (Rs): The primary measure of separation between the two enantiomer peaks. A baseline resolution (Rs ≥ 1.5) is the goal, ensuring that the integration of each peak is not influenced by the other.

  • Potential for Racemization: The validation process must demonstrate that the analytical conditions (e.g., sample preparation, temperature, pH) do not induce the conversion of one enantiomer to the other, which would lead to an inaccurate assessment of enantiomeric purity.

Comparative Analysis of Analytical Methodologies

The choice of analytical technology is dictated by the physicochemical properties of the analyte, the required sensitivity, and available instrumentation. For a polar molecule like (3S)-4-bromo-1,3-butanediol, several chromatographic techniques are viable.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Principle Differential partitioning between a liquid mobile phase and a chiral stationary phase (CSP).[13]Partitioning between a carrier gas and a chiral stationary phase in a capillary column.[14]Partitioning between a supercritical fluid (typically CO2) mobile phase and a CSP.[15]
Stationary Phase Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile.[1][16]Derivatized cyclodextrin-based capillary columns are common.[14]Polysaccharide-based CSPs are widely used, similar to HPLC.[17][18]
Analyte Suitability Excellent for a wide range of polarities and molecular weights. No derivatization is typically required.Requires analyte to be volatile and thermally stable. For diols, derivatization is often necessary to increase volatility and reduce polarity.[19][20][21]Excellent for a broad range of compounds; combines advantages of HPLC and GC.[15][22]
Advantages Robust, versatile, wide availability of CSPs, well-understood.[1][23]High resolution, high efficiency.Fast separations, reduced organic solvent consumption ("green" chemistry), compatible with MS detection.[22][24]
Disadvantages Higher consumption of organic solvents, potentially longer analysis times compared to SFC.[24]Derivatization adds complexity, time, and potential for error. Not suitable for thermally labile compounds.Requires specialized, high-pressure equipment.[18]

Recommendation: For (3S)-4-bromo-1,3-butanediol, Chiral HPLC emerges as the most direct and robust approach. Its ability to handle polar, non-volatile compounds without derivatization simplifies the workflow and eliminates a potential source of analytical variability. While SFC offers speed and environmental benefits, HPLC remains more universally accessible.[15][22]

Detailed Protocol: Validation of a Chiral HPLC-UV Method

This section provides a comprehensive, step-by-step protocol for the validation of an enantioselective HPLC method for (3S)-4-bromo-1,3-butanediol.

Materials and Equipment
  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Column: A polysaccharide-based CSP, such as a cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD-H or equivalent), 250 mm x 4.6 mm, 5 µm particle size.

  • Reference Standards: Certified reference material of (3S)-4-bromo-1,3-butanediol and the corresponding (3R)-enantiomer or the racemic mixture.

  • Reagents: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).

  • Glassware: Class A volumetric flasks and pipettes.

Optimized Chromatographic Conditions (Example)
  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Causality: A normal-phase mobile system (Hexane/IPA) is chosen because polysaccharide CSPs often exhibit superior enantioselectivity under these conditions through hydrogen bonding and dipole-dipole interactions.[13] The 210 nm wavelength is selected for detecting the chromophore-lacking butanediol.

Preparation of Standards and Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the (3S)-enantiomer and the racemic mixture in the mobile phase.

  • Linearity Standards: Prepare a series of dilutions from the (3S)-stock solution to cover the expected range (e.g., 0.05 mg/mL to 1.5 mg/mL).

  • Accuracy/Precision (QC) Samples: Prepare samples at three concentrations (low, medium, high) within the linear range.

  • LOQ Sample: Prepare a dilution of the (3R)-enantiomer (the impurity) at the target quantitation limit (e.g., 0.1% of the nominal (3S)-concentration).

The Validation Workflow

The validation process follows a logical sequence to demonstrate the method's fitness for purpose.

Validation_Workflow cluster_prep Phase 1: System Preparation cluster_core Phase 2: Core Validation Parameters cluster_final Phase 3: Method Reliability A Method Development & Optimization B System Suitability Test (SST) A->B Define Criteria C Specificity / Selectivity B->C D Linearity & Range E Accuracy & Precision (Intra- & Inter-day) D->E F Sensitivity (LOD & LOQ) D->F G Robustness E->G I Validation Report G->I H Solution Stability H->I

Caption: Workflow for enantioselective HPLC method validation.

4.4.1 System Suitability Test (SST)

  • Procedure: Inject the racemic mixture solution six times consecutively.

  • Acceptance Criteria:

    • Resolution (Rs) between enantiomer peaks: ≥ 2.0

    • Relative Standard Deviation (%RSD) of peak areas: ≤ 2.0%

    • Tailing factor: ≤ 2.0

  • Trustworthiness: The SST is a self-validating check performed before any analysis to ensure the chromatographic system is performing adequately.[12]

4.4.2 Specificity

  • Procedure: Inject a blank (mobile phase), the (3S)-enantiomer solution, the (3R)-enantiomer solution (if available), and a solution spiked with known related impurities.

  • Acceptance Criteria: No interfering peaks should be observed at the retention times of the enantiomers in the blank. The method must demonstrate baseline resolution between the enantiomers and all potential impurities.

4.4.3 Linearity, Range, and Sensitivity

  • Procedure: Inject the linearity standards in triplicate. For sensitivity, inject decreasing concentrations of the (3R)-enantiomer to determine the signal-to-noise (S/N) ratio.

  • Acceptance Criteria:

    • Linearity: Correlation coefficient (r²) ≥ 0.999.

    • Range: The defined range where linearity, accuracy, and precision are met.

    • LOQ: S/N ratio ≥ 10. The accuracy and precision at this concentration must meet acceptance criteria.

    • LOD: S/N ratio ≥ 3.

4.4.4 Accuracy and Precision

  • Procedure:

    • Intra-day (Repeatability): Analyze the three QC sample levels six times on the same day.

    • Inter-day (Intermediate Precision): Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria:

    • Accuracy: %Recovery should be within 98.0% to 102.0%.

    • Precision: %RSD should be ≤ 2.0%.

4.4.5 Robustness

  • Procedure: Introduce small, deliberate changes to the method parameters one at a time.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 2 °C (e.g., 23 °C and 27 °C).

    • Mobile Phase Composition: ± 2% absolute for the minor component (e.g., Hexane/IPA 92:8 and 88:12).

  • Acceptance Criteria: The system suitability criteria (especially resolution) must still be met, demonstrating the method's reliability during routine use.

Data Interpretation and Logical Relationships

The validation parameters are interconnected. Understanding these relationships is key to a holistic validation strategy.

Validation_Relationships cluster_quant Quantitative Capability cluster_limit Sensitivity Limits Linearity Linearity Range Range Linearity->Range Defines Accuracy Accuracy Range->Accuracy Tested within Precision Precision Range->Precision Tested within Robustness Robustness Precision->Robustness Impacts LOQ Limit of Quantitation LOD Limit of Detection LOQ->LOD Specificity Specificity Specificity->Linearity Specificity->Accuracy

Caption: Interrelationship of core analytical validation parameters.

This diagram illustrates that Specificity is foundational; without it, no quantitative measurement is reliable. Linearity establishes the Range , within which Accuracy and Precision are assessed. The Limit of Quantitation (LOQ) is the lowest point in that range that can be reliably measured. Finally, Robustness ensures that minor variations do not compromise the method's precision and accuracy.

Conclusion

The validation of an enantioselective assay for a critical chiral intermediate like (3S)-4-bromo-1,3-butanediol is a rigorous, multi-faceted process that underpins the quality and safety of the final pharmaceutical product. While several analytical techniques are available, chiral HPLC offers a direct, robust, and widely accessible platform for this purpose. By systematically evaluating all validation parameters as outlined in ICH guidelines—with a particular focus on resolution and specificity—researchers can establish a scientifically sound method that is fit for its intended purpose. The detailed protocol and workflows provided in this guide serve as a practical template for achieving a state of analytical control, ensuring data integrity from development through to quality control.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . International Council for Harmonisation. [Link]

  • Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • Chiral Separations by Liquid Chromatography. G. Guiochon and A.M. Katti.
  • A Review Article on Supercritical Fluid Chromatography . SciSpace. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals . MDPI. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background . Chromatography Online. [Link]

Sources

Safety & Regulatory Compliance

Safety

1,3-Butanediol,4-bromo-, (3S)- proper disposal procedures

Standard Operating Procedure: Handling and Disposal of (3S)-4-bromo-1,3-butanediol As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as an exercise in applied physi...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of (3S)-4-bromo-1,3-butanediol

As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as an exercise in applied physical organic chemistry. When working with chiral halogenated building blocks like (3S)-4-bromo-1,3-butanediol (CAS: 191354-42-4), understanding the molecule's intrinsic reactivity dictates our handling and disposal strategies.

This guide provides a self-validating, mechanistic approach to managing this compound, ensuring compliance, safety, and operational efficiency in drug development laboratories.

Mechanistic Hazard Profiling

To safely dispose of a chemical, you must first understand how it wants to react. (3S)-4-bromo-1,3-butanediol is an aliphatic diol with a primary bromine atom at the C4 position.

  • Alkylating Potential: The primary bromine atom is an excellent leaving group, making the adjacent carbon a potent electrophile. This imparts alkylating properties to the molecule, which carries inherent toxicological and potential mutagenic risks upon prolonged exposure.

  • The Epoxide Threat (Incompatibility with Bases): Structurally, the hydroxyl group at C3 and the bromine at C4 form a vicinal halohydrin system. This is a critical safety consideration. If this waste is inadvertently mixed with strong bases (e.g., sodium hydroxide, organic amines), the base will deprotonate the C3 hydroxyl. The resulting alkoxide will rapidly execute an intramolecular SN​2 attack on C4, displacing the bromide ion to form a highly strained 3-membered oxirane ring (an epoxide). This reaction is highly exothermic. Mixing this compound with basic waste streams can lead to rapid heat generation, pressurization, and catastrophic rupture of the waste container.

Waste Segregation Causality

Under EPA and institutional environmental guidelines, this compound must be strictly classified and segregated as [1].

  • Incineration Chemistry: Halogenated compounds cannot be disposed of via standard solvent incineration or land disposal. During combustion, the bromine content generates toxic hydrogen bromide (HBr) gas. Therefore, this waste must be processed in specialized regulated rotary kiln incinerators equipped with heavy-duty caustic scrubbers[1].

  • The Cost of Contamination: Mixing (3S)-4-bromo-1,3-butanediol with non-halogenated waste streams (like standard ethanol or acetone waste) contaminates the entire bulk container. Because halogenated waste disposal can cost up to three times more than non-halogenated waste, poor segregation exponentially increases laboratory operational costs [2].

Quantitative Data: Waste Management Parameters

To ensure operational clarity, the logistical and regulatory parameters for managing this halogenated waste are summarized below:

ParameterRegulatory Limit / SpecificationOperational Rationale
Waste Classification Halogenated Organic WasteContains covalently bound bromine; requires specialized treatment.
Max SAA Volume 55 Gallons (Total Waste)RCRA limit for Satellite Accumulation Areas (SAA) before mandatory pickup.
Disposal Cost Impact ~3x higher than non-halogenatedRequires specialized rotary kiln incineration with caustic scrubbing [2].
Container Material HDPE or PTFE-lined glassHalogenated organics can degrade low-density plastics over time.
Secondary Containment 110% of largest container volumePrevents catastrophic failure from spreading to incompatible chemical classes.

Step-by-Step Disposal Methodology

Protocol: Self-Validating Waste Management

Every step in this protocol includes a self-validation check to ensure the system remains safe and compliant.

  • Container Selection: Select a high-density polyethylene (HDPE) carboy or a PTFE-lined glass bottle.

    • Validation Check: Inspect the container for stress fractures or previous chemical residue.

  • Segregation Verification: Ensure the container is designated exclusively for "Halogenated Organic Waste".

    • Validation Check: Review the waste log to verify that no inorganic acids, heavy metals, or strong bases have been introduced into this carboy [3].

  • Active Transfer: Transfer the (3S)-4-bromo-1,3-butanediol waste into the container exclusively inside a certified, actively exhausting chemical fume hood.

  • Vapor-Tight Sealing: Immediately seal the container with a threaded, vapor-tight cap.

    • Causality: Halogenated vapors are dense and toxic; leaving funnels in open containers violates RCRA regulations and poses severe inhalation hazards [4].

  • Precise Labeling: Affix a standard Hazardous Waste Tag. You must write out the full chemical name: "(3S)-4-bromo-1,3-butanediol" and check the "Halogenated" and "Toxic" hazard boxes.

    • Causality: Chemical abbreviations are legally invalid. In the event of an emergency, first responders rely on exact nomenclature to predict the hazard profile [2].

  • SAA Storage: Store the sealed container in secondary containment within a designated Satellite Accumulation Area, away from direct sunlight and incompatible chemicals (bases and strong oxidizers).

Spill Response & Decontamination Protocol

In the event of a localized spill (e.g., dropping a 100g bottle), execute the following procedure:

  • Isolate & Ventilate: Evacuate personnel from the immediate vicinity. If the spill is within a fume hood, lower the sash to maximize exhaust velocity.

  • Apply Neutral Absorbents: Apply inert, non-combustible absorbent pads or diatomaceous earth to the spill perimeter, working inward.

    • Critical Warning: Do not use basic/alkaline spill kits (often used for acid neutralization) due to the epoxide-forming risk detailed in Section 1.

  • Mechanical Collection: Sweep the absorbed material using non-sparking tools and place it into a thick, sealable hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water. Collect the rinsate using absorbent pads and add them to the solid hazardous waste bag. Do not flush the rinsate down the drain.

  • Tag and Request Pickup: Tag the bag as "Hazardous Solid Waste containing (3S)-4-bromo-1,3-butanediol" and request an immediate EH&S pickup [4].

Workflow Visualization

The following decision tree outlines the logical flow for segregating and processing this specific chemical waste.

G Start Waste Generation: (3S)-4-bromo-1,3-butanediol CheckBase Contains Strong Bases or Oxidizers? Start->CheckBase Neutralize Neutralize carefully (Avoid Epoxide Formation) CheckBase->Neutralize Yes Halogenated Classify as: Halogenated Organic Waste CheckBase->Halogenated No Neutralize->Halogenated Container Collect in HDPE Carboy (Vapor-Tight Seal) Halogenated->Container Label Attach Hazardous Waste Tag: Full Chemical Name Container->Label Store Store in SAA (Secondary Containment) Label->Store Dispose EH&S Pickup for Regulated Incineration Store->Dispose

Workflow for the segregation and disposal of (3S)-4-bromo-1,3-butanediol waste.

References

  • U.S. Environmental Protection Agency (EPA) . Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • Temple University Environmental Health and Radiation Safety . Halogenated Solvents in Laboratories Standard Operating Procedure. Available at: [Link]

  • Bucknell University Environmental Health and Safety . Hazardous Waste Segregation Guide. Available at:[Link]

  • Washington State University Environmental Health & Safety . Halogenated Solvents Standard Operating Procedure. Available at:[Link]

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